molecular formula C51H84N16O21 B8209730 ARA290

ARA290

Cat. No.: B8209730
M. Wt: 1257.3 g/mol
InChI Key: WZTIQQBMSJTRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARA290 is a useful research compound. Its molecular formula is C51H84N16O21 and its molecular weight is 1257.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTIQQBMSJTRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84N16O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARA290 and the Innate Repair Receptor: A Technical Guide to a Novel Tissue-Protective Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARA290, a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO), represents a significant advancement in the field of tissue protection and repair. Unlike its parent molecule, this compound is non-erythropoietic and exerts its therapeutic effects through selective activation of the Innate Repair Receptor (IRR). This interaction triggers a cascade of intracellular signaling events that collectively suppress inflammation, inhibit apoptosis, and promote tissue regeneration. This technical guide provides an in-depth overview of the this compound-IRR axis, including its molecular mechanism of action, downstream signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols for studying this interaction and its consequences are also provided to facilitate further research and development in this promising therapeutic area.

Introduction to this compound and the Innate Repair Receptor

This compound, also known as cibinetide, is a peptide engineered to mimic the three-dimensional structure of the helix-B domain of EPO. This design confers selectivity for the Innate Repair Receptor (IRR), a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (βcR or CD131)[1][2][3][4][5]. The IRR is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress[1][4][6]. This targeted expression profile makes the this compound-IRR interaction a highly specific mechanism for promoting tissue repair at sites of damage. While a precise dissociation constant (Kd) for the this compound-IRR interaction is not publicly available, it is characterized as a high-affinity and selective binding[7].

Molecular Mechanism of Action and Signaling Pathways

Upon binding of this compound to the IRR, a conformational change in the receptor complex initiates a series of intracellular signaling cascades. The primary pathways implicated in the therapeutic effects of this compound are the JAK2/STAT, PI3K/Akt, and the inhibition of the NF-κB pathways.

JAK2/STAT Pathway

Activation of the IRR leads to the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of genes involved in cell survival and anti-inflammatory responses[2].

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another critical downstream effector of this compound-IRR activation. This pathway is pivotal in promoting cell survival by inhibiting pro-apoptotic proteins and enhancing the expression of anti-apoptotic factors. Activated Akt also contributes to tissue repair and regeneration processes[2].

Inhibition of NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response by promoting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound, through IRR activation, has been shown to inhibit the NF-κB signaling pathway, leading to a significant reduction in the production of these inflammatory mediators[8][9].

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IRR Innate Repair Receptor (EPOR/CD131) This compound->IRR Binds JAK2 JAK2 IRR->JAK2 Activates PI3K PI3K IRR->PI3K Activates IKK IKK IRR->IKK Inhibits STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes & Translocates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Anti_inflammatory_genes Anti-inflammatory & Survival Gene Expression pAkt->Anti_inflammatory_genes Promotes (via other effectors) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT_dimer->Anti_inflammatory_genes Promotes Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_genes Promotes

Caption: this compound-IRR Signaling Pathways. (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Dose-Response of this compound in a Rat Spared Nerve Injury (SNI) Model

This compound Dose (µg/kg)Reduction in Mechanical AllodyniaReduction in Cold AllodyniaReference
3Not significantSignificant up to 20 weeks[6]
10Not significantSignificant up to 20 weeks[6]
30Significant (P = 0.049)Significant up to 20 weeks[6][8]
60Significant (P = 0.001)Significant up to 20 weeks[6][8]

Table 2: Summary of Phase 2 Clinical Trial Data for this compound

IndicationThis compound DoseDurationKey Outcome MeasuresResultsReference
Sarcoidosis-associated Small Fiber Neuropathy2 mg (IV, 3x/week)4 weeksSmall Fiber Neuropathy Screening List (SFNSL) scoreSignificant improvement vs. placebo (Δ -11.5 vs. Δ -2.9)[10]
Sarcoidosis-associated Small Fiber Neuropathy4 mg (SC, daily)28 daysCorneal Nerve Fiber Density (CNFD)Significant increase in corneal nerve fiber area vs. placebo[11]
Type 2 Diabetes with Painful Neuropathy4 mg (SC, daily)28 daysPainDetect questionnaire scoreSignificant improvement vs. placebo (Δ -3.3 vs. Δ -1.1)[12]
Type 2 Diabetes with Painful Neuropathy4 mg (SC, daily)56 days (28-day treatment + 28-day follow-up)Hemoglobin A1c (HbA1c)Significant improvement[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and the IRR are provided below.

Spared Nerve Injury (SNI) Model in Rats

This model is used to induce neuropathic pain to study the analgesic effects of compounds like this compound.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a cocktail of ketamine/xylazine).

  • Incision: Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture. Transect the nerves distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.

  • Closure: Suture the muscle and skin layers.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and various time points post-surgery.

Western Blot for Phosphorylated Signaling Proteins (p-JAK2, p-STAT3, p-Akt)

This protocol is for detecting the activation of key signaling molecules downstream of IRR.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, neurons) and treat with this compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-JAK2, p-STAT3, or p-Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with antibodies for total JAK2, STAT3, or Akt, and a loading control (e.g., GAPDH or β-actin) for normalization.

cluster_workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/Nitrocellulose) C->D E Blocking (5% BSA in TBST) D->E F Primary Antibody Incubation (e.g., anti-p-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL) G->H I Normalization (Total Akt, GAPDH) H->I

Caption: Western Blot Experimental Workflow. (Within 100 characters)

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB activation.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Treat the transfected cells with this compound at various concentrations for a predetermined time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for a specified duration.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

Conclusion

The selective activation of the Innate Repair Receptor by this compound presents a promising and targeted therapeutic strategy for a variety of conditions characterized by inflammation and tissue damage. The data summarized in this guide highlight the potent anti-inflammatory, anti-apoptotic, and tissue-reparative effects of this compound, which are mediated through the JAK2/STAT and PI3K/Akt signaling pathways, and the inhibition of NF-κB. The provided experimental protocols offer a framework for researchers to further investigate the intricate mechanisms of the this compound-IRR interaction and to explore its full therapeutic potential in drug development. Further research, particularly in defining the precise binding kinetics and exploring long-term efficacy and safety in larger clinical trials, will be crucial in translating the promise of this compound into novel therapies for patients in need.

References

Preclinical Efficacy of ARA290 in Diabetic Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that leads to pain, sensory loss, and autonomic dysfunction. Current therapeutic strategies are largely symptomatic and do not address the underlying pathology of nerve degeneration. ARA290, a novel 11-amino acid peptide derived from the structure of erythropoietin (EPO), has emerged as a promising therapeutic candidate. Unlike EPO, this compound is non-erythropoietic and exerts its tissue-protective effects through selective activation of the Innate Repair Receptor (IRR).[1][2] This document provides a comprehensive technical overview of the preclinical studies of this compound in the context of diabetic neuropathy, focusing on its mechanism of action, experimental validation in animal models, and key quantitative outcomes.

Mechanism of Action: The Innate Repair Receptor (IRR) Pathway

This compound's therapeutic effects are mediated through its interaction with the Innate Repair Receptor (IRR), a heterodimeric receptor complex composed of the EPO receptor (EPOR) and the β-common receptor (CD131).[3][4] Under conditions of tissue injury or metabolic stress, the expression of the IRR is upregulated.[2] The binding of this compound to the IRR initiates a cascade of intracellular signaling events that collectively promote tissue repair and reduce inflammation.

The primary downstream effects of this compound-mediated IRR activation include:

  • Anti-inflammatory Signaling: this compound has been shown to suppress pro-inflammatory signaling pathways. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway, a central regulator of inflammation.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha).[3] Additionally, in a model of nerve injury, this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome in Schwann cells, further contributing to its anti-inflammatory profile.[4]

  • Pro-survival and Pro-regenerative Signaling: Activation of the IRR by this compound is thought to engage pro-survival pathways, such as the JAK2/STAT3 and PI3K/Akt pathways, which are critical for cell survival and proliferation. While direct preclinical evidence in diabetic neuropathy models is still emerging, these pathways are known to be activated by other tissue-protective cytokines and play a crucial role in neuronal survival and neurite outgrowth.

  • Nerve Regeneration: Preclinical studies suggest that this compound stimulates the regrowth of damaged nerve fibers.[1] This is evidenced by improvements in neuritic dystrophy and increased nerve fiber density in animal models.[5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

ARA290_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131) This compound->IRR Binds and Activates JAK2 JAK2 IRR->JAK2 Activates NFkB_complex IKK/NF-κB IRR->NFkB_complex Inhibits NLRP3 NLRP3 Inflammasome IRR->NLRP3 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates Survival_Genes Pro-survival and Anti-apoptotic Genes STAT3->Survival_Genes Transcription Akt Akt PI3K->Akt Activates Akt->Survival_Genes Promotes Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB_complex->Inflammatory_Cytokines Transcription NLRP3->Inflammatory_Cytokines Activation Nerve_Regeneration Nerve Regeneration (Neurite Outgrowth) Inflammatory_Cytokines->Nerve_Regeneration Inhibits Survival_Genes->Nerve_Regeneration Promotes

This compound Signaling Pathway

Preclinical Animal Models and Experimental Protocols

The efficacy of this compound in diabetic neuropathy has been evaluated in several well-established animal models. These models aim to replicate the key pathological features of the human disease, including hyperglycemia, nerve fiber damage, and sensory deficits.

Akita (Ins2Akita) Mouse Model

The Akita mouse is a genetic model of type 1 diabetes that develops spontaneous hyperglycemia due to a mutation in the insulin (B600854) 2 gene.[4] These mice exhibit progressive autonomic and sensory neuropathy.

  • Experimental Protocol:

    • Animals: Male Akita mice.

    • Diabetes Induction: Spontaneous onset of diabetes at 3-4 weeks of age.[4]

    • Treatment: In one key study, this compound was administered for 7 weeks, commencing at 4 months of diabetes.[4] The precise dosage and route of administration in this specific study require further clarification from the source material.

    • Outcome Measures: Assessment of neuritic dystrophy in sympathetic ganglia.

Streptozotocin (STZ)-Induced Diabetic Rat Model

The STZ-induced diabetic rat is a widely used model of type 1 diabetes. STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model develops features of both sensory and motor neuropathy.

  • Experimental Protocol:

    • Animals: Wistar or Sprague-Dawley rats.

    • Diabetes Induction: A single intraperitoneal or intravenous injection of STZ (typically 40-65 mg/kg). Diabetes is confirmed by measuring blood glucose levels.

    • Treatment: Details of specific this compound treatment protocols, including dose, frequency, and duration, in STZ-induced diabetic neuropathy studies are not extensively detailed in the currently available literature and require further investigation.

    • Outcome Measures: Nerve conduction velocity (NCV), mechanical allodynia, thermal hyperalgesia, and nerve fiber morphology.

Spared Nerve Injury (SNI) Rat Model

While not a direct model of diabetic neuropathy, the SNI model is a robust model of neuropathic pain that is used to assess the analgesic properties of compounds. In this model, two of the three terminal branches of the sciatic nerve are transected, leading to persistent mechanical and cold allodynia.

  • Experimental Protocol:

    • Animals: Rats.

    • Injury Model: Spared nerve injury of the sciatic nerve.

    • Treatment: In one study, this compound was administered intraperitoneally at doses of 3, 10, 30, and 60 µg/kg on days 1, 3, 6, 8, and 10 post-injury.[6]

    • Outcome Measures: Mechanical and cold allodynia.

The following diagram illustrates a general experimental workflow for preclinical studies of this compound in diabetic neuropathy.

Experimental_Workflow cluster_setup Model Induction and Grouping cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Model Select Animal Model (e.g., Akita Mouse, STZ Rat) Induction Induce Diabetes (STZ injection or genetic) Animal_Model->Induction Grouping Randomize into Groups: - Vehicle Control - this compound Treatment Induction->Grouping Treatment Administer this compound or Vehicle (Specify dose, route, frequency, duration) Grouping->Treatment Behavioral Behavioral Testing (Mechanical Allodynia, Thermal Hyperalgesia) Treatment->Behavioral Electrophysiology Electrophysiology (Nerve Conduction Velocity) Treatment->Electrophysiology Morphology Morphological Analysis (Corneal Nerve Fiber Density, Neuritic Dystrophy) Treatment->Morphology Biochemical Biochemical Assays (Inflammatory markers, Oxidative stress) Treatment->Biochemical

Experimental Workflow

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in models relevant to diabetic neuropathy.

Table 1: Effect of this compound on Neuritic Dystrophy in Akita Mice

Treatment GroupDuration of TreatmentEndpointOutcomeReference
This compound7 weeksNeuritic Dystrophy55-74% decrease compared to untreated diabetic mice[4]

Table 2: Effect of this compound on Mechanical and Cold Allodynia in Spared Nerve Injury (SNI) Rat Model

Dose of this compound (µg/kg)Treatment ScheduleEndpointOutcomeReference
3, 10, 30, 60Days 1, 3, 6, 8, 10 post-injuryMechanical AllodyniaDose-dependent reduction[6]
3, 10, 30, 60Days 1, 3, 6, 8, 10 post-injuryCold AllodyniaSignificant reduction at all doses[6]

Conclusion

Preclinical studies in various animal models of neuropathy provide compelling evidence for the therapeutic potential of this compound in treating diabetic neuropathy. Its unique mechanism of action, centered on the activation of the Innate Repair Receptor, offers a multifaceted approach by reducing inflammation, promoting neuronal survival, and stimulating nerve regeneration. The observed improvements in neuritic dystrophy and neuropathic pain behaviors in preclinical models are promising. However, to further solidify the preclinical evidence base, future studies should focus on generating robust quantitative data on key functional and structural endpoints, such as nerve conduction velocity and corneal nerve fiber density, in diabetic animal models. Elucidating the precise downstream signaling cascades activated by this compound in neuronal and glial cells under diabetic conditions will also be crucial for a complete understanding of its therapeutic effects. The existing preclinical data strongly support the continued investigation of this compound as a disease-modifying therapy for diabetic neuropathy.

References

ARA290's Role in Modulating Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of ARA290, a synthetic 11-amino acid peptide derived from erythropoietin (EPO), and its targeted role in the modulation of neuroinflammatory processes. This document details its mechanism of action, summarizes key experimental findings, and provides methodological insights for research applications.

Introduction: The Evolution from Erythropoietin to this compound

Erythropoietin (EPO) is a well-characterized hormone primarily responsible for stimulating red blood cell production.[1] Beyond this hematopoietic function, research has revealed EPO's significant tissue-protective and anti-inflammatory properties.[2] However, the therapeutic use of EPO for these effects is hampered by risks associated with increased red blood cell counts, such as hypertension and thrombosis.[2][3]

To address this limitation, this compound (also known as Cibinetide) was engineered.[4] It is a small peptide derived from the helix-B domain of the EPO molecule, designed specifically to retain the tissue-protective and anti-inflammatory actions while eliminating erythropoietic activity.[2][5] this compound accomplishes this by selectively activating the Innate Repair Receptor (IRR), which mediates healing and anti-inflammatory signaling, without engaging the classical EPO receptor homodimer responsible for red blood cell production.[6][7][8] This selective mechanism makes this compound a promising therapeutic candidate for conditions characterized by chronic inflammation and nerve damage.[9][10]

Mechanism of Action: The Innate Repair Receptor (IRR)

The primary mechanism of this compound is its selective binding to and activation of the Innate Repair Receptor (IRR).[7] The IRR is a heteromeric receptor complex that is typically upregulated in tissues under stress, injury, or inflammation.[8][11] It is composed of the EPO receptor (EPOR) subunit and the β-common receptor (βCR or CD131) subunit.[9][10][12]

Upon tissue injury, the IRR subunits are recruited to the cell surface and associate.[12] The binding of this compound to this complex initiates a cascade of intracellular signaling events that collectively shift the cellular environment from a pro-inflammatory, tissue-damaging state to one of healing and repair.[8][9] This activation is distinct from the EPO-EPOR homodimer signaling that drives erythropoiesis.[12] The signaling pathways activated by the IRR are crucial for mediating the anti-inflammatory and neuroprotective effects of this compound.

Signaling Pathways

Activation of the IRR by this compound triggers several downstream signaling pathways that are central to its modulatory effects on neuroinflammation.[8] Key pathways include:

  • Inhibition of NF-κB: The transcription factor NF-κB is a master regulator of inflammation, promoting the expression of pro-inflammatory cytokines. This compound-mediated IRR signaling leads to the inhibition of NF-κB activation, thereby reducing the production of key inflammatory mediators.[8]

  • Activation of JAK2/STAT3 and PI3K/Akt: These pathways are known to promote cell survival and inhibit apoptosis.[8] By activating these pro-survival signals, this compound protects neurons and other cells from inflammatory damage.

The diagram below illustrates the signaling cascade initiated by this compound.

ARA290_Signaling_Pathway cluster_receptor Innate Repair Receptor (IRR) on Cell Membrane cluster_effects Cellular Outcomes EPOR EPOR JAK2_STAT3 JAK2/STAT3 Pathway EPOR->JAK2_STAT3 Activates NFkB NF-κB Pathway EPOR->NFkB Inhibits CD131 CD131 PI3K_Akt PI3K/Akt Pathway CD131->PI3K_Akt Activates This compound This compound This compound->EPOR Binds This compound->CD131 Binds ProSurvival Anti-Apoptosis & Cell Survival JAK2_STAT3->ProSurvival PI3K_Akt->ProSurvival ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory AntiInflammatory Anti-inflammatory & Tissue Repair ProSurvival->AntiInflammatory

Caption: this compound signaling through the Innate Repair Receptor (IRR).

Modulation of Neuroinflammation: Preclinical Evidence

Preclinical studies across various animal models of neuroinflammation and neuropathic pain have demonstrated the efficacy of this compound. These studies show that this compound can suppress the activation of key immune cells in the central nervous system, reduce pro-inflammatory cytokine levels, and alleviate symptoms.

Effects on Microglia and Astrocytes

In a spared nerve injury (SNI) model, this compound effectively suppressed the widespread microglial response in the spinal cord that occurs following nerve injury.[9] It also attenuated the upregulation of microglial (Iba-1) and astrocyte (GFAP) markers, indicating a reduction in glial cell activation which is a hallmark of neuroinflammation.[9] By dampening the activation of these innate immune cells, this compound helps to resolve the inflammatory state and promote a more favorable environment for nerve repair.[4][6]

Cytokine Profile Modulation

This compound treatment has been shown to significantly alter the cytokine environment from pro-inflammatory to anti-inflammatory. In a rat model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, therapeutic administration of this compound suppressed the mRNA levels of pro-inflammatory cytokines including IL-1β, IL-17, TNF-α, and IFN-γ in the spinal cord.[13] Furthermore, it altered the T-cell balance, favoring the development of anti-inflammatory Th2 and regulatory T (Treg) cells while suppressing pro-inflammatory Th1 and Th17 cells.[13]

The table below summarizes quantitative data from key preclinical studies.

Model / Condition Species This compound Dosage Key Quantitative Outcomes Reference
Experimental Autoimmune Encephalomyelitis (EAE)Lewis Rat35, 70 µg/kg, daily IPSignificantly reduced clinical severity score; Suppressed spinal cord mRNA levels of IL-1β, IL-17, TNF-α, IFN-γ.[13]
Spared Nerve Injury (SNI)MouseWeekly IP injectionsEffectively suppressed microglial response (Iba-1) and astrocyte activation (GFAP) in the spinal cord from week 2 to 20.[9]
Spared Nerve Injury (SNI)MouseWeekly IP injectionsProduced effective and long-lasting relief of mechanical and cold allodynia. Effect was absent in β-common receptor knockout mice.[9][10]
Inflammatory NeuritisRatNot specifiedPrevented the development of mechanical allodynia.[14][15]
Alzheimer's-like ModelMouseEarly systemic treatmentModulated monocyte behavior and prevented disease-like progression.[6]

Clinical Evidence in Neuropathic Conditions

The therapeutic potential of this compound has been evaluated in human clinical trials, particularly for small fiber neuropathy (SFN) associated with sarcoidosis and type 2 diabetes. These studies provide evidence that this compound can improve symptoms and may promote nerve regeneration.

Sarcoidosis-Associated Small Fiber Neuropathy

In patients with sarcoidosis-associated SFN, this compound treatment has led to significant improvements in neuropathic symptoms and quality of life.[9] A Phase 2b trial showed that a 4 mg daily subcutaneous dose for 28 days resulted in a significant increase in corneal nerve fiber density, a non-invasive biomarker for small nerve fiber regeneration.[4]

Type 2 Diabetes-Associated Neuropathy

Similar positive outcomes were observed in patients with type 2 diabetes and painful neuropathy.[3] A 28-day course of 4 mg daily subcutaneous this compound resulted in a significant improvement in neuropathic symptoms as measured by the PainDetect questionnaire.[3] The treatment was also associated with an improved metabolic profile, including reductions in the cholesterol/HDL ratio and triglyceride levels.[3] In patients with significant initial nerve fiber loss, this compound treatment led to an increase in corneal nerve fiber density.[3][16]

The table below summarizes quantitative data from key clinical trials.

Condition Study Design This compound Dosage Key Quantitative Outcomes Reference
Sarcoidosis-Associated SFNPhase 2, Placebo-controlled2 mg IV, 3x weekly for 28 days42% of this compound patients had a >15 point reduction in SFNSL score vs 0% in placebo; Significant improvement in quality of life.[9]
Sarcoidosis-Associated SFNPhase 2b, Placebo-controlled4 mg SC, daily for 28 daysSignificant increase in corneal nerve fiber area by 14% within the 4-week treatment period.[4][9]
Sarcoidosis-Associated SFNNot specifiedTreatment over an extended period40% average reduction in pain scores; 30% improvement in quality of life.[7]
Type 2 Diabetes with NeuropathyPhase 2, Placebo-controlled4 mg SC, daily for 28 daysMean improvement of 3.3 points on PainDetect score vs 1.1 for placebo (p=0.037); Maintained improvement to 4.2 points at day 56.[3]
Type 2 Diabetes with NeuropathyPhase 2, Placebo-controlled4 mg SC, daily for 28 daysSignificant reduction in cholesterol/HDL ratio (p=0.039) and triglycerides (p=0.043).[3]

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of this compound. Below are detailed methodologies for key preclinical models and clinical assessment techniques.

Preclinical Experimental Workflow

A typical preclinical study to evaluate this compound in a neuroinflammatory model follows a structured workflow from disease induction to endpoint analysis.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Outcome Analysis Induction 1. Disease Model Induction (e.g., EAE, SNI) Baseline 2. Baseline Assessment (e.g., Behavioral Testing) Induction->Baseline Random 3. Randomization (Treatment vs. Placebo) Baseline->Random Treatment 4. Treatment Period (Daily this compound or Placebo Admin) Random->Treatment Post_Test 5. Post-Treatment Assessment (Behavioral, Functional) Treatment->Post_Test Collection 6. Tissue Collection (Spinal Cord, Brain, Nerves) Post_Test->Collection Analysis 7. Endpoint Analysis (Histology, IHC, qPCR, ELISA) Collection->Analysis

Caption: Standardized workflow for preclinical evaluation of this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Objective: To model CNS inflammation and demyelination characteristic of multiple sclerosis.

  • Induction: EAE is induced in susceptible rodent strains (e.g., Lewis rats, C57BL/6 mice).[13][17] A common method involves subcutaneous immunization with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG35-55), and Complete Freund's Adjuvant (CFA). This is followed by intraperitoneal injections of pertussis toxin to facilitate the entry of inflammatory cells into the CNS.[17]

  • This compound Administration: Therapeutic intervention typically begins at the onset of clinical signs (e.g., day 7 or 9 post-immunization). This compound is administered daily via intraperitoneal (IP) injection at specified doses (e.g., 35 or 70 µg/kg).[13]

  • Outcome Measures:

    • Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale (e.g., 0-5).

    • Histology: At the study endpoint, spinal cords are harvested, sectioned, and stained (e.g., with Hematoxylin & Eosin) to assess inflammatory cell infiltration.[13]

    • Immunohistochemistry (IHC): Staining for specific cell markers (e.g., Iba-1 for microglia, GFAP for astrocytes) to quantify glial activation.

    • Gene Expression Analysis: RNA is extracted from spinal cord tissue to measure mRNA levels of cytokines (e.g., TNF-α, IL-17) and other inflammatory mediators via real-time PCR.[13]

Spared Nerve Injury (SNI) Model of Neuropathic Pain
  • Objective: To induce a persistent state of neuropathic pain (allodynia, hyperalgesia) following peripheral nerve damage.[18][19]

  • Induction: Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.[20] This procedure results in measurable hypersensitivity in the paw region innervated by the intact sural nerve.

  • This compound Administration: Treatment can be prophylactic (before or at the time of injury) or therapeutic (starting days or weeks after injury). This compound is typically administered via intraperitoneal or subcutaneous injections on a defined schedule (e.g., daily or weekly).[9]

  • Outcome Measures:

    • Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A lower threshold indicates increased sensitivity.[18]

    • Cold Allodynia: The withdrawal response to a non-noxious cold stimulus (e.g., a drop of acetone) is timed or scored.[18]

    • Spinal Cord Analysis: The lumbar spinal cord is harvested to assess the neuroinflammatory response (microglial and astrocyte activation) via IHC or gene expression analysis, as described for the EAE model.[9]

Quantification of Microglia Activation
  • Objective: To quantitatively assess the morphological changes in microglia that correlate with their activation state.[21][22]

  • Methodology:

    • Tissue Preparation: Brain or spinal cord tissue is fixed, sectioned, and stained using IHC for a microglia-specific marker, typically Ionized calcium-binding adapter molecule 1 (Iba-1).[23] Fluorescently labeled microglia in transgenic animals (e.g., CX3CR1-EGFP mice) can also be used.[22][24]

    • Image Acquisition: High-resolution images of stained sections are captured using confocal or two-photon microscopy.

    • Automated Image Analysis: Specialized software is used to segment individual microglia from the images.[21][25] Morphological parameters are then calculated for each cell, including:

      • Soma Size: The area of the cell body. Activated microglia typically have a larger, more amoeboid soma.[22]

      • Cell Perimeter/Roundness: Ramified (resting) microglia have a long, complex perimeter, while activated microglia become rounder.[21]

    • Data Interpretation: These quantitative morphological parameters are compared between treatment groups (this compound vs. placebo) to determine the effect of the compound on microglia activation.[22]

Conclusion

This compound represents a targeted therapeutic approach designed to harness the tissue-protective properties of EPO while avoiding its hematopoietic side effects.[5] Its selective activation of the Innate Repair Receptor triggers anti-inflammatory and pro-survival signaling pathways, effectively reprogramming a pro-inflammatory environment to one of tissue repair.[8][9] Preclinical and clinical data strongly support the role of this compound in modulating neuroinflammation, reducing neuropathic pain, and promoting nerve fiber regeneration.[3][9] Further long-term clinical trials are necessary to fully establish its potential as a disease-modifying therapy for a range of neuroinflammatory and neuropathic disorders.[10]

References

Unveiling the Tissue-Protective Potential of ARA290: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanism and Therapeutic Promise of a Novel Innate Repair Receptor Agonist

Introduction

ARA290, a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO), has emerged as a promising therapeutic candidate for a range of conditions characterized by tissue injury and inflammation. Unlike its parent molecule, this compound is engineered to be non-erythropoietic, thereby avoiding the risks associated with increased red blood cell production.[1] Its tissue-protective effects are mediated through the selective activation of the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[2][3] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with the tissue-protective effects of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Innate Repair Receptor

The therapeutic action of this compound is centered on its specific interaction with the IRR, which is typically expressed in tissues under stress from injury or inflammation.[2][4] This targeted activation initiates a cascade of intracellular signaling events that collectively promote tissue protection and repair. The key mechanistic pillars of this compound's action include potent anti-inflammatory effects, cytoprotection, and the promotion of tissue regeneration, particularly in the context of nerve injury.[1][2]

Upon binding to the IRR, this compound modulates several key signaling pathways:

  • Anti-Inflammatory Signaling: this compound activation of the IRR leads to the downregulation of pro-inflammatory signaling pathways. This includes the suppression of nuclear factor-kappa B (NF-κB) activation, a pivotal regulator of the inflammatory response.[5] Consequently, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) is reduced.[3]

  • Cytoprotective Pathways: The peptide stimulates cell survival pathways, including the PI3K/Akt and JAK-STAT signaling cascades.[4][6] Activation of these pathways helps to prevent apoptosis (programmed cell death) in various cell types, including neural and endothelial cells.[3]

  • Tissue Regeneration: this compound has demonstrated the ability to promote the regeneration of small nerve fibers, a critical aspect of its therapeutic potential in neuropathic conditions.[2][4]

Signaling Pathways of this compound

The intricate network of signaling pathways activated by this compound is central to its tissue-protective effects. The following diagram illustrates the key molecular interactions following the binding of this compound to the Innate Repair Receptor.

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131) This compound->IRR binds to JAK2 JAK2 IRR->JAK2 activates PI3K PI3K IRR->PI3K activates STAT STAT JAK2->STAT phosphorylates Akt Akt PI3K->Akt activates NFkB_complex NF-κB-IκB Akt->NFkB_complex inhibits activation NFkB NF-κB NFkB_complex->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes promotes cluster_nucleus cluster_nucleus NFkB->cluster_nucleus STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression promotes Cell_Survival Cell Survival (Anti-apoptosis) Gene_Expression->Cell_Survival Tissue_Repair Tissue Repair & Regeneration Gene_Expression->Tissue_Repair Anti_inflammation Anti-inflammation Pro_inflammatory_Genes->Anti_inflammation reduced Preclinical_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Testing Baseline Behavioral Testing (von Frey, Acetone Test) Animal_Acclimation->Baseline_Testing SNI_Surgery Spared Nerve Injury (SNI) Surgery Baseline_Testing->SNI_Surgery Randomization Randomization into Groups (this compound vs. Vehicle) SNI_Surgery->Randomization Treatment This compound or Vehicle Administration (e.g., 30 µg/kg IP) Randomization->Treatment Behavioral_Testing Post-operative Behavioral Testing (Mechanical & Cold Allodynia) Treatment->Behavioral_Testing Tissue_Harvesting Tissue Harvesting at Endpoint (Spinal Cord, DRG) Behavioral_Testing->Tissue_Harvesting Molecular_Analysis Molecular Analysis (e.g., Cytokine mRNA levels) Tissue_Harvesting->Molecular_Analysis Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., Sarcoidosis with SFN symptoms) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessments Baseline Assessments (SFNSL, BPI, SF-36, QST, CCM) Informed_Consent->Baseline_Assessments Randomization Randomization (this compound vs. Placebo) Baseline_Assessments->Randomization Drug_Administration Daily Subcutaneous Injection (e.g., 4 mg this compound or Placebo for 28 days) Randomization->Drug_Administration Follow_up_Assessments Follow-up Assessments (e.g., at Day 28, Day 56) Drug_Administration->Follow_up_Assessments Data_Analysis Data Analysis (Comparison of outcomes between groups) Follow_up_Assessments->Data_Analysis

References

ARA290 Peptide's Impact on Small Fiber Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Executive Summary

Small Fiber Neuropathy (SFN) is a debilitating condition characterized by damage to small somatic and autonomic nerve fibers, leading to chronic pain and autonomic dysfunction.[1] Current therapeutic options are often limited to symptomatic relief and have minimal impact on the underlying pathology.[2] ARA290, also known as Cibinetide, is an investigational 11-amino acid peptide engineered from the structure of erythropoietin (EPO).[3][4] It selectively activates the Innate Repair Receptor (IRR) to exert potent anti-inflammatory, tissue-protective, and neuro-regenerative effects without the hematopoietic side effects associated with EPO.[3][5][6] Clinical trials in patients with SFN secondary to sarcoidosis and type 2 diabetes have demonstrated that this compound is well-tolerated and significantly improves neuropathic symptoms.[7][8] Furthermore, objective measures have shown an increase in small nerve fiber density, suggesting this compound may be a disease-modifying agent.[9][10] This document provides a comprehensive overview of the mechanism, clinical efficacy, and experimental methodologies related to this compound's application in SFN.

2.0 Introduction to Small Fiber Neuropathy (SFN)

SFN involves the damage and loss of small, unmyelinated C-fibers and thinly myelinated Aδ-fibers.[7][11] These fibers are responsible for thermal sensation, nociception, and autonomic functions.[11] Consequently, patients often experience burning pain, tingling, allodynia, and symptoms of autonomic dysregulation such as gastrointestinal issues or orthostatic dizziness.[1][12] The etiology of SFN is diverse, with common causes including diabetes mellitus and inflammatory conditions like sarcoidosis.[2][7] Diagnosis can be challenging and often relies on a combination of clinical symptoms and specialized tests, including skin biopsy to assess intraepidermal nerve fiber density (IENFD) and Quantitative Sensory Testing (QST).[13][14]

3.0 this compound: A Selective Innate Repair Receptor Agonist

3.1 Molecular Profile this compound is a synthetic peptide with an 11-amino acid sequence derived from the tissue-protective domain of EPO.[3] It was specifically designed to retain the cytoprotective properties of EPO while eliminating its erythropoietic (red blood cell-stimulating) activity, thereby avoiding risks such as hypertension and thrombosis.[3][5]

3.2 Mechanism of Action this compound's therapeutic effects are mediated through its selective binding to and activation of the Innate Repair Receptor (IRR).[6][15] The IRR is a heterodimeric receptor complex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[5][15] This receptor is typically upregulated in tissues under stress or injury.[5][16]

Upon binding to the IRR, this compound initiates a cascade of intracellular signaling pathways, including JAK/STAT and PI3K/Akt.[17] This activation leads to several key downstream effects:

  • Anti-inflammatory Signaling : It promotes the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[2][5]

  • Tissue Protection : It stimulates cellular survival pathways, reduces oxidative stress, and protects tissues from damage.[5]

  • Nerve Repair : It supports the regeneration and regrowth of small nerve fibers, an effect observed in both preclinical and clinical studies.[5][7]

This selective mechanism allows this compound to reprogram an environment of inflammation and tissue damage into one of healing and repair.[10][15]

ARA290_Signaling_Pathway cluster_receptor Innate Repair Receptor (IRR) Complex cluster_outcomes Therapeutic Outcomes EPOR EPOR Activation Intracellular Signaling Cascades (JAK/STAT, PI3K/Akt) EPOR->Activation CD131 βcR (CD131) CD131->Activation This compound This compound Peptide This compound->EPOR This compound->CD131 Binds & Activates Anti_Inflammation Anti-inflammation (↓ Pro-inflammatory Cytokines) Activation->Anti_Inflammation Promotes Cell_Survival Tissue Protection (↓ Oxidative Stress, ↑ Cell Survival) Activation->Cell_Survival Nerve_Regen Nerve Regeneration (↑ Nerve Fiber Growth) Activation->Nerve_Regen Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Anti_Inflammation->Cytokines Inhibits Injury Tissue Injury & Inflammation Cell_Survival->Injury Protects Against Nerve_Regen->Injury Repairs Cytokines->Injury

Caption: this compound signaling pathway via the Innate Repair Receptor.

4.0 Clinical Efficacy of this compound in SFN

This compound has been evaluated in Phase II clinical trials for its safety and efficacy in treating SFN associated with both sarcoidosis and type 2 diabetes.[18]

4.1 Data Presentation: Summary of Clinical Trial Results

The following tables summarize the key quantitative outcomes from two notable Phase II studies.

Table 1: Efficacy of this compound in Sarcoidosis-Associated SFN (Data from a randomized, double-blind, placebo-controlled pilot study. Treatment: 2 mg this compound or placebo administered intravenously 3x/week for 4 weeks)[8][19]

Outcome MeasureThis compound Group (n=12)Placebo Group (n=10)p-valueCitation
Change in SFNSL Score at Week 4Δ -11.5 ± 3.04 (SEM)Δ -2.9 ± 3.34 (SEM)< 0.05[2][8][19]
Change in SF-36 Pain Dimension Δ -23.4 ± 5.5 (SEM)Not Reported< 0.05 (vs. baseline)[8][19]
Change in SF-36 Physical Functioning Δ -14.6 ± 3.9 (SEM)Not Reported< 0.05 (vs. baseline)[8][19]
Change in BPI Score Significant ImprovementSignificant ImprovementNo significant difference between groups[2][8]

SFNSL: Small Fiber Neuropathy Screening List; SF-36: Short Form-36 Health Survey; BPI: Brief Pain Inventory; SEM: Standard Error of the Mean.

Table 2: Efficacy of this compound in Type 2 Diabetes-Associated SFN (Data from a Phase 2 study. Treatment: 4 mg this compound or placebo self-administered subcutaneously daily for 28 days)[7][20]

Outcome MeasureThis compound GroupPlacebo GroupFindingCitation
Neuropathic Symptoms (PainDetect) Significant ImprovementNo significant changeStatistically significant improvement in this compound group[7][20]
Corneal Nerve Fiber Density (CNFD) Significant Increase*No changeThis compound stimulates nerve fiber regrowth in subjects with reduced baseline CNFD[7][20]
Hemoglobin A1c (HbA1c) ImprovementNo significant changeThis compound associated with improved glycemic control[7][20]
Lipid Profiles ImprovementNo significant changeThis compound associated with improved lipid profiles[7][20]

*In the subgroup of subjects with a mean CNFD >1 standard deviation below normal.

5.0 Experimental Protocols and Methodologies

The clinical evaluation of this compound for SFN utilizes a combination of patient-reported outcomes and objective physiological measurements.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_baseline Phase 2: Baseline Assessment cluster_treatment Phase 3: Intervention cluster_followup Phase 4: Follow-up & Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Base_Assess Baseline Data Collection Consent->Base_Assess Base_CCM Corneal Confocal Microscopy (CCM) Base_Assess->Base_CCM Base_Biopsy Skin Biopsy (IENFD) Base_Assess->Base_Biopsy Base_QST Quantitative Sensory Testing (QST) Base_Assess->Base_QST Base_PRO Patient Questionnaires (SFNSL, BPI, etc.) Base_Assess->Base_PRO Random Randomization Base_Assess->Random Treat_ARA Treatment Arm (this compound Administration) Random->Treat_ARA Treat_PBO Placebo Arm (Placebo Administration) Random->Treat_PBO Follow_Assess Follow-up Assessments (e.g., Week 4, Week 8) Treat_ARA->Follow_Assess Treat_PBO->Follow_Assess Data_Analysis Data Analysis (Efficacy & Safety) Follow_Assess->Data_Analysis

Caption: General workflow for a randomized controlled trial of this compound in SFN.

5.1 Key Assessment Techniques

  • 5.1.1 Corneal Confocal Microscopy (CCM)

    • Purpose: A non-invasive imaging technique to quantify the density and morphology of the sub-basal nerve plexus in the cornea. It serves as a surrogate marker for systemic small nerve fiber damage and regeneration.[9][21]

    • Protocol:

      • The patient's head is positioned in a chin and forehead rest.

      • A topical anesthetic is applied to the eye.

      • A sterile, single-use cap is placed on the microscope objective, and a drop of sterile gel is applied.

      • The objective is gently brought into contact with the patient's cornea.

      • Images of the sub-basal nerve plexus are captured from the central cornea.

      • Specialized software is used to analyze images and quantify metrics like corneal nerve fiber density (CNFD), length (CNFL), and branch density (CNBD).[22]

  • 5.1.2 Skin Biopsy for Intraepidermal Nerve Fiber Density (IENFD)

    • Purpose: Considered a gold standard for the anatomical diagnosis of SFN, this technique quantifies the number of small nerve fibers crossing the basement membrane into the epidermis.[13][14]

    • Protocol:

      • A 3-mm punch biopsy is typically taken from a standardized site, such as the distal leg (10 cm above the lateral malleolus).[14]

      • The site is anesthetized with a local anesthetic.

      • The tissue sample is collected and immediately fixed in a suitable fixative (e.g., 2% paraformaldehyde-lysine-periodate).

      • The tissue is sectioned using a cryostat or microtome.

      • Sections are stained using immunohistochemistry for the pan-axonal marker Protein Gene Product 9.5 (PGP9.5).[14]

      • Fibers crossing the dermal-epidermal junction are counted under a microscope, and the linear density (fibers/mm) is calculated.[14]

  • 5.1.3 Quantitative Sensory Testing (QST)

    • Purpose: A psychophysical method to assess the function of both large and small sensory nerve fibers by determining the detection thresholds for various stimuli.[13][23]

    • Protocol (for small fibers):

      • A thermode is placed on the skin at a standardized location (e.g., dorsum of the foot).

      • Warm Detection Threshold (WDT): The baseline temperature (e.g., 32°C) is slowly increased (e.g., 1°C/s), and the patient indicates the moment they first perceive warmth. This assesses C-fiber function.[24]

      • Cold Detection Threshold (CDT): The baseline temperature is slowly decreased, and the patient indicates the moment they first perceive cold. This assesses Aδ-fiber function.

      • Heat and Cold Pain Thresholds: The temperature is further increased or decreased until the sensation becomes painful to assess nociceptive fiber function.

      • Multiple trials are performed, and the average threshold is calculated.[24]

  • 5.1.4 Patient-Reported Outcome Measures (PROs)

    • Purpose: Standardized questionnaires are used to quantify the patient's subjective experience of symptoms and their impact on quality of life.

    • Examples:

      • Small Fiber Neuropathy Screening List (SFNSL): Assesses symptoms related to SFN.[2][8]

      • Brief Pain Inventory (BPI): Measures the intensity of pain and its interference with daily functioning.[8]

      • PainDetect: A screening tool to identify neuropathic components of pain.[7][20]

      • SF-36 / RAND-36: A general health survey to assess quality of life across multiple domains.[4][8]

6.0 Safety and Tolerability Profile

Across multiple Phase I and Phase II clinical trials, this compound has demonstrated a favorable safety profile.[2][8]

  • It is generally well-tolerated, with the most common adverse effects being mild and transient, such as headaches or injection site reactions.[5]

  • Crucially, no clinically significant changes in hematological parameters (e.g., red blood cell count, hematocrit) have been observed, confirming its non-erythropoietic nature.[3][5]

  • No serious drug-related adverse events have been reported in the SFN clinical trials.[7][8]

This compound represents a promising therapeutic agent for small fiber neuropathy, moving beyond mere symptom management to potentially modify the underlying disease course. Its unique mechanism of action, targeting the Innate Repair Receptor, allows it to simultaneously reduce inflammation and promote nerve regeneration.[10][15] Clinical data from studies in sarcoidosis and type 2 diabetes consistently show that this compound reduces neuropathic symptoms and, importantly, can increase the density of small nerve fibers.[7][9][18] The compound's excellent safety profile further enhances its therapeutic potential.[18]

Future research, including larger, longer-duration Phase III trials, is necessary to confirm these findings and fully establish this compound's role as a disease-modifying therapy for SFN of various etiologies.[10][25] Further investigation into optimal dosing, long-term efficacy, and its impact on a broader range of autonomic functions will be critical in bringing this innovative peptide to patients in need.

References

ARA290 Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide that represents a significant advancement in the field of regenerative medicine.[1][2] Derived from the Helix B surface peptide of erythropoietin (EPO), this compound was meticulously engineered to isolate the tissue-protective and anti-inflammatory properties of EPO while completely abrogating its erythropoietic (red blood cell stimulating) activity.[1][2] This selective action allows this compound to be investigated for a range of therapeutic applications, particularly in neuropathic pain and inflammatory conditions, without the associated risks of increased hematocrit, such as thrombosis and hypertension.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The development of this compound stemmed from the observation that EPO possesses significant non-hematopoietic, tissue-protective effects.[1][4][5] Researchers sought to harness these benefits while eliminating the hematopoietic side effects that limit the therapeutic use of EPO in non-anemic patients.[1] Scientists at Araim Pharmaceuticals, including Drs. Maureen Brines and Anthony Cerami, identified the critical 11-amino acid sequence on the Helix B surface of EPO responsible for its cytoprotective signaling.[1] This led to the synthesis of this compound, a peptide that selectively binds to the Innate Repair Receptor (IRR).[1]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C59H95N17O22
Molecular Weight 1,382 Da[6]
Amino Acid Sequence 11 amino acids derived from the tissue-protective domain of erythropoietin[6]
Bioavailability >85% via subcutaneous injection[6]
Half-life Approximately 6-8 hours following subcutaneous administration[6]
Metabolism Primarily in the liver with renal elimination[6]

Mechanism of Action: The Innate Repair Receptor (IRR)

The primary mechanism of action of this compound is the selective activation of the Innate Repair Receptor (IRR).[1][3][6] The IRR is a heterodimeric receptor complex formed by the classical EPO receptor (EPOR) and the β-common receptor (CD131).[1][3] This receptor is typically upregulated in tissues under stress or injury.[3] Upon binding to the IRR, this compound initiates a cascade of intracellular signaling pathways that promote tissue protection, reduce inflammation, and facilitate repair, without stimulating the classic EPO receptor pathway responsible for red blood cell production.[3]

The key downstream effects of IRR activation by this compound include:

  • Suppression of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][6]

  • Inhibition of NF-κB Activation: It modulates inflammatory cascades by reducing the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6]

  • Promotion of Cellular Survival: Activation of the IRR stimulates anti-apoptotic signaling pathways, helping to prevent cell death in damaged tissues.[1]

  • Nerve Regeneration: Studies have demonstrated that this compound supports the regeneration of small nerve fibers, a key factor in its potential efficacy for neuropathies.[1][3]

ARA290_Signaling_Pathway cluster_receptor Innate Repair Receptor (IRR) cluster_downstream Intracellular Signaling Cascade cluster_outcomes Therapeutic Outcomes EPOR EPOR Activation Receptor Activation EPOR->Activation CD131 CD131 CD131->Activation This compound This compound Peptide This compound->Activation Anti_Inflammatory Anti-inflammatory Signaling (e.g., ↓ NF-κB) Activation->Anti_Inflammatory Initiates Cell_Survival Cell Survival Pathways (Anti-apoptotic) Activation->Cell_Survival Tissue_Repair Tissue Repair & Regeneration Activation->Tissue_Repair Cytokine_Suppression ↓ TNF-α, IL-1β, IL-6 Anti_Inflammatory->Cytokine_Suppression Leads to Pain_Reduction Pain Reduction Anti_Inflammatory->Pain_Reduction Nerve_Regen Nerve Regeneration Tissue_Repair->Nerve_Regen Nerve_Regen->Pain_Reduction Preclinical_Workflow Animal_Model Spared Nerve Injury (SNI) Model in Rats Treatment_Groups Treatment Groups: - this compound (various doses) - Vehicle Control Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing: - Mechanical Allodynia - Thermal Allodynia Treatment_Groups->Behavioral_Testing Tissue_Collection Spinal Cord Tissue Collection Behavioral_Testing->Tissue_Collection Analysis Immunohistochemical Analysis of Neuroinflammation Tissue_Collection->Analysis Outcome Assessment of Pain Relief and Suppression of Microglia Response Analysis->Outcome

References

ARA290: A Targeted Approach to Modulating Pro-inflammatory Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B region of the human erythropoietin (EPO) molecule.[1][2] Unlike its parent molecule, this compound is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[3][4] This crucial feature allows it to be investigated for its tissue-protective and anti-inflammatory properties without the associated risks of increased hematocrit, such as thrombosis and hypertension.[3][5] The primary mechanism of this compound involves the selective activation of the Innate Repair Receptor (IRR), a receptor complex that is upregulated in response to injury, inflammation, or metabolic stress.[1][2][5] This guide provides a detailed examination of this compound's mechanism of action, its specific effects on the production of pro-inflammatory cytokines, and the experimental methodologies used to evaluate these effects.

Core Mechanism of Action: The Innate Repair Receptor (IRR)

This compound exerts its anti-inflammatory effects by binding to and activating the Innate Repair Receptor (IRR).[3][4] The IRR is a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (βCR, also known as CD131).[2] Upon tissue injury or stress, the expression of this receptor complex is increased, allowing for a targeted response.[5]

Activation of the IRR by this compound initiates a cascade of intracellular signaling events that collectively shift the cellular environment from a pro-inflammatory, tissue-damaging state to one of healing and repair.[2][6] A key component of this signaling is the downregulation of inflammatory pathways, notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] By suppressing NF-κB activation, this compound effectively reduces the transcription and subsequent production of these key inflammatory mediators.[4]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus This compound This compound IRR Innate Repair Receptor (IRR) EPOR + CD131 This compound->IRR Binds & Activates Signaling Anti-inflammatory Signaling Cascade IRR->Signaling NFkB_I Inhibition of NF-κB Pathway Signaling->NFkB_I Cytokine_T Decreased Transcription of Pro-inflammatory Cytokine Genes NFkB_I->Cytokine_T TNFa_G TNF-α gene Cytokine_T->TNFa_G IL6_G IL-6 gene Cytokine_T->IL6_G IL1b_G IL-1β gene Cytokine_T->IL1b_G

Caption: this compound signaling pathway via the Innate Repair Receptor (IRR).

Quantitative Effects on Pro-inflammatory Cytokine Production

The effect of this compound on pro-inflammatory cytokine production is context-dependent and varies across different experimental models. While many studies demonstrate a potent anti-inflammatory effect characterized by the suppression of key cytokines, some models show limited or no effect on specific cytokine mRNAs, suggesting that this compound may act through multiple, sometimes central, mechanisms.[2][7] The following table summarizes quantitative findings from various studies.

CytokineExperimental ModelThis compound Dose/ConcentrationObserved EffectReference
TNF-α Cisplatin-induced nephrotoxicity (in vivo, rat model)10, 30, 100 μg/kgSignificant decrease in gene and protein levels in kidney tissue.[8]
Systemic Lupus Erythematosus (in vivo, mouse model)Not SpecifiedReduced TNF-α levels.[6]
Chronic Unpredictable Mild Stress (in vivo, mouse model)30 μg/kg/day, s.c.No significant effect on TNF-α mRNA levels in the prefrontal cortex.[7]
Inflammatory Neuritis (in vivo, rat model)Not SpecifiedDid not reduce TNF-α mRNA production in the affected nerve.[2]
IL-1β Cisplatin-induced nephrotoxicity (in vivo, rat model)10, 30, 100 μg/kgSignificant decrease in gene and protein levels in kidney tissue.[8]
IL-6 Cisplatin-induced nephrotoxicity (in vivo, rat model)10, 30, 100 μg/kgSignificant decrease in gene and protein levels in kidney tissue.[8]
Chronic Unpredictable Mild Stress (in vivo, mouse model)30 μg/kg/day, s.c.No significant difference in IL-6 mRNA levels in the prefrontal cortex.[7]
Renal Ischemia/Reperfusion Injury (in vivo, mouse model)10 μg/kg, i.v.Tended to reduce the early increase of IL-6 mRNA expression.[6]

Experimental Protocols

Standardized protocols are essential for accurately assessing the immunomodulatory effects of this compound. Below are detailed methodologies for common in vitro and in vivo experimental setups.

Protocol 1: In Vitro Cytokine Production Measurement in Macrophages

This protocol details the measurement of cytokine secretion from cultured macrophages following inflammatory stimulation and treatment with this compound.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Plate cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation and Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL) or vehicle control for 2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubate the cells for a predetermined time period (e.g., 6 hours for mRNA analysis or 24 hours for protein analysis).

  • Sample Collection and Analysis:

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine protein analysis. Centrifuge to remove any cellular debris and store at -80°C.

    • Cell Lysis: Wash the remaining cells with PBS and lyse them using an appropriate buffer for subsequent RNA or protein extraction.

    • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) according to the manufacturer's instructions.[9][10]

    • Gene Expression Analysis (Optional): Extract total RNA from the cell lysates and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of Tnf, Il6, and Il1b mRNA, normalized to a housekeeping gene.

cluster_workflow Experimental Workflow: In Vitro Cytokine Measurement A 1. Plate Macrophages (e.g., 5x10^5 cells/well) B 2. Pre-treat with this compound or Vehicle (2h) A->B C 3. Stimulate with LPS (100 ng/mL) B->C D 4. Incubate (6-24h) C->D E 5. Collect Supernatant & Lyse Cells D->E F 6. Analyze Cytokines in Supernatant (ELISA / Multiplex Assay) E->F G 7. Analyze Gene Expression in Lysate (qRT-PCR) E->G

Caption: Workflow for in vitro analysis of this compound's effect on cytokines.
Protocol 2: In Vivo Assessment in a Cisplatin-Induced Nephrotoxicity Model

This protocol outlines the evaluation of this compound's effect on renal inflammation in an animal model.

  • Animal Model and Treatment:

    • Use male Wistar rats (200-250g). Acclimatize the animals for at least one week.

    • Divide animals into groups: Control, Cisplatin-only, and Cisplatin (B142131) + this compound (multiple doses, e.g., 10, 30, 100 μg/kg).

    • Administer this compound or vehicle (saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection daily for a set period (e.g., 5 days).

    • On a specific day (e.g., day 3), induce acute kidney injury by a single i.p. injection of cisplatin (e.g., 7 mg/kg). Continue this compound/vehicle treatment.

  • Sample Collection:

    • At the end of the experimental period (e.g., 72 hours post-cisplatin), euthanize the animals.

    • Collect blood via cardiac puncture to obtain serum for systemic cytokine analysis.

    • Perfuse the kidneys with cold saline and harvest them. One kidney can be flash-frozen in liquid nitrogen for molecular analysis, and the other can be fixed in 10% neutral buffered formalin for histology.

  • Analysis:

    • Tissue Homogenization: Homogenize the frozen kidney tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

    • Cytokine Measurement: Determine the levels of TNF-α, IL-1β, and IL-6 in the kidney tissue homogenates and serum samples using species-specific ELISA kits.[8]

    • Gene Expression: Extract RNA from a portion of the frozen kidney tissue and perform qRT-PCR to quantify the mRNA levels of pro-inflammatory cytokines.

    • Histology: Process the formalin-fixed kidney tissue, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.

Logical Framework of this compound's Anti-inflammatory Action

The therapeutic potential of this compound in inflammatory conditions stems from a direct and logical sequence of events. The molecule acts as a specific agonist at the IRR, which serves as the initiator of a signaling cascade that ultimately suppresses the cellular machinery responsible for producing key inflammatory mediators. This targeted action reprograms the local environment from one of damage to one of repair.[2]

This compound This compound IRR Activates Innate Repair Receptor (IRR) This compound->IRR Pathways Suppresses Pro-inflammatory Signaling (e.g., NF-κB) IRR->Pathways Cytokines Reduces Production of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Pathways->Cytokines Effect Therapeutic Effect: Tissue Protection & Pain Relief Cytokines->Effect

Caption: Logical relationship of this compound's anti-inflammatory mechanism.

Conclusion

This compound represents a targeted therapeutic strategy that leverages the body's own innate repair mechanisms to combat inflammation and promote tissue healing. Its primary action, mediated through the selective activation of the Innate Repair Receptor, leads to the suppression of key pro-inflammatory signaling pathways and a subsequent reduction in the production of cytokines like TNF-α, IL-1β, and IL-6.[4][8] While its efficacy can be model-dependent, the existing body of evidence strongly supports its role as a potent modulator of the inflammatory response.[2][7] The detailed protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in a variety of inflammatory and neuropathic disorders.

References

In-Depth Technical Guide: Cellular Pathways Activated by ARA290 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARA290, a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO), is a selective agonist for the Innate Repair Receptor (IRR). Unlike EPO, this compound does not stimulate erythropoiesis, thereby avoiding the associated adverse cardiovascular effects.[1][2][3] Its mechanism of action is centered on the activation of tissue-protective and anti-inflammatory cellular pathways. Upon binding to the IRR, a heterodimer of the EPO receptor (EPOR) and the β-common receptor (βcR or CD131), this compound initiates a signaling cascade that promotes cell survival, reduces inflammation, and facilitates tissue repair.[1][3][4] This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

This compound Binding and Receptor Activation

This compound selectively binds to the Innate Repair Receptor (IRR), which is typically upregulated in tissues under stress, injury, or inflammation.[3][5] This receptor is a heterodimeric complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (βcR), also known as CD131.[1][4] This selective binding is crucial as it dissociates the tissue-protective effects of EPO from its hematopoietic actions.[1][2][3]

Quantitative Binding Data

While described as a high-affinity interaction, specific dissociation constant (Kd) values for this compound binding to the human IRR are not consistently reported in publicly available literature. The effective concentrations observed in in-vitro and in-vivo studies provide an indirect measure of its potency.

ParameterValueSpecies/SystemReference
In Vivo Effective Dose (Allodynia Reduction) 3 - 60 µg/kgRat[4][6][7]
In Vitro Effective Concentration (Cytoprotection) 50 - 400 nMHuman Cell Lines (HEK-293, ACHN)[8][9]
Clinical Dose (Neuropathy) 2 - 4 mg/day (subcutaneous)Human[3][10]

Core Signaling Pathways Activated by this compound

Upon binding to the IRR, this compound triggers the activation of several downstream signaling pathways that collectively contribute to its anti-inflammatory, anti-apoptotic, and tissue-reparative effects. The primary pathways implicated are the JAK2/STAT3 pathway and the PI3K/Akt pathway, alongside the inhibition of the pro-inflammatory NF-κB pathway.

JAK2/STAT3 Pathway

Activation of the IRR by this compound leads to the phosphorylation and activation of Janus Kinase 2 (JAK2).[11] Activated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus, where it modulates the transcription of genes involved in cell survival and inflammation.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IRR IRR (EPOR/βcR) This compound->IRR Binds JAK2 JAK2 IRR->JAK2 Recruits & Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Transcription Gene Transcription (Anti-inflammatory, Pro-survival) pSTAT3_dimer->Transcription Translocates & Binds DNA

Figure 1: this compound activates the JAK2/STAT3 signaling pathway.
PI3K/Akt Pathway

The binding of this compound to the IRR also initiates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of cell survival, proliferation, and metabolism. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound IRR IRR (EPOR/βcR) This compound->IRR Binds PI3K PI3K IRR->PI3K Activates pPI3K pPI3K PI3K->pPI3K Phosphorylation PIP2 PIP2 pPI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt pAkt Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IRR IRR (EPOR/βcR) This compound->IRR Binds IKK IKK IRR->IKK Inhibits Activation pIKK pIKK IKK->pIKK Phosphorylation IkB IκB pIKK->IkB Phosphorylates pIkB pIκB IkB->pIkB NFkB NF-κB pIkB->NFkB Releases Inflammation Pro-inflammatory Gene Transcription NFkB->Inflammation Translocates & Binds DNA Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Prepare IRR-expressing cell membranes Incubate Incubate membranes, radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand ([125I]-EPO) Radioligand->Incubate ARA290_dilutions Prepare serial dilutions of this compound ARA290_dilutions->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity of bound ligand Filter->Count Analyze Determine IC50 and Ki values Count->Analyze Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_proc Protein Processing cluster_blotting Blotting & Detection cluster_data_analysis Data Analysis Culture Culture cells Treat Treat with this compound Culture->Treat Lysis Cell Lysis Treat->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting with specific antibodies Transfer->Immunoblot Detect Chemiluminescence Detection Immunoblot->Detect Analysis Densitometry and Normalization Detect->Analysis

References

ARA290 in Autoimmune Disease Models: A Technical Guide to Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Executive Summary

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B surface of erythropoietin (EPO).[1][2] It was designed to selectively activate the Innate Repair Receptor (IRR) to harness the tissue-protective and anti-inflammatory properties of EPO without stimulating erythropoiesis, thereby avoiding the hematologic risks associated with its parent molecule.[2][3] The IRR is a heterodimer of the EPO receptor and the β-common receptor (CD131), which is upregulated in tissues under inflammatory, ischemic, or metabolic stress.[2][4][5] By targeting the IRR, this compound modulates immune responses, promotes tissue repair, and reduces apoptosis, making it a compelling therapeutic candidate for autoimmune diseases.[2][6][7] Its mechanism offers a targeted approach that calms overactive immune responses without causing broad immunosuppression.[3][8] This guide provides an in-depth summary of the preclinical and clinical research on this compound in various autoimmune and inflammatory disease models, focusing on its mechanism of action, quantitative outcomes, and experimental methodologies.

2.0 Mechanism of Action: The Innate Repair Receptor Pathway

This compound's therapeutic effects are mediated through its selective activation of the Innate Repair Receptor (IRR).[1][6] Upon tissue injury or stress, the subunits of the IRR are recruited to the cell surface, where they associate.[4] this compound binding to this receptor complex initiates a cascade of intracellular signals that shift the local environment from a pro-inflammatory, tissue-damaging state to one of anti-inflammation and repair.[4][5]

Key downstream effects include:

  • Modulation of Cytokine Profile: this compound suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and Monocyte Chemoattractant Protein-1 (MCP-1).[2][6][7][9] Concurrently, it can promote the expression of anti-inflammatory cytokines like TGF-β and IL-10.[7][9]

  • Immune Cell Regulation: It inhibits the activation of inflammatory macrophages and promotes a shift toward a healing phenotype.[6][8] In the central nervous system, it has been shown to suppress the activation of microglia, which is crucial in mitigating neuroinflammation.[10][11]

  • Promotion of Cell Survival and Repair: The IRR pathway activates cellular survival signals, reduces apoptosis, and protects tissues from oxidative and inflammatory damage.[2][7][12] In models of neuropathy, this translates to the protection and regeneration of nerve fibers.[3][4][13]

ARA290_Signaling_Pathway cluster_0 This compound Action cluster_2 Physiological Outcomes This compound This compound (Cibinetide) IRR Innate Repair Receptor (EPOR + CD131) This compound->IRR Activates Cytokines_Pro Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) IRR->Cytokines_Pro Inhibits IRR->Cytokines_Pro Cytokines_Anti Anti-inflammatory Cytokines (IL-10, TGF-β) IRR->Cytokines_Anti Promotes Immune_Cells Macrophage / Microglia Activation IRR->Immune_Cells Inhibits Apoptosis Apoptosis IRR->Apoptosis Inhibits Inflammation Reduced Inflammation Tissue_Damage Reduced Tissue Damage Cytokines_Pro->Tissue_Damage Tissue_Repair Enhanced Tissue Repair Cytokines_Anti->Tissue_Repair Immune_Cells->Tissue_Damage

Caption: this compound signaling through the Innate Repair Receptor (IRR).

3.0 Evidence in Autoimmune and Inflammatory Disease Models

This compound has been evaluated in several preclinical models and clinical trials for conditions with an autoimmune or inflammatory basis.

3.1 Systemic Lupus Erythematosus (SLE)

In preclinical murine models of lupus, this compound demonstrated significant disease-modifying effects.[6][9] It was shown to reduce key serological markers of the disease and protect against end-organ damage, specifically nephritis.[9]

Table 1: Quantitative Outcomes of this compound in Murine SLE Models

ParameterModelTreatment GroupControl Group (Pristane)OutcomeReference
Serum Anti-dsDNA (OD450) Pristane-induced~0.5~1.5Significant Reduction[9]
Serum IL-6 (pg/mL) Pristane-induced~25~100Significant Reduction[9]
Serum MCP-1 (pg/mL) Pristane-induced~20~80Significant Reduction[9]
Serum TNF-α (pg/mL) Pristane-induced~10~25Significant Reduction[9]
Serum TGF-β (pg/mL) Pristane-induced~6000~4000Significant Increase[9]
Kidney IgG & C3 Deposition Pristane-induced & MRL/lprReducedHighAmeliorated Nephritis[9]

Experimental Protocol: Pristane-Induced Murine Lupus Model [9]

  • Animals: Female C57BL/6 mice, 10-12 weeks of age.

  • Induction: A single intraperitoneal (IP) injection of 0.5 mL pristane (B154290) is administered to induce SLE-like autoimmunity.

  • Treatment: Eight weeks following pristane injection, mice are treated with this compound once daily via IP injection for 12 weeks. Another study in a different model used a dose of 0.5 mg/kg.[14]

  • Endpoint Analysis: At the end of the treatment period, blood, spleen, and kidney specimens are collected. Serum is analyzed for autoantibodies (ANAs, anti-dsDNA) and cytokines (IL-6, MCP-1, TNF-α, TGF-β) via ELISA. Kidneys are evaluated histologically for immune complex (IgG, C3) deposition and signs of glomerulonephritis.

SLE_Workflow cluster_mice Animals cluster_induction Induction cluster_wait Disease Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis mice Female C57BL/6 Mice (10-12 weeks old) pristane Pristane Injection (0.5 mL IP) mice->pristane wait 8-Week Incubation pristane->wait grouping Randomization wait->grouping ara290_treat This compound Daily IP (12 Weeks) grouping->ara290_treat vehicle_treat Vehicle Daily IP (12 Weeks) grouping->vehicle_treat analysis Specimen Collection (Blood, Kidneys) ara290_treat->analysis vehicle_treat->analysis serum Serum Analysis (Autoantibodies, Cytokines) analysis->serum histo Kidney Histology (IgG/C3 Deposition) analysis->histo

Caption: Experimental workflow for the pristane-induced SLE model.

3.2 Rheumatoid Arthritis (RA)

This compound has been investigated for RA due to its potential to modulate inflammatory pathways driven by cytokines like TNF-α and IL-6, which are key in RA pathogenesis.[15][16] Research includes preclinical models and a small open-label Phase II clinical trial.[16][17]

Table 2: Quantitative Outcomes from Phase IIa RA Clinical Trial (at Week 4) [17]

ParameterDosing Group (2mg IV)Baseline (Median)Week 4 (Median)Change
Pain VAS Score Once Weekly6236-26
Pain VAS Score Three Times Weekly5021-29
Global VAS Score Three Times Weekly4718-29
DAS28 Score Once Weekly3.3 (mean)3.2 (mean)No Significant Change
DAS28 Score Three Times Weekly3.8 (mean)3.4 (mean)No Significant Change
HAQ Score Both Groups1.0 - 1.5 (mean)1.0 - 1.3 (mean)No Significant Change
CRP / ESR Both GroupsNo ChangeNo ChangeNo Significant Change

Experimental Protocol: Phase IIa Open-Label RA Trial [16][17]

  • Participants: 15 patients with active rheumatoid arthritis.

  • Study Design: An open-label, 4-week proof-of-principle study.

  • Treatment Arms: Patients were randomized to receive this compound (2 mg) intravenously either once per week or three times per week.

  • Assessments: Efficacy was assessed weekly via Disease Activity Score (DAS), Health Assessment Questionnaire (HAQ), and pain on a Visual Analog Scale (VAS). Safety was monitored through laboratory tests.

3.3 Multiple Sclerosis (MS)

In the Experimental Autoimmune Encephalomyelitis (EAE) model, a standard for MS research, this compound has shown neuroprotective and anti-inflammatory effects.[10] It appears to shift the immune profile from T-cell-driven damage towards a more regulated state, preserving axons and oligodendrocytes.[10]

Table 3: Outcomes of this compound in the EAE Model for MS

ParameterFindingMechanismReference
Clinical Severity Scores ReducedAltered T-cell function, reduced inflammation[10][14]
Inflammatory Cytokines Lowered expression in the spinal cordDirect anti-inflammatory signaling[10]
Myelination Supported remyelinationProtection of oligodendrocytes from apoptosis[10]
Axonal Integrity Better survival of axonsNeuroprotective effects[10]

Experimental Protocol: EAE Induction and Treatment [14]

  • Animals: Rats or mice are used.

  • Induction: EAE is induced by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) or a similar antigen in complete Freund's adjuvant, followed by pertussis toxin injections.

  • Treatment: In one reported study, treatment consisted of an intraperitoneal injection of 35 µg/kg of this compound once daily, starting from day 7 and continuing to day 18 post-EAE induction.[14]

  • Endpoint Analysis: Animals are monitored daily for clinical signs of disease and scored on a standardized scale. Post-mortem analysis of the spinal cord is performed to assess inflammatory cell infiltration, demyelination, and cytokine expression.

3.4 Sarcoidosis-Associated Small Fiber Neuropathy (SFN)

While sarcoidosis is a multi-system inflammatory disease of unknown etiology, it involves granulomatous inflammation and can have autoimmune features.[18] Clinical trials of this compound in sarcoidosis patients have primarily focused on treating the common and debilitating complication of small fiber neuropathy (SFN), providing strong evidence of its anti-inflammatory and neuro-regenerative effects in humans.[13][19]

Table 4: Quantitative Outcomes from Clinical Trials in Sarcoidosis-Associated SFN

ParameterStudyThis compound GroupPlacebo GroupOutcomeReference
SFNSL Score Change Pilot (IV, 4 wks)-11.5 -2.9Significant Improvement (p < 0.05)[19][20]
SF-36 Pain Score Change Pilot (IV, 4 wks)-23.4 N/ASignificant Change from Baseline[19][20]
SF-36 Physical Functioning Change Pilot (IV, 4 wks)-14.6 N/ASignificant Change from Baseline[19][20]
Corneal Nerve Fiber Abundance Phase 2b (SC, 28 days, 4mg)+23% Increase DecreaseSignificant Regeneration[13]
Pain Intensity Phase 2b (SC, 28 days)Meaningful DecreaseN/AClinically Meaningful Improvement[13]

Experimental Protocol: Phase 2b SFN Clinical Trial [8][13]

  • Participants: 64 patients with sarcoidosis and painful neuropathy.

  • Study Design: A randomized, double-blind, placebo-controlled trial lasting 28 days.

  • Treatment Arms: Daily subcutaneous (SC) injections of this compound at doses of 1, 4, or 8 mg, or placebo.

  • Primary Endpoint: Change in corneal nerve fiber abundance, assessed via corneal confocal microscopy, as an objective measure of small nerve fiber regeneration.

  • Secondary Endpoints: Assessments of neuropathic pain, functional activity, and quality of life.

Clinical_Trial_Logic cluster_problem Pathophysiology cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcomes disease Autoimmune Disease (e.g., Sarcoidosis, SLE) inflammation Chronic Inflammation & Immune Dysregulation disease->inflammation damage Cytokine-Mediated Tissue & Nerve Damage inflammation->damage This compound This compound Administration damage->this compound Treatment irr Selective IRR Activation This compound->irr mechanism Cytokine Modulation & Pro-Repair Signaling irr->mechanism symptoms Symptom Amelioration (e.g., Reduced Pain) mechanism->symptoms Leads to repair Tissue Protection & Regeneration mechanism->repair Leads to modification Potential Disease Modification symptoms->modification repair->modification

Caption: Logical relationship of this compound's therapeutic rationale.

4.0 Discussion and Future Directions

The research compiled on this compound demonstrates a consistent pattern of anti-inflammatory, tissue-protective, and regenerative activity across multiple preclinical and clinical models relevant to autoimmune disease. Its unique mechanism of selectively targeting the Innate Repair Receptor allows it to modulate the immune response and promote healing without the broad immunosuppression characteristic of many current autoimmune therapies.[3][8]

The significant reduction in autoantibodies and nephritis in lupus models, coupled with the promising analgesic and neuro-regenerative effects seen in human trials for sarcoidosis-associated neuropathy, underscores its potential as a disease-modifying agent.[9][13] While the Phase II trial in RA did not show significant changes in composite disease activity scores, the observed reduction in pain warrants further investigation, perhaps with different dosing, administration routes, or in combination with other therapies.[17]

Future research should focus on larger, longer-term, placebo-controlled trials in specific autoimmune diseases like SLE and RA to confirm the promising preclinical data. Further elucidation of the downstream signaling pathways and the development of biomarkers to identify patients most likely to respond to IRR activation will be critical for advancing this compound as a novel therapeutic for autoimmune and inflammatory disorders.

References

Methodological & Application

ARA290 Dosage Protocols for In Vivo Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the administration of ARA290 in in vivo rodent studies, focusing on established dosage protocols for models of neuropathic pain, inflammation, and neuroprotection. The following sections offer comprehensive experimental procedures, data summaries, and visual representations of key pathways and workflows to guide researchers in their study design.

Introduction to this compound

This compound is an 11-amino acid peptide that represents a novel therapeutic approach by selectively targeting the innate repair receptor (IRR).[1][2] The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[3][4] Unlike erythropoietin (EPO), this compound does not stimulate red blood cell production, thus avoiding the hematopoietic side effects associated with EPO treatment.[1] Its mechanism of action is centered on activating anti-inflammatory and tissue-protective pathways, making it a promising candidate for treating conditions involving nerve damage, inflammation, and cellular injury.[1][2][3][5]

This compound Signaling Pathway

This compound exerts its therapeutic effects by binding to the IRR, which is upregulated in response to tissue injury or stress. This binding initiates a signaling cascade that promotes cellular protection and reduces inflammation.

ARA290_Signaling_Pathway EPOR EPOR Downstream Downstream Signaling (e.g., JAK2/STAT5, PI3K/Akt, MAPK) EPOR->Downstream Activates CD131 βcR (CD131) CD131->Downstream This compound This compound This compound->EPOR This compound->CD131 Binds to Effects Therapeutic Effects: - Anti-inflammation - Tissue Protection - Neuroprotection - Analgesia Downstream->Effects

This compound signaling through the Innate Repair Receptor.

Quantitative Data Summary: this compound Dosage in Rodent Models

The following tables summarize effective dosage regimens of this compound reported in various rodent models.

Table 1: Neuropathic Pain Models
Rodent ModelDosageAdministration RouteDosing ScheduleKey Findings
Spared Nerve Injury (SNI) in Rats3, 10, 30, 60 µg/kgIntraperitoneal (IP)5 injections at 2-day intervals, then weeklyDose-dependent and long-term relief of tactile and cold allodynia.[3][6][7]
SNI in Rats30, 60 µg/kgIntraperitoneal (IP)5 injections on days 1, 3, 6, 8, and 10 post-surgerySignificant reduction in mechanical allodynia.[7][8]
SNI in Mice30 µg/kgIntraperitoneal (IP)5 injections at 2-day intervals, followed by weekly injectionsSignificant relief of allodynia in wild-type mice, but not in βcR knockout mice.[4]
Table 2: Inflammation and Neuroprotection Models
Rodent ModelDosageAdministration RouteDosing ScheduleKey Findings
Experimental Autoimmune Encephalomyelitis (EAE) in Mice35 µg/kgIntraperitoneal (IP)Daily from day 7 to day 18 post-inductionAmeliorated clinical scores and tissue inflammation.[9]
Chronic Unpredictable Mild Stress (CUMS) in Mice0.5 mg/kgIntraperitoneal (IP)Daily during stress inductionAmeliorated depression-like behavior and reduced inflammation.[9]
Chronic Social Defeat Stress (CSDS) in Mice0.5 mg/kgIntraperitoneal (IP)Daily during stress inductionAmeliorated depression-like behavior.[9]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for intraperitoneal injection in rodents.

Materials:

  • Lyophilized this compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile insulin (B600854) syringes (or other appropriate syringes for the injection volume)

Procedure:

  • Reconstitution:

    • Bring the lyophilized this compound vial to room temperature.

    • Aseptically add a precise volume of sterile PBS to the vial to create a stock solution. For example, to create a 1 mg/mL stock solution, add 1 mL of PBS to a 1 mg vial of this compound.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.

  • Dilution:

    • Based on the desired dose (e.g., 30 µg/kg) and the animal's body weight, calculate the required volume of the this compound stock solution.

    • Dilute the calculated volume of the stock solution with sterile PBS to a final injection volume suitable for the rodent (e.g., 200 µL for a rat).[8]

  • Administration:

    • Administer the prepared this compound solution via intraperitoneal (IP) injection.

    • Ensure proper animal handling and injection technique to minimize stress and ensure accurate delivery of the compound.

Protocol 2: Spared Nerve Injury (SNI) Model of Neuropathic Pain

This surgical procedure induces neuropathic pain in one hind paw of a rodent.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture material (e.g., 5-0 silk for rats, 6-0 silk for mice)

  • Wound clips or sutures for skin closure

  • Analgesic for post-operative pain (e.g., buprenorphine)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal using an appropriate anesthetic.

    • Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

  • Surgical Procedure:

    • Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Carefully isolate the common peroneal and tibial nerves.

    • Tightly ligate these two nerves with silk suture.

    • Transect the ligated nerves distal to the ligation, removing 2-4 mm of the distal nerve stump.

    • Take extreme care to avoid stretching or touching the intact sural nerve.

  • Closure and Post-operative Care:

    • Close the muscle layer with sutures.

    • Close the skin incision with wound clips or sutures.

    • Administer a single dose of analgesic to manage post-operative pain.

    • Monitor the animal during recovery from anesthesia.

Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimation:

    • Place the animal in the testing enclosure on the mesh platform and allow it to acclimate for at least 15-30 minutes before testing.

  • Stimulation:

    • Apply a von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • Hold the filament in place for 3-5 seconds.

  • Response:

    • A positive response is a sharp withdrawal of the paw, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Start with a mid-range filament.

    • If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

    • The 50% withdrawal threshold is calculated based on the pattern of positive and negative responses.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo rodent study investigating the efficacy of this compound in a neuropathic pain model.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Behavioral Testing (e.g., Von Frey) acclimation->baseline surgery Spared Nerve Injury (SNI) Surgery baseline->surgery grouping Randomization into Treatment Groups surgery->grouping treatment This compound or Vehicle Administration grouping->treatment behavioral Behavioral Testing (Weekly) treatment->behavioral Repeated Measures behavioral->treatment endpoint Endpoint: Euthanasia & Tissue Collection (e.g., Spinal Cord) behavioral->endpoint analysis Immunohistochemistry (Iba-1, GFAP) endpoint->analysis data Data Analysis and Interpretation analysis->data

A typical experimental workflow for an in vivo rodent study.

References

ARA290 Application Notes and Protocols for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] It has been engineered to selectively activate the innate repair receptor (IRR) without stimulating erythropoiesis, thereby avoiding the hematopoietic side effects associated with EPO.[1][2][3] this compound has demonstrated tissue-protective, anti-inflammatory, and neurotrophic properties in a variety of preclinical and clinical studies, making it a compound of significant interest for research in neuropathy, inflammation, and tissue injury.[4][5][6]

These application notes provide detailed protocols for the preparation and administration of this compound in common laboratory settings, along with summaries of its mechanism of action and relevant quantitative data from published studies.

Mechanism of Action

This compound exerts its biological effects by binding to the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1][2] This receptor complex is typically upregulated in tissues under stress from injury, inflammation, or metabolic imbalance.[3] Activation of the IRR by this compound initiates a cascade of intracellular signaling pathways that collectively promote cellular survival, reduce inflammation, and facilitate tissue repair.[3][5]

Signaling Pathways

The primary signaling cascades activated by this compound include:

  • JAK2/STAT3/STAT5 Pathway: This pathway is crucial for mediating the anti-apoptotic and pro-survival effects of this compound.

  • PI3K/Akt Pathway: Activation of this pathway contributes to cell survival, proliferation, and growth.

  • NF-κB Pathway Inhibition: this compound has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

ARA290_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131) This compound->IRR JAK2 JAK2 IRR->JAK2 Activation PI3K PI3K IRR->PI3K Activation IKK IKK IRR->IKK Inhibition STAT3_5 STAT3/STAT5 JAK2->STAT3_5 Phosphorylation STAT3_5_N STAT3/STAT5 (Dimer) STAT3_5->STAT3_5_N Dimerization & Translocation Akt Akt PI3K->Akt Activation Gene_Expression_Survival Gene Expression (Anti-apoptosis, Pro-survival) Akt->Gene_Expression_Survival Promotes Survival IκB IκB IKK->IκB Phosphorylation NFkB NF-κB IκB->NFkB Release NFkB_N NF-κB NFkB->NFkB_N Translocation STAT3_5_N->Gene_Expression_Survival Gene_Expression_Inflammation Gene Expression (Pro-inflammatory Cytokines) NFkB_N->Gene_Expression_Inflammation ARA290_Preparation_Workflow Start Start: Lyophilized this compound Equilibrate Equilibrate vial and solvent to room temp. Start->Equilibrate Reconstitute Reconstitute with bacteriostatic water or PBS Equilibrate->Reconstitute Swirl Gently swirl to dissolve Reconstitute->Swirl Store Store reconstituted solution at 2-8°C Swirl->Store End Ready for use Store->End InVivo_Workflow Start Start: Rodent Model SNI Spared Nerve Injury (SNI) Surgery Start->SNI Recovery Post-operative Recovery SNI->Recovery Treatment This compound or Vehicle Administration (SC or IP) Recovery->Treatment Behavioral Behavioral Testing (e.g., von Frey, Acetone) Treatment->Behavioral Repeated Measures Tissue Tissue Collection and Analysis (Optional) Behavioral->Tissue End End of Study Tissue->End

References

ARA290 Peptide: Detailed Application Notes and Protocols for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the helix-B domain of erythropoietin (EPO).[1] It has been engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating erythropoiesis (red blood cell production).[1][2] this compound selectively activates the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131), which is upregulated in response to tissue injury or inflammation.[2][3][4] This selective activation triggers anti-inflammatory and cytoprotective signaling cascades, making this compound a promising therapeutic candidate for a variety of conditions, including neuropathic pain, diabetes, and autoimmune disorders.[2][5][6]

This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the this compound peptide for research and development purposes.

This compound Peptide Specifications

CharacteristicValueReference
Amino Acid Sequence Pyr-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-OH[2][7][8][9][10][11]
Molecular Formula C₅₁H₈₄N₁₆O₂₁[2][7][10][11]
Molecular Weight ~1257.3 Da[2][5][7][11]
Appearance White to off-white lyophilized powder
Purity (typical) ≥95-98% by HPLC[7]
Storage (Lyophilized) -20°C to -80°C, protected from light and moisture
Reconstitution Recommended in sterile, distilled water or a suitable buffer.[12]

Signaling Pathway of this compound

This compound exerts its therapeutic effects by binding to the Innate Repair Receptor (IRR). This receptor is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). Upon tissue injury or stress, the expression of IRR is upregulated. The binding of this compound to the IRR initiates a downstream signaling cascade that leads to anti-inflammatory, anti-apoptotic (cell survival), and tissue-protective effects. This is distinct from the action of EPO, which primarily activates EPOR homodimers, leading to erythropoiesis.

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_effects Intracellular Effects This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) This compound->IRR Binds Signaling_Cascade Downstream Signaling Cascade IRR->Signaling_Cascade EPOR_homodimer EPOR Homodimer Erythropoiesis Erythropoiesis (Red Blood Cell Production) EPOR_homodimer->Erythropoiesis EPO EPO EPO->EPOR_homodimer Binds Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-6) Signaling_Cascade->Anti_inflammatory Tissue_Protective Tissue Protective Effects (e.g., anti-apoptosis) Signaling_Cascade->Tissue_Protective

Caption: this compound signaling through the Innate Repair Receptor.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the synthesis of this compound on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis proceeds from the C-terminus (Serine) to the N-terminus (Pyroglutamate).

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH

  • Pyroglutamic acid (Pyr-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Experimental Workflow for SPPS:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 3. Washing (DMF, DCM) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 repeat Repeat steps 2-5 for each amino acid in sequence wash2->repeat repeat->deprotection Next amino acid final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection Final amino acid wash3 7. Washing (DMF, DCM) final_deprotection->wash3 cleavage 8. Cleavage and Deprotection (TFA cocktail) wash3->cleavage precipitation 9. Precipitation in cold diethyl ether cleavage->precipitation end Crude this compound Peptide precipitation->end HPLC_Purification_Workflow start Start: Crude this compound Peptide dissolve 1. Dissolve crude peptide in Mobile Phase A start->dissolve filter 2. Filter sample (0.22 µm filter) dissolve->filter equilibrate 3. Equilibrate HPLC column with initial mobile phase conditions filter->equilibrate inject 4. Inject sample onto the column equilibrate->inject gradient 5. Elute with a gradient of Mobile Phase B (ACN) inject->gradient collect 6. Collect fractions based on UV absorbance (214/280 nm) gradient->collect analyze 7. Analyze fractions for purity (Analytical HPLC, Mass Spectrometry) collect->analyze pool 8. Pool pure fractions analyze->pool lyophilize 9. Lyophilize pooled fractions pool->lyophilize end Purified this compound Peptide (>95-98%) lyophilize->end

References

Application Notes and Protocols for ARA290 in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] It was specifically engineered to retain the tissue-protective and anti-inflammatory properties of EPO while eliminating its erythropoietic (red blood cell stimulating) effects, thereby avoiding potential cardiovascular side effects.[1][2] this compound exerts its effects by selectively binding to and activating the innate repair receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131).[3][4] This receptor is upregulated in tissues under stress or injury, and its activation triggers a cascade of anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways.[3][4]

In the context of neuroscience, this compound has shown significant promise in preclinical and clinical studies for its neuroprotective and neuroregenerative capabilities.[5] It has been demonstrated to reduce neuroinflammation, protect neurons from apoptotic cell death, and promote the regeneration of nerve fibers.[3][5] These properties make this compound a compelling candidate for investigation in primary neuronal cell cultures to elucidate its mechanisms of action and to screen for its therapeutic potential in various neurological disorders.

These application notes provide a comprehensive guide for the use of this compound in primary neuronal cell cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes based on existing literature.

Mechanism of Action

This compound's therapeutic effects in the nervous system are mediated through the activation of the IRR on various cell types, including neurons, microglia, and astrocytes.[6] Upon binding to the IRR, this compound initiates downstream signaling cascades that collectively contribute to neuroprotection and repair.

Key Signaling Pathways:
  • Anti-inflammatory Signaling: this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] It also modulates the activation of microglia, the resident immune cells of the central nervous system, shifting them from a pro-inflammatory to a pro-repair phenotype.[7] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

  • Anti-Apoptotic Signaling: Activation of the IRR by this compound promotes neuronal survival by inhibiting programmed cell death (apoptosis). This is mediated through the activation of pro-survival pathways such as the JAK2/STAT3 and PI3K/Akt pathways, and the inhibition of pro-apoptotic factors like caspase-3.[8]

  • Neurogenesis and Neurite Outgrowth: this compound has been shown to promote the growth of new neurons (neurogenesis) and the extension of neurites, which is crucial for neuronal repair and regeneration.[4]

ARA290_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131) This compound->IRR JAK2 JAK2 IRR->JAK2 PI3K PI3K IRR->PI3K NFkB NF-κB (Pro-inflammatory) IRR->NFkB Inhibition STAT3 STAT3 JAK2->STAT3 Anti_Apoptosis Anti-apoptosis (↓ Caspase-3) STAT3->Anti_Apoptosis Neurite_Outgrowth Neurite Outgrowth & Regeneration STAT3->Neurite_Outgrowth Akt Akt PI3K->Akt Akt->Anti_Apoptosis Akt->Neurite_Outgrowth Anti_Inflammation Anti-inflammation (↓ TNF-α, IL-1β, IL-6) NFkB->Anti_Inflammation

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from preclinical and clinical studies. While direct in vitro data from primary neuronal cultures is limited in publicly available literature, these findings provide a strong basis for expected outcomes and effective concentration ranges.

Table 1: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound

ParameterModelThis compound TreatmentResultReference
Mechanical AllodyniaRat Spared Nerve Injury30 and 60 µg/kg, i.p.Significant reduction in allodynia for up to 20 weeks.[4]
Cold AllodyniaRat Spared Nerve Injury3, 10, 30, and 60 µg/kg, i.p.Significant dose-dependent reduction in allodynia for up to 20 weeks.[4]
Microglial Activation (Iba-1)Rat Spared Nerve Injury30 µg/kg, i.p.Prevented the increase in Iba-1 immunoreactivity in the dorsal horn.[4]
Neuronal Apoptosis (TUNEL)Mouse Cerebral Ischemia30 µg/kg, bidSignificantly reduced the number of TUNEL-positive neurons in the peri-infarct region.[9]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Mouse Cerebral Ischemia30 µg/kg, bidSignificantly reduced the levels of inflammatory cytokines in the brain tissue.[9]

Table 2: Clinical Efficacy of this compound in Neuropathic Conditions

ParameterConditionThis compound TreatmentResultReference
Neuropathic Pain (PainDetect Score)Type 2 Diabetes with Neuropathy4 mg/day, s.c. for 28 daysSignificant improvement in neuropathic score (3.3 point improvement vs. 1.1 for placebo).[10]
Corneal Nerve Fiber DensitySarcoidosis-associated Small Fiber Neuropathy4 mg/day, s.c. for 28 days23% increase in corneal nerve fiber area from baseline.[11]
Pain Interference Score (BPI)Sarcoidosis-associated Small Fiber Neuropathy4 mg/day, s.c. for 28 days36% reduction from baseline (vs. 16% for placebo).[12]

Note: Preclinical in vitro studies suggest that activation of the IRR requires this compound concentrations of approximately 1 nmol/L (~1.3 ng/mL) or greater.[12] This provides a starting point for dose-response studies in primary neuronal cultures.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary neuronal cell cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neuroprotective studies.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15.5)

  • Hank's Balanced Salt Solution (HBSS), sterile, ice-cold

  • Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Trypsin (0.25%)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • Cytosine arabinoside (AraC) to inhibit glial proliferation (optional)

Procedure:

  • Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.

  • Dissect the embryos from the uterine horns and decapitate them.

  • Under a dissecting microscope, isolate the cortices from the embryonic brains in a fresh dish of ice-cold HBSS.

  • Transfer the cortices to a 15 mL conical tube and aspirate the HBSS.

  • Add 5 mL of 0.25% trypsin and incubate at 37°C for 15 minutes.

  • Gently aspirate the trypsin solution and wash the tissue twice with pre-warmed plating medium (Neurobasal with 10% FBS, B27, and GlutaMAX).

  • Add 1 mL of plating medium containing DNase I (100 U/mL) and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on Poly-lysine coated plates or coverslips in plating medium.

  • After 24 hours, replace the plating medium with maintenance medium (Neurobasal with B27 and GlutaMAX, without FBS).

  • (Optional) To obtain a purer neuronal culture, add AraC (e.g., 5 µM) to the maintenance medium at 24-48 hours post-plating to inhibit glial cell division.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing half-media changes every 2-3 days.

Primary_Neuron_Culture_Workflow start Start: Timed-pregnant rodent dissection Dissection of Embryonic Cortices start->dissection digestion Enzymatic Digestion (Trypsin) dissection->digestion dissociation Mechanical Dissociation (Trituration) digestion->dissociation cell_count Cell Counting & Viability dissociation->cell_count plating Plating on Coated Surface cell_count->plating incubation Incubation & Attachment plating->incubation media_change Media Change to Serum-free incubation->media_change arac_treatment Optional: AraC Treatment (Inhibit Glia) media_change->arac_treatment maintenance Long-term Maintenance media_change->maintenance arac_treatment->maintenance end Ready for Experiments maintenance->end

Protocol 2: Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity

This protocol assesses the ability of this compound to protect primary neurons from cell death induced by glutamate.

Materials:

  • Mature primary cortical neuron cultures (7-10 days in vitro)

  • This compound stock solution (dissolved in sterile water or PBS)

  • Glutamate solution (e.g., 10 mM stock)

  • Neurobasal medium

  • Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining)

Procedure:

  • Prepare mature primary cortical neuron cultures in a 96-well plate.

  • Pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 100, 1000 ng/mL) in fresh Neurobasal medium for 24 hours. Include a vehicle control group.

  • After the pre-treatment period, add glutamate to the wells to a final concentration that induces significant but not complete cell death (e.g., 25-100 µM; this needs to be optimized for your specific culture conditions). Include a control group with no glutamate treatment.

  • Co-incubate the neurons with this compound and glutamate for 24 hours at 37°C.

  • Assess neuronal viability using a preferred method:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize using fluorescence microscopy.

  • Calculate the percentage of neuroprotection for each this compound concentration relative to the glutamate-only treated group.

Protocol 3: Neurite Outgrowth Assay

This protocol quantifies the effect of this compound on the growth of neurites from primary neurons, such as dorsal root ganglion (DRG) neurons.

Materials:

  • Primary DRG neuron cultures

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • Plate DRG neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.

  • Treat the neurons with different concentrations of this compound for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software. Normalize the total neurite length to the number of neurons (DAPI-stained nuclei).

Protocol 4: Anti-inflammatory Assay in Neuron-Microglia Co-culture

This protocol evaluates the ability of this compound to suppress the inflammatory response of microglia in the presence of neurons.

Materials:

  • Primary cortical neuron cultures

  • Primary microglial cultures

  • This compound stock solution

  • Lipopolysaccharide (LPS) to stimulate an inflammatory response

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Griess Reagent for nitric oxide (NO) measurement

Procedure:

  • Establish a neuron-microglia co-culture system. This can be done by adding primary microglia to established primary neuron cultures.

  • Allow the co-culture to stabilize for 24 hours.

  • Pre-treat the co-cultures with various concentrations of this compound for 2 hours.

  • Stimulate the cultures with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include control groups (no treatment, this compound alone, LPS alone).

  • After the incubation period, collect the culture supernatant.

  • Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Measure the production of nitric oxide (a marker of inflammation) in the supernatant using the Griess reagent.

  • Analyze the data to determine the dose-dependent effect of this compound on the suppression of pro-inflammatory mediator release.

Anti_Inflammatory_Assay_Workflow start Start: Neuron-Microglia Co-culture pretreatment Pre-treatment with this compound start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant_collection Collect Culture Supernatant incubation->supernatant_collection analysis Analysis of Inflammatory Mediators supernatant_collection->analysis elisa ELISA (TNF-α, IL-1β, IL-6) analysis->elisa griess Griess Assay (Nitric Oxide) analysis->griess end Data Interpretation elisa->end griess->end

Conclusion

This compound represents a promising therapeutic peptide with well-documented neuroprotective and anti-inflammatory properties. Its specific mechanism of action through the innate repair receptor makes it a valuable tool for neuroscience research. The protocols outlined in these application notes provide a framework for investigating the effects of this compound in primary neuronal cell cultures. While optimal concentrations and treatment durations may require empirical determination for specific experimental setups, the provided information, drawn from existing in vivo and clinical data, offers a solid foundation for initiating these studies. The use of primary neuronal cultures will be instrumental in further elucidating the cellular and molecular mechanisms underlying the beneficial effects of this compound and in assessing its potential for the treatment of a wide range of neurological and neurodegenerative diseases.

References

Application Notes and Protocols: ARA290 in Models of Sarcoidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcoidosis is a multisystem inflammatory disease of unknown etiology, characterized by the formation of non-caseating granulomas in various organs. Macrophage activation and the subsequent inflammatory cascade, driven by cytokines such as Tumor Necrosis Factor-alpha (TNF-α), are central to its pathogenesis. ARA290, an 11-amino acid peptide derived from the structure of erythropoietin, presents a promising therapeutic avenue. It selectively activates the Innate Repair Receptor (IRR), a heteromer of the erythropoietin receptor and the β-common receptor, to initiate anti-inflammatory and tissue-protective processes without stimulating red blood cell production.[1][2] This document outlines the current understanding of this compound's application in relevant models, drawing from preclinical inflammation studies and clinical trials in sarcoidosis patients, given the absence of published studies on this compound in direct animal models of sarcoidosis.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by binding to the Innate Repair Receptor (IRR).[2] This receptor is upregulated on cells in tissues subjected to injury or inflammatory stress. Activation of the IRR by this compound triggers a signaling cascade that leads to the downregulation of pro-inflammatory cytokines and the promotion of tissue repair mechanisms.[2] This targeted action makes this compound a compelling candidate for treating inflammatory conditions like sarcoidosis.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response This compound This compound IRR Innate Repair Receptor (IRR) (EPO-R/βcR Heterocomplex) This compound->IRR Binding and Activation Anti_Inflammatory Anti-inflammatory Pathways IRR->Anti_Inflammatory Stimulation Pro_Inflammatory Pro-inflammatory Pathways (e.g., NF-κB) Anti_Inflammatory->Pro_Inflammatory Inhibition Tissue_Protection Tissue Protection and Repair Anti_Inflammatory->Tissue_Protection Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-12) Pro_Inflammatory->Cytokine_Reduction

Caption: this compound Signaling Pathway.

Application in a Preclinical Model of Inflammation: In Vitro Macrophage Activation

While no studies have directly tested this compound in a sarcoidosis animal model, its effect on macrophage activation, a key event in granuloma formation, has been investigated. The following protocol is based on a study by Watanabe et al. (2016), which examined the effect of this compound on murine macrophages.

Experimental Protocol: In Vitro Macrophage Culture and Stimulation
  • Cell Line: Murine macrophage-like cell line J774A.1.

  • Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Experimental Setup:

    • Seed J774A.1 cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL) for 2 hours.

    • Stimulate the macrophages with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (10 ng/mL) to induce a pro-inflammatory M1 phenotype.

    • Incubate the cells for 24 hours.

  • Endpoint Analysis:

    • Collect the culture supernatants to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) using an enzyme-linked immunosorbent assay (ELISA).

    • Harvest the cells for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to analyze the gene expression of pro-inflammatory markers.

cluster_workflow Experimental Workflow: In Vitro Macrophage Activation start Seed J774A.1 Macrophages pretreat Pre-treat with this compound (0, 1, 10, 100 ng/mL) for 2h start->pretreat stimulate Stimulate with LPS and IFN-γ to Induce M1 Phenotype pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants and Cells incubate->collect elisa Measure Cytokines (TNF-α, IL-6, IL-12) by ELISA collect->elisa qpcr Analyze Gene Expression by qRT-PCR collect->qpcr end Data Analysis elisa->end qpcr->end cluster_workflow Clinical Trial Workflow screening Patient Screening and Enrollment (Sarcoidosis with SFN, Pain Score ≥5) randomization Randomization screening->randomization treatment Treatment Period (4 weeks) This compound or Placebo randomization->treatment assessments Assessments at Baseline, During, and Post-Treatment treatment->assessments follow_up Follow-up Period assessments->follow_up analysis Data Analysis and Unblinding follow_up->analysis cluster_future Future Research Directions This compound This compound in_vitro In Vitro Human Granuloma Model (PBMCs) This compound->in_vitro Test Efficacy in_vivo In Vivo Animal Granuloma Models This compound->in_vivo Test Efficacy cotton_pellet Cotton Pellet Granuloma (Rodents) in_vivo->cotton_pellet p_acnes P. acnes-induced Granuloma (Mice) in_vivo->p_acnes

References

Application Notes and Protocols for Assessing ARA290's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-inflammatory properties of ARA290, a synthetic 11-amino acid peptide derived from the tissue-protective domain of erythropoietin (EPO).[1] this compound is engineered to activate the innate repair receptor (IRR) without stimulating erythropoiesis, offering a targeted approach to tissue protection and inflammation modulation.[2][3]

Introduction to this compound and its Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects by selectively binding to the IRR, a heterodimer of the EPO receptor and the β-common receptor (CD131).[2][3] This interaction initiates a signaling cascade that suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4][5] The activation of the IRR by this compound effectively reprograms a pro-inflammatory environment to one that promotes tissue repair and healing.[6]

Key Anti-inflammatory Actions of this compound:

  • Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[1][3]

  • Inhibition of the NF-κB signaling pathway[4][5]

  • Modulation of microglial activation and neuroinflammation[1]

  • Promotion of a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.

The following sections provide detailed protocols for key experiments to quantify the anti-inflammatory effects of this compound, along with tables summarizing available quantitative data from preclinical and clinical studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a general workflow for assessing its anti-inflammatory effects.

ARA290_Signaling_Pathway This compound Signaling Pathway This compound This compound IRR Innate Repair Receptor (EPOR/CD131) This compound->IRR binds JAK2 JAK2 IRR->JAK2 activates NFkB_Inhibition NF-κB Inhibition IRR->NFkB_Inhibition STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene_Expression Anti-inflammatory Gene Expression Nucleus->Gene_Expression Cytokine_Reduction ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhibition->Cytokine_Reduction

Caption: this compound binds to the IRR, leading to JAK2/STAT3 activation and NF-κB inhibition.

Experimental_Workflow Experimental Workflow for Assessing this compound's Anti-inflammatory Effects cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Cell Culture (e.g., Macrophages, Microglia) ARA290_Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->ARA290_Treatment_vitro Cytokine_ELISA Cytokine Measurement (ELISA) ARA290_Treatment_vitro->Cytokine_ELISA NFkB_Assay NF-κB Activity Assay (Luciferase Reporter) ARA290_Treatment_vitro->NFkB_Assay Macrophage_Polarization Macrophage Polarization (Flow Cytometry/qPCR) ARA290_Treatment_vitro->Macrophage_Polarization Western_Blot_vitro Signaling Pathway Analysis (Western Blot for pSTAT3) ARA290_Treatment_vitro->Western_Blot_vitro Animal_Model Animal Model of Inflammation (e.g., Neuropathy, Colitis) ARA290_Treatment_vivo This compound Administration Animal_Model->ARA290_Treatment_vivo Behavioral_Tests Behavioral/Clinical Scoring ARA290_Treatment_vivo->Behavioral_Tests Tissue_Harvest Tissue/Blood Collection Behavioral_Tests->Tissue_Harvest Flow_Cytometry_vivo Immune Cell Profiling (Flow Cytometry) Tissue_Harvest->Flow_Cytometry_vivo Immunofluorescence Microglia Activation (Immunofluorescence) Tissue_Harvest->Immunofluorescence qPCR_vivo Gene Expression Analysis (qPCR) Tissue_Harvest->qPCR_vivo

Caption: General workflow for in vitro and in vivo assessment of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory and clinical parameters.

Table 1: Clinical Efficacy of this compound in Sarcoidosis-Associated Small Fiber Neuropathy

EndpointThis compound Treatment GroupPlacebo Groupp-valueReference
Change in SFNSL Score at Week 4 Δ -11.5 ± 3.04Δ -2.9 ± 3.34< 0.05[1][2]
Change in SF-36 Pain Dimension Δ -23.4 ± 5.5--[1][2]
Change in SF-36 Physical Functioning Δ -14.6 ± 3.9--[1][2]
Responder Rate (SFNSL Score Reduction >15 points) 42%0%-[4]

SFNSL: Small Fiber Neuropathy Screening List; SF-36: Short Form (36) Health Survey. Data are presented as mean ± standard error of the mean (SEM) or percentage.

Table 2: Clinical Efficacy of this compound in Painful Diabetic Neuropathy

EndpointThis compound Treatment Group (n=24)Placebo Group (n=24)p-valueReference
Improvement in PainDetect Questionnaire Significant ImprovementNo Significant Change0.037[6]
Change in Corneal Nerve Fiber Density (fibers/mm²) +2.6 ± 1.0 (in patients with initial reduction)+0.7 ± 1.30.02[6]
Improvement in HbA1c Significant ImprovementNo Significant Change< 0.002[6]

Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol is designed to assess the effect of this compound on macrophage polarization, specifically the shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1)

  • This compound

  • Recombinant mouse or human M-CSF, IFN-γ, IL-4, and IL-10

  • Lipopolysaccharide (LPS)

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD86 for M1, anti-CD206 for M2)

  • RNA isolation kit and reagents for qPCR (primers for iNOS, TNF-α, Arg-1, IL-10)

Protocol:

  • Macrophage Differentiation:

    • For BMDMs: Culture bone marrow cells with M-CSF (50 ng/mL) for 7 days.

    • For THP-1 cells: Differentiate with PMA (100 ng/mL) for 48 hours to generate M0 macrophages.

  • This compound Treatment and Polarization:

    • Plate M0 macrophages at a density of 1 x 10⁶ cells/well in a 6-well plate.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours.

    • Induce M1 polarization by adding IFN-γ (20 ng/mL) and LPS (100 ng/mL) for 24 hours.

    • In separate wells, induce M2 polarization by adding IL-4 (20 ng/mL) and IL-10 (20 ng/mL) for 24 hours.

    • Include untreated M0, M1, and M2 control wells.

  • Analysis:

    • Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) markers. Analyze the percentage of positive cells.

    • qPCR: Isolate total RNA and perform reverse transcription. Quantify the relative gene expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, IL-10) using qPCR. Normalize to a housekeeping gene.

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter system.

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours.

  • This compound Treatment and Stimulation:

    • Pre-treat the transfected cells with a serial dilution of this compound for 2 hours.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

    • Include unstimulated and TNF-α-only controls.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition by this compound compared to the TNF-α-only control.

Cytokine Measurement by ELISA

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants or biological fluids following this compound treatment.

Materials:

  • Cell culture supernatant or plasma/serum samples

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Protocol:

  • Sample Collection:

    • Collect cell culture supernatants from in vitro experiments (as described in 4.1) or blood samples from in vivo studies.

    • Centrifuge to remove debris and store at -80°C.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding samples and standards, incubating with a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

    • Compare the cytokine levels in this compound-treated groups to the control groups.

Western Blot for STAT3 Phosphorylation

This protocol is for assessing the activation of the STAT3 signaling pathway by detecting the phosphorylation of STAT3.

Materials:

  • Cell lysates from this compound-treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells treated with this compound and control cells.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-STAT3.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the antibody for total STAT3 to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-STAT3 to total STAT3 for each sample.

Immunofluorescence for Microglial Activation

This protocol allows for the visualization and quantification of microglial activation in brain tissue from animal models of neuroinflammation.

Materials:

  • Brain tissue sections from this compound-treated and control animals

  • Primary antibody against a microglial marker (e.g., Iba1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and imaging software

Protocol:

  • Tissue Preparation and Staining:

    • Perfuse animals and fix the brain tissue.

    • Prepare brain sections (e.g., 30 µm thick).

    • Perform immunofluorescent staining with the anti-Iba1 primary antibody followed by the fluorescent secondary antibody.

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Acquire images of the stained sections using a fluorescence microscope.

    • Quantify microglial activation by analyzing cell morphology (e.g., soma size, process length and branching) and Iba1 immunoreactivity using imaging software.

    • Compare the activation state of microglia in this compound-treated animals to controls.

These protocols provide a framework for the comprehensive evaluation of this compound's anti-inflammatory effects. Researchers should optimize these protocols based on their specific experimental models and available resources.

References

Application Notes and Protocols for ARA290 Administration in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the structure of human erythropoietin (EPO).[1][2][3] Unlike EPO, which is known for stimulating red blood cell production (erythropoiesis), this compound has been specifically designed to separate EPO's tissue-protective and anti-inflammatory properties from its hematopoietic effects.[2][4] This makes it a promising therapeutic candidate for conditions involving inflammation and tissue damage, such as type 2 diabetes and its complications, without the cardiovascular risks associated with increased red blood cell counts.[1][2]

This compound exerts its effects by selectively binding to and activating the innate repair receptor (IRR), which is expressed on tissues in response to injury, inflammation, or metabolic stress.[4][5] This targeted action initiates cellular repair and survival pathways, reduces inflammation, and promotes nerve regeneration.[2][4] These application notes provide a summary of quantitative data from key studies and detailed protocols for the administration of this compound in research settings focused on metabolic control in diabetes.

Mechanism of Action: The Innate Repair Receptor Pathway

This compound's therapeutic effects are mediated through its selective interaction with the Innate Repair Receptor (IRR).[4] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the β common receptor (CD131).[2][4] In states of tissue stress or injury, the expression of this receptor is upregulated.[5] this compound binding to the IRR activates downstream signaling cascades that promote tissue protection and reduce inflammation.[2][3] Crucially, it does not activate the classic EPOR homodimer responsible for erythropoiesis, thus avoiding hematopoietic side effects.[4][6]

ARA290_Signaling_Pathway cluster_receptor Innate Repair Receptor (IRR) cluster_effects Therapeutic Effects EPOR EPOR Downstream Activation of Downstream Signaling Pathways EPOR->Downstream CD131 CD131 CD131->Downstream This compound This compound (Cibinetide) This compound->EPOR This compound->CD131 Binds & Activates NoErythropoiesis No Erythropoiesis (No effect on red blood cells) This compound->NoErythropoiesis Avoids AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-1β, IL-6) Downstream->AntiInflammatory TissueProtection Tissue Protection & Repair Downstream->TissueProtection NerveRegen Nerve Regeneration & Repair Downstream->NerveRegen

This compound selectively activates the Innate Repair Receptor (IRR).

Data Presentation: Quantitative Summary

The following tables summarize the quantitative outcomes from key clinical and preclinical studies investigating the effects of this compound on metabolic control and related complications in diabetes.

Table 1: Effects of this compound in a Phase 2 Clinical Trial with Type 2 Diabetes Patients [1][6][7]

ParameterThis compound (4 mg/day)PlaceboObservation PeriodKey Finding
Hemoglobin A1c (HbA1c) Significant improvementNo significant change56 daysThis compound improved glycemic control.[1][6][7]
Lipid Profiles Improvement observedNo significant change56 daysBeneficial effects on lipids were noted.[1][6][7]
Neuropathic Symptoms (PainDetect) Significant improvementNo significant change56 daysThis compound reduced neuropathic pain symptoms.[1][6][7]
Corneal Nerve Fiber Density (CNFD) Significant increase in subgroup with reduced baseline CNFDNo change28 daysSuggests this compound promotes small nerve fiber regeneration.[1][6]

Table 2: Effects of this compound in Preclinical Diabetes Models

Animal ModelThis compound Dose & RouteDurationKey Metabolic & Cellular OutcomesReference
Goto-Kakizaki (GK) Rats (Type 2 Diabetes) Daily injections4 weeksReduced plasma glucose and HbA1c (~20%); increased glucose-stimulated insulin (B600854) secretion and islet ATP production.[8]
Streptozotocin (B1681764) (STZ)-induced Diabetic Mice 60 µg/kg, IP12 weeksAttenuated decrease in retinal photoreceptor (a-wave) and bipolar cell (b-wave) function; ameliorated retinal thinning.[9]
Streptozotocin (STZ)-induced Diabetic Mice 30 or 60 µg/kg, IP12 weeksPartially attenuated increases in retinal pro-inflammatory mRNA levels (TNFα, IL-1β, ICAM-1).[9]
Diet-induced Obese Mice N/AN/AImproved glucose tolerance and insulin release without increasing hematocrit levels.[7]

Experimental Protocols

Detailed methodologies for the administration of this compound in both clinical and preclinical settings are provided below. These protocols are based on published research and should be adapted to specific experimental designs and institutional guidelines.

Protocol 1: Administration in a Clinical Research Setting (Phase 2 Model)

This protocol is based on the design of a phase 2, double-blind, placebo-controlled trial in patients with type 2 diabetes and painful neuropathy.[1][6][10]

Clinical_Trial_Workflow cluster_treatment 28-Day Treatment Period Start Screening & Enrollment (Type 2 Diabetes & Neuropathy) Baseline Baseline Assessment (HbA1c, Lipids, Pain Scores, CNFD) Start->Baseline Randomization Randomization Baseline->Randomization ARA290_Admin Daily Subcutaneous this compound (4 mg) Randomization->ARA290_Admin Group A Placebo_Admin Daily Subcutaneous Placebo Randomization->Placebo_Admin Group B FollowUp 28-Day Follow-Up Period (No Treatment) ARA290_Admin->FollowUp Placebo_Admin->FollowUp Final Final Assessment (Day 56) (HbA1c, Lipids, Pain Scores) FollowUp->Final Analysis Data Analysis & Unblinding Final->Analysis

Workflow for a placebo-controlled clinical trial of this compound.

1. Objective: To evaluate the safety and efficacy of this compound on metabolic control and neuropathic symptoms in subjects with type 2 diabetes.[1]

2. Subject Population:

  • Inclusion Criteria: Adults diagnosed with type 2 diabetes, stable glycemic control, and symptoms of painful distal neuropathy.[10]

  • Exclusion Criteria: Significant renal or hepatic impairment, recent changes in diabetes medication, conditions that could confound neuropathy assessment.

3. Materials:

  • Lyophilized this compound (for clinical use).

  • Sterile water or saline for reconstitution.

  • Placebo solution (vehicle only).

  • Insulin syringes (e.g., U-100) for subcutaneous administration.[11]

  • Alcohol swabs.

  • Sharps disposal container.

4. Study Drug Preparation and Administration:

  • Reconstitution: Reconstitute lyophilized this compound according to manufacturer or pharmacy instructions to a final concentration suitable for delivering a 4 mg dose in a small volume (e.g., 0.5 mL).

  • Dosage: 4 mg of this compound or volume-matched placebo.[1][6]

  • Route of Administration: Subcutaneous (SC) injection.[1][6]

  • Frequency: Once daily.[1][6]

  • Duration: 28 consecutive days.[1][6]

  • Procedure: Subjects are trained to self-administer the injection into the abdomen or thigh, rotating injection sites daily.[10][11]

5. Assessments and Outcome Measures:

  • Metabolic Control: Measure HbA1c and lipid profiles at baseline and at the end of the 56-day observation period (28 days of treatment + 28 days of follow-up).[1][6]

  • Neuropathy:

    • Assess neuropathic symptoms using a validated questionnaire (e.g., PainDetect) at baseline and specified follow-up points.[1][6]

    • Quantify corneal nerve fiber density (CNFD) using corneal confocal microscopy at baseline and at the end of the 28-day treatment period.[1]

  • Safety Monitoring: Monitor for adverse events, and collect blood samples for hematology and clinical chemistry at baseline and follow-up visits.[1][10]

6. Data Analysis:

  • Compare changes from baseline in all outcome measures between the this compound and placebo groups using appropriate statistical tests (e.g., ANCOVA). A post-hoc analysis may be performed on subgroups, such as subjects with baseline CNFD below a certain threshold.[1]

Protocol 2: Administration in a Preclinical Rodent Model of Diabetes

This protocol is a composite based on studies using streptozotocin (STZ)-induced diabetic mice to investigate diabetic retinopathy and Goto-Kakizaki (GK) rats for β-cell function.[8][9]

Preclinical_Workflow cluster_treatment Treatment Period (e.g., 4-12 Weeks) Start Acquire Animal Models (e.g., C57BL/6J Mice) Induction Induce Diabetes (e.g., Streptozotocin Injection) Start->Induction Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomize into Groups Confirmation->Grouping Control Vehicle Control (e.g., Saline, IP) Grouping->Control ARA290_Low This compound Low Dose (e.g., 30 µg/kg, IP) Grouping->ARA290_Low ARA290_High This compound High Dose (e.g., 60 µg/kg, IP) Grouping->ARA290_High Monitoring In-life Monitoring (Body Weight, Blood Glucose, HbA1c) Control->Monitoring ARA290_Low->Monitoring ARA290_High->Monitoring Endpoint Endpoint Analysis (Tissue Collection, Functional Assays, Gene Expression) Monitoring->Endpoint

Workflow for a preclinical study of this compound in a rodent model.

1. Objective: To determine the effect of this compound on metabolic parameters and tissue complications (e.g., retinopathy, β-cell dysfunction) in a rodent model of diabetes.

2. Animal Model:

  • Species/Strain: C57BL/6J mice or Goto-Kakizaki (GK) rats.[8][9]

  • Diabetes Induction (for STZ model): Administer STZ via intraperitoneal (IP) injection to induce hyperglycemia. Confirm diabetes by measuring blood glucose levels.[9]

3. Materials:

  • Lyophilized this compound (research grade).

  • Sterile saline or appropriate vehicle for reconstitution and injection.

  • Syringes and needles suitable for IP or SC injection in rodents.

  • Equipment for monitoring (glucometer, scales).

  • Equipment for terminal procedures and tissue collection.

4. Dosing and Administration:

  • Reconstitution: Dissolve lyophilized this compound in sterile saline to achieve the desired stock concentration.

  • Dosage: 30 µg/kg to 60 µg/kg body weight.[9] Doses in other models may vary.[7][12]

  • Route of Administration: Intraperitoneal (IP) injection.[9] Subcutaneous (SC) injection is also a viable route.

  • Frequency: Once daily.

  • Duration: 4 to 12 weeks, depending on the specific complication being studied.[8][9]

  • Procedure: Weigh animals daily or weekly to adjust dose volume accurately. Administer injections at the same time each day.

5. Assessments and Outcome Measures:

  • Metabolic Monitoring: Regularly monitor blood glucose, HbA1c, and body weight throughout the study.[9]

  • Functional Assessment (Model-Dependent):

    • For Retinopathy: Perform scotopic electroretinography (ERG) to assess retinal function and optical coherence tomography (OCT) to measure retinal thickness at baseline and endpoint.[9]

    • For β-cell function: Isolate pancreatic islets at endpoint to measure glucose-stimulated insulin secretion (GSIS) and ATP production.[8]

  • Terminal Procedures:

    • At the study endpoint, euthanize animals according to approved protocols.

    • Collect blood for final analysis and tissues of interest (e.g., retina, pancreas, kidney).

    • Process tissues for gene expression analysis (e.g., qRT-PCR for inflammatory cytokines like TNFα, IL-1β), histology, or immunohistochemistry.[9]

6. Data Analysis:

  • Compare results between vehicle-treated diabetic animals, this compound-treated diabetic animals, and non-diabetic controls. Use statistical tests such as ANOVA followed by post-hoc tests for multiple group comparisons.[9]

Safety and Tolerability

In clinical trials, this compound has been shown to be safe and well-tolerated.[1] No significant this compound-related adverse events or clinically significant alterations in biochemical or hematological parameters were observed in a 28-day study.[1][10] The frequency of mild to moderate adverse events was similar between this compound and placebo groups.[1] This favorable safety profile supports the concept that the IRR, the target of this compound, is primarily induced by injury or metabolic stress, limiting systemic side effects in normal tissues.[1][10]

References

Application Notes and Protocols: Evaluating Corneal Nerve Fiber Density Following ARA290 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods used for evaluating corneal nerve fiber density (CNFD) in response to treatment with ARA290, a selective agonist of the innate repair receptor (IRR). The protocols detailed below are based on methodologies cited in clinical studies of this compound for neuropathic conditions.

Introduction to this compound and Corneal Nerve Regeneration

This compound, also known as Cibinetide, is an 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1] It selectively activates the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[1][2] This activation triggers a cascade of anti-inflammatory and tissue-protective signaling pathways, promoting healing and nerve regeneration without the hematopoietic side effects associated with EPO.[2][3][4] Clinical studies have shown that this compound can improve symptoms of small fiber neuropathy and is associated with an increase in corneal nerve fiber density in patients with conditions like sarcoidosis and type 2 diabetes.[5][6][7]

The cornea offers a unique, non-invasive window to assess peripheral nerve regeneration.[8][9] In vivo confocal microscopy (IVCM) allows for high-resolution imaging of the sub-basal nerve plexus, enabling the quantification of changes in nerve fiber density, length, and branching.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative findings from clinical trials evaluating the effect of this compound on corneal nerve fiber density and related neuropathic symptoms.

Table 1: Change in Corneal Nerve Fiber Area in Patients with Sarcoidosis-Associated Small Nerve Fiber Loss [8][13]

Treatment GroupNBaseline Median Nerve Fiber Area (μm²)Change from Baseline at Day 28p-value
This compound12Reduced by ~50% compared to normal controls+14.5% (median increase of 185 μm²)0.022
Placebo10Reduced by ~50% compared to normal controls-5.3% (median decrease of 64 μm²)0.462

Table 2: Change in Corneal Nerve Fiber Density (CNFD) in Patients with Type 2 Diabetes and Painful Neuropathy [7]

Treatment GroupNBaseline Mean CNFD (fibers/mm²)Change from Baseline at Day 28Note
This compound-24.4 ± 1.1+1.1 ± 1.1 (non-significant)In a subgroup with baseline CNFD >1 SD from normal, a significant increase was observed.
Placebo--+0.1 ± 1.2
Normal Controls-37.2 ± 0.9-

Table 3: Improvement in Neuropathic Symptoms (Small Fiber Neuropathy Screening List - SFNSL) in Patients with Sarcoidosis [6][8]

Treatment GroupMean Improvement in SFNSL ScorePercentage Change from Baselinep-value (vs. Placebo)
This compound6.0 ± 1.1 (autonomic score)29%0.009
Placebo1.2 ± 1.3 (autonomic score)6%

Experimental Protocols

Protocol 1: In Vivo Confocal Microscopy (IVCM) for Corneal Nerve Fiber Assessment

This protocol outlines the steps for acquiring and analyzing images of the corneal sub-basal nerve plexus.

1. Patient Preparation:

  • Obtain informed consent.

  • Administer a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the eye to be examined.

  • Apply a sterile, single-use, transparent gel to the tip of the confocal microscope objective lens to act as an immersion fluid and ensure optical coupling with the cornea.

2. Image Acquisition:

  • Utilize a laser scanning in vivo confocal microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module).[8]

  • The patient should be comfortably seated with their chin in the chin rest and forehead against the headrest.

  • The objective lens is brought into contact with the central cornea.

  • The sub-basal nerve plexus, located between the basal epithelial cell layer and Bowman's layer, is brought into focus.

  • Acquire a series of high-resolution digital images (e.g., 400x400 pixels) of the sub-basal nerve plexus from the central cornea.

  • To ensure reliable quantification, it is recommended to analyze at least six to eight high-quality, non-overlapping images per eye.[10][14]

3. Image Analysis and Quantification:

  • Images are analyzed using specialized software (e.g., ACCMetrics, ImageJ with custom macros).[14][15][16]

  • A blinded analyst should select the images for quantification based on image quality.[14]

  • The following parameters are quantified:[10][15][17][18]

    • Corneal Nerve Fiber Density (CNFD): The number of major nerve fibers per square millimeter (fibers/mm²).

    • Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches in the image frame (mm/mm²).

    • Corneal Nerve Branch Density (CNBD): The number of branches emanating from the major nerve trunks per square millimeter (branches/mm²).

    • Corneal Nerve Fiber Area (CNFA): The total area occupied by nerve fibers within the image (μm²/image or mm²/mm²).

4. Data Interpretation:

  • Compare the quantified nerve parameters at baseline and post-treatment time points.

  • Statistical analysis (e.g., Wilcoxon signed-rank test, t-test) is used to determine the significance of any observed changes.[8]

Protocol 2: Assessment of Neuropathic Symptoms

Patient-reported outcomes are crucial for correlating anatomical changes with clinical improvements.

1. Questionnaire Administration:

  • Utilize validated questionnaires to assess neuropathic symptoms. A commonly used tool is the Small Fiber Neuropathy Screening List (SFNSL).[6]

  • Administer the questionnaire at baseline and at specified follow-up times during and after the treatment period.

2. Data Analysis:

  • Score the questionnaires according to their respective manuals.

  • Analyze the change in scores from baseline to evaluate the treatment effect on patient symptoms.

  • Correlate changes naire scores with changes in corneal nerve fiber parameters to assess the relationship between structural and symptomatic improvements.

Visualizations

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + CD131) This compound->IRR Binds to JAK2 JAK2 IRR->JAK2 Activates Anti_Inflammation Anti-Inflammation IRR->Anti_Inflammation Downregulates Inflammatory Cytokines Tissue_Repair Tissue Repair & Nerve Regeneration IRR->Tissue_Repair Promotes STAT STAT Pathway JAK2->STAT Phosphorylates PI3K PI3K Pathway JAK2->PI3K Activates Anti_Apoptosis Anti-Apoptosis STAT->Anti_Apoptosis PI3K->Anti_Apoptosis IVCM_Workflow cluster_patient Patient Interaction cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_outcome Outcome Informed_Consent 1. Informed Consent Anesthesia 2. Topical Anesthesia Informed_Consent->Anesthesia Positioning 3. Patient Positioning Anesthesia->Positioning Gel_Application 4. Application of Gel Positioning->Gel_Application Microscope_Contact 5. Microscope Contact with Cornea Gel_Application->Microscope_Contact Image_Capture 6. Capture 6-8 High-Quality Images Microscope_Contact->Image_Capture Image_Selection 7. Blinded Image Selection Image_Capture->Image_Selection Software_Quantification 8. Automated Quantification (CNFD, CNFL, CNBD, CNFA) Image_Selection->Software_Quantification Statistical_Analysis 9. Statistical Analysis Software_Quantification->Statistical_Analysis Results 10. Evaluation of Treatment Effect Statistical_Analysis->Results

References

Application Notes & Protocols: Investigating ARA290 in Combination Therapies for Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the therapeutic potential of ARA290, a selective Innate Repair Receptor (IRR) agonist, in combination with other established therapies for the treatment of peripheral neuropathy. Given this compound's unique mechanism of action focused on resolving inflammation and promoting nerve regeneration, its use as an adjunct to standard symptomatic treatments presents a promising area of research.

Introduction and Rationale

Peripheral neuropathy, resulting from damage to the peripheral nervous system, is a debilitating condition characterized by chronic pain, sensory loss, and autonomic dysfunction. Current first-line treatments, such as gabapentinoids (pregabalin, gabapentin) and serotonin-norepinephrine reuptake inhibitors (SNRIs, e.g., duloxetine), primarily offer symptomatic relief and are effective in less than 50% of patients.[1] These therapies do not address the underlying nerve damage.

This compound is an 11-amino acid peptide derived from erythropoietin (EPO) that selectively activates the Innate Repair Receptor (IRR).[2][3] Unlike EPO, this compound is non-erythropoietic, avoiding the hematological side effects associated with its parent molecule.[4][5] Activation of the IRR by this compound initiates anti-inflammatory and tissue-protective signaling cascades, effectively reprogramming a pro-inflammatory, damaging environment into one of healing and repair.[2][3] Clinical studies have demonstrated that this compound monotherapy can reduce neuropathic symptoms and promote the regeneration of small nerve fibers in patients with diabetic neuropathy and sarcoidosis.[2][6][7]

The rationale for combination therapy is to target multiple underlying mechanisms of neuropathy simultaneously.[8] Combining the disease-modifying, regenerative potential of this compound with the established symptomatic relief of standard-of-care drugs could offer a synergistic effect, leading to superior efficacy, improved quality of life, and potentially a reduction in the required dosage of symptomatic drugs, thereby minimizing side effects.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its therapeutic effects by binding to the IRR, a heterodimer composed of the EPO receptor (EPOR) and the β-common receptor (CD131).[3][9] This receptor is upregulated in tissues under stress or injury.[4] Upon binding, this compound activates the Janus kinase 2 (JAK-2) pathway, which in turn triggers a cascade of downstream signaling events. This includes the activation of pro-survival pathways such as Akt and the inhibition of pro-inflammatory pathways, notably reducing the activation of nuclear factor-kappa B (NF-κB) and suppressing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11]

ARA290_Signaling_Pathway cluster_downstream Downstream Effects EPOR EPOR JAK2 JAK-2 EPOR->JAK2 activates CD131 βcR (CD131) This compound This compound This compound->EPOR Akt Akt Pathway JAK2->Akt NFkB NF-κB Pathway JAK2->NFkB inhibits Survival Cell Survival Apoptosis ↓ Akt->Survival Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes Inflammation Inflammation ↓ NFkB->Inflammation Repair Nerve Repair & Regeneration ↑ Survival->Repair Inflammation->Repair

Caption: this compound signaling cascade via the Innate Repair Receptor (IRR).

Quantitative Data Summary: this compound Monotherapy Clinical Trials

The following tables summarize key outcomes from Phase II clinical trials of this compound as a monotherapy. This data establishes the baseline efficacy and safety profile of this compound, supporting its investigation in combination regimens.

Table 1: Efficacy of this compound in Sarcoidosis-Associated Small Fiber Neuropathy (SFN)

Endpoint This compound Group Placebo Group p-value Reference
Change in SFNSL Score [2]
Pain Component Improvement -6.2 ± 1.1 points -2.6 ± 1.3 points 0.032 [12]
Responder Rate (>5 point reduction) 83% 60% - [2]
Corneal Nerve Fiber Density (CNFD) Increase observed No significant change <0.05 [7]
6-Minute Walk Test Significant improvement No significant change <0.05 [7]

SFNSL: Small Fiber Neuropathy Screening List. Data from a 28-day trial with daily subcutaneous injections.

Table 2: Efficacy of this compound in Type 2 Diabetes with Painful Neuropathy

Endpoint This compound Group (4mg/day) Placebo Group Observation Period Reference
PainDetect Questionnaire Significant improvement No significant change 28 days [6]
Hemoglobin A1c (HbA1c) Sustained improvement No significant change 56 days [6]
Lipid Profiles Sustained improvement No significant change 56 days [6]
Corneal Nerve Fiber Density (CNFD) Significant increase in patients with baseline reduction No change 28 days [6]

Data from a 28-day treatment period followed by a 28-day observation period.

Proposed Experimental Protocols

The following protocols are designed for researchers to assess the potential synergy between this compound and standard neuropathy treatments.

Preclinical Protocol: this compound and Pregabalin (B1679071) in a Diabetic Rat Model

This protocol outlines an experiment to evaluate if this compound enhances the anti-allodynic effect of pregabalin and promotes nerve regeneration in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.

4.1.1 Experimental Workflow

Preclinical_Workflow cluster_setup Phase 1: Model Induction (Weeks 0-4) cluster_treatment Phase 2: Treatment Period (Weeks 5-8) cluster_analysis Phase 3: Endpoint Analysis (End of Week 8) Induction Diabetes Induction (Single STZ injection, i.p.) Confirmation Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Baseline Baseline Behavioral Testing (von Frey, Hot Plate) Confirmation->Baseline Randomization Randomize into 4 Groups (n=10/group) 1. Vehicle (Saline, s.c. + p.o.) 2. This compound (e.g., 30 µg/kg/day, s.c.) 3. Pregabalin (e.g., 10 mg/kg/day, p.o.) 4. This compound + Pregabalin Baseline->Randomization Dosing Daily Dosing for 28 Days Randomization->Dosing Behavioral Weekly Behavioral Testing (von Frey, Hot Plate) Dosing->Behavioral Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice CCM Corneal Confocal Microscopy (CNFD) Sacrifice->CCM IENFD Skin Biopsy (Paw Pad) Intraepidermal Nerve Fiber Density Sacrifice->IENFD DRG Dorsal Root Ganglia (DRG) Immunohistochemistry (e.g., Iba1) Sacrifice->DRG

Caption: Preclinical workflow for combination therapy evaluation.

4.1.2 Methodologies

  • Animal Model: Adult male Sprague-Dawley rats. Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ, 60 mg/kg).[13]

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments applied to the plantar surface of the hind paw. The withdrawal threshold is determined using the up-down method.[14]

    • Thermal Hyperalgesia: Assessed using a hot plate test, measuring the latency for the animal to lick its paw or jump.

  • Drug Administration:

    • This compound: Administered daily via subcutaneous (s.c.) injection.

    • Pregabalin: Administered daily via oral gavage (p.o.).

  • Endpoint Analysis:

    • Corneal Confocal Microscopy (CCM): In vivo imaging of the sub-basal nerve plexus of the cornea is performed to quantify corneal nerve fiber density (CNFD), length, and branching.[15]

    • Intraepidermal Nerve Fiber Density (IENFD): A skin biopsy is taken from the hind paw pad, sectioned, and stained with an anti-PGP9.5 antibody to visualize and quantify nerve fibers in the epidermis.[13]

    • Immunohistochemistry: Dorsal root ganglia (DRG) and spinal cord sections can be analyzed for markers of inflammation and microglial activation (e.g., Iba1).[12]

Clinical Protocol Synopsis: this compound as Add-On Therapy

This synopsis outlines a potential clinical trial to assess this compound as an adjunct therapy for patients with inadequate response to standard care.

  • Study Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of this compound as an Add-On Therapy in Patients with Painful Diabetic Peripheral Neuropathy.

  • Patient Population: Adults with Type 2 Diabetes and painful neuropathy for >6 months, with an average pain score of ≥4 on an 11-point Numerical Rating Scale (NRS) despite being on a stable dose of a first-line agent (e.g., pregabalin or duloxetine).

  • Study Design:

    • Screening Phase (4 weeks): Confirm eligibility and establish baseline pain scores while on stable standard-of-care medication.

    • Randomization: Eligible patients are randomized (1:1) to receive either this compound or a matching placebo.

    • Treatment Phase (12 weeks): Patients self-administer the investigational product daily via subcutaneous injection while continuing their standard-of-care medication.

  • Intervention Groups:

    • Group 1: this compound (4 mg, daily s.c. injection) + Standard of Care.

    • Group 2: Placebo (daily s.c. injection) + Standard of Care.

  • Primary Endpoint: Change from baseline in the weekly average pain score (NRS) at Week 12.

  • Secondary Endpoints:

    • Proportion of patients with ≥30% and ≥50% pain reduction.

    • Change in Small Fiber Neuropathy Screening List (SFNSL) score.[2]

    • Change in Corneal Nerve Fiber Density (CNFD).[6]

    • Patient Global Impression of Change (PGIC).

    • Safety and tolerability assessments.

Conclusion

This compound's mechanism of action, which targets inflammation and promotes tissue repair, is distinct from and complementary to existing symptomatic treatments for neuropathy. The protocols outlined here provide a robust framework for preclinical and clinical investigation into combination therapies involving this compound. Such studies are critical to determining if a multi-modal approach can establish a new standard of care that not only manages symptoms but also modifies the underlying disease course of peripheral neuropathy.

References

Troubleshooting & Optimization

Overcoming poor solubility of ARA290 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of ARA290.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the helix-B domain of erythropoietin (EPO).[1][2] It selectively activates the innate repair receptor (IRR) to promote anti-inflammatory and tissue-protective effects without stimulating red blood cell production.[1][2] Like many peptides, this compound can exhibit poor solubility in aqueous solutions, which can impact its bioavailability, complicate formulation, and reduce its therapeutic activity. Some sources describe this compound as relatively hydrophobic.[3]

Q2: I'm having trouble dissolving my lyophilized this compound powder in water. What am I doing wrong?

A2: You are not alone in this challenge. While some suppliers state that this compound is soluble in water[4], others specify that pH adjustment is necessary.[5] The solubility of peptides is highly dependent on their amino acid sequence and the pH of the solution.[6] For this compound, achieving a clear solution in neutral water can be difficult. It is recommended to test the solubility of a small amount of the peptide first.[7][8]

Q3: What are the recommended solvents for this compound?

A3: Based on available data, the following solvents can be used to dissolve this compound:

  • Water with pH adjustment: One supplier indicates a solubility of 66.67 mg/mL in water when the pH is adjusted to 8 with ammonium (B1175870) hydroxide (B78521).[5]

  • Aqueous base: A solubility of at least 50 mg/mL is reported in 0.1 M NaOH.[5]

  • Organic solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for hydrophobic peptides, with a reported solubility of at least 34 mg/mL for this compound.[5][9] It is important to use a minimal amount of DMSO and then dilute with your aqueous buffer. For most cell culture applications, the final DMSO concentration should not exceed 0.5%, with 0.1% being preferable for sensitive primary cells.[10]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (less than 40°C) can be a useful technique to improve the solubility of some peptides.[7][11] However, excessive heating can lead to degradation. It is advisable to monitor the solution closely and use this method with caution.

Q5: Is sonication a viable method for dissolving this compound?

A5: Yes, sonication can aid in the dissolution of peptides by stirring the solution and breaking down aggregates.[7][11] This can be attempted if you are still having difficulty after trying other methods.

Q6: My this compound solution is hazy or contains particulates. What should I do?

A6: A hazy solution or the presence of particulates indicates that the peptide is not fully dissolved or has aggregated. Before use, it is always recommended to centrifuge your peptide solution to pellet any undissolved material.[7][11] You may also consider filtering the solution through a 0.22 µm filter, especially for sterile applications.[5] If the problem persists, you may need to revisit your solubilization protocol.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lyophilized this compound powder does not dissolve in neutral water. This compound has poor solubility at neutral pH.1. Try dissolving in a small amount of 10% acetic acid (for basic peptides) or 10% ammonium bicarbonate (for acidic peptides), then dilute with water.[7] 2. Adjust the pH of the aqueous solution to 8 with dilute ammonium hydroxide.[5]
The peptide precipitates out of solution after dilution. The final concentration exceeds the solubility limit in the aqueous buffer.1. Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, keeping in mind the tolerance of your experimental system.[7] 2. Prepare a more dilute stock solution.
The solution appears cloudy or forms a gel. Peptide aggregation.1. Use sonication to break up aggregates.[7][11] 2. Incorporate chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) in your stock solution preparation (ensure compatibility with your experiment).[12]
I need to prepare a solution for in vivo studies. The solvent must be biocompatible.A common vehicle used in clinical trials for this compound is a 20 mmol/L sodium phosphate (B84403) buffer at pH 6.5, containing 1% sucrose (B13894) and 4% D-mannitol.[13]
I am preparing a solution for cell culture and am concerned about solvent toxicity. High concentrations of organic solvents like DMSO can be toxic to cells.1. Prepare a concentrated stock solution in 100% DMSO. 2. Serially dilute the stock solution in your cell culture medium to achieve the final desired concentration of this compound, ensuring the final DMSO concentration is below 0.5%.[10]

Quantitative Data Summary

The following table summarizes the reported solubility data for this compound from a commercial supplier.[5]

Solvent Concentration Molarity (approx.) Notes
Water (H₂O)66.67 mg/mL53.03 mMpH must be adjusted to 8 with NH₃·H₂O.
0.1 M Sodium Hydroxide (NaOH)≥ 50 mg/mL39.77 mM"≥" indicates that the saturation point was not reached.
Dimethyl Sulfoxide (DMSO)≥ 34 mg/mL27.04 mMUse freshly opened DMSO as it is hygroscopic. "≥" indicates that the saturation point was not reached.

Experimental Protocols

Protocol 1: Solubilization of this compound for In Vitro Experiments (e.g., Cell Culture)

This protocol utilizes DMSO as a co-solvent, which is a common method for dissolving hydrophobic peptides for use in cell-based assays.

  • Prepare a High-Concentration Stock Solution:

    • Start with lyophilized this compound.

    • Add a minimal amount of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Gently vortex or swirl the vial until the peptide is completely dissolved.

  • Prepare an Intermediate Dilution (Optional):

    • If a large dilution is required, it can be helpful to make an intermediate dilution in an aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium without serum.

    • Slowly add the DMSO stock solution to the aqueous buffer while vortexing to prevent precipitation.

  • Prepare the Final Working Solution:

    • Further dilute the intermediate solution or the DMSO stock solution into your final cell culture medium to the desired working concentration.

    • Crucially, ensure the final concentration of DMSO in your working solution is non-toxic to your cells (typically ≤ 0.5%). [10]

  • Final Preparation:

    • If required for your experiment, sterilize the final working solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Solubilization of this compound in an Aqueous Buffer using pH Adjustment

This protocol is based on the reported solubility of this compound in water at an alkaline pH.[5]

  • Reconstitute the Peptide:

    • Add the desired volume of sterile, deionized water to the lyophilized this compound.

  • Adjust the pH:

    • While gently stirring the solution, add a dilute solution of ammonium hydroxide (e.g., 0.1 M NH₃·H₂O) dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the base until the peptide fully dissolves and the pH of the solution reaches 8.0.

  • Buffer Exchange (Optional):

    • If a specific buffer is required for your experiment, you can perform a buffer exchange using dialysis or a desalting column.

  • Final Steps:

    • Adjust the final concentration as needed with your desired buffer.

    • For sterile applications, filter the solution through a 0.22 µm filter.

Visualizations

This compound Signaling Pathway

ARA290_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IRR Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) PI3K PI3K IRR->PI3K MAPK MAPK IRR->MAPK IKK IKK IRR->IKK This compound This compound This compound->IRR Binds Akt Akt PI3K->Akt Outcome Tissue Protection Anti-inflammation Cell Survival Akt->Outcome MAPK->Outcome NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylates IκBα NFkB p50/p65 NFkB_complex->NFkB Releases p50/p65 Transcription Gene Transcription NFkB->Transcription Translocates Transcription->Outcome

Caption: Signaling pathway of this compound via the Innate Repair Receptor (IRR).

Experimental Workflow for Solubilizing this compound

Solubilization_Workflow cluster_methods Solubilization Methods start Start: Lyophilized this compound test_solubility Test small amount in desired aqueous buffer start->test_solubility dissolved Fully Dissolved? test_solubility->dissolved success Solution Ready for Use dissolved->success Yes troubleshoot Troubleshoot dissolved->troubleshoot No ph_adjust Adjust pH to 8 with NH₃·H₂O troubleshoot->ph_adjust cosolvent Use co-solvent (e.g., DMSO) troubleshoot->cosolvent sonicate Apply Sonication troubleshoot->sonicate ph_adjust->dissolved cosolvent->dissolved sonicate->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Optimizing ARA290 Delivery for Central Nervous System Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ARA290 in central nervous system (CNS) research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in the CNS?

This compound, also known as cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1] Unlike EPO, this compound is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1] Its therapeutic effects in the CNS are mediated through the selective activation of the innate repair receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131).[2][3] This receptor is upregulated in response to tissue injury or stress.[2] Activation of the IRR by this compound initiates a cascade of intracellular signals that promote tissue protection, reduce inflammation, and inhibit apoptosis (programmed cell death) in various cell types within the CNS, including neurons and glial cells.[1][2]

2. Does this compound cross the blood-brain barrier (BBB)?

Yes, preclinical studies have demonstrated that this compound can cross the blood-brain barrier to exert its neuroprotective effects.[4] This is a critical feature for a therapeutic agent targeting the CNS.

3. What are the potential therapeutic applications of this compound in the CNS?

Research suggests that this compound has potential therapeutic applications in a range of CNS disorders characterized by inflammation and neuronal damage. These include:

  • Neuropathic Pain: this compound has been shown to alleviate neuropathic pain in animal models, and clinical trials have explored its efficacy in treating small fiber neuropathy.[4][5]

  • Neurodegenerative Diseases: Preclinical studies suggest a potential role for this compound in neurodegenerative conditions like Alzheimer's disease by modulating neuroinflammation and promoting neuronal survival.[6][7]

  • Stroke and Traumatic Brain Injury: By reducing inflammation and apoptosis, this compound may offer neuroprotection in the acute phase of ischemic stroke and traumatic brain injury.[8][9]

  • Multiple Sclerosis: In animal models of multiple sclerosis, this compound has been shown to reduce disease severity and inflammation.

4. How is this compound typically administered for CNS-targeted research?

In preclinical research, this compound has been administered through various routes, including:

  • Subcutaneous (SC) injection: This is a common route for systemic administration in both preclinical and clinical studies.[4][5]

  • Intraperitoneal (IP) injection: Frequently used in rodent models for systemic delivery.[4][10]

  • Intravenous (IV) injection: Used for rapid systemic distribution.

  • Intracerebroventricular (ICV) injection: This is a direct administration route into the cerebral ventricles, bypassing the BBB, and is used in research to study the direct effects of this compound on the CNS.[11][12]

The choice of administration route depends on the specific research question and experimental design.

Troubleshooting Guides

Issue 1: Inconsistent or lack of this compound efficacy in in vivo CNS studies.

  • Question: We are not observing the expected neuroprotective effects of this compound in our mouse model of ischemic stroke after subcutaneous administration. What could be the issue?

  • Answer: Several factors could contribute to this. First, review your dosing and administration protocol. The half-life of this compound is short, so the timing and frequency of administration are critical.[13] For acute injury models, administration shortly after the insult is often necessary. Second, confirm the stability and proper storage of your this compound stock. As a peptide, it can be susceptible to degradation if not handled correctly. Lyophilized powder should be stored at -20°C, and reconstituted solutions should be stored at 4°C for short-term use. Avoid repeated freeze-thaw cycles. Third, consider the possibility of suboptimal BBB penetration in your specific model or species. While this compound does cross the BBB, the efficiency can vary. You may need to consider alternative administration routes, such as intracerebroventricular (ICV) injection, to confirm direct CNS efficacy in your model. Finally, ensure that the outcome measures you are using are sensitive enough to detect the effects of this compound.

Issue 2: High variability in this compound concentration measurements in brain tissue or CSF.

  • Question: We are using LC-MS/MS to quantify this compound in brain homogenates, but the results are highly variable between samples. What are the potential causes?

  • Answer: Quantifying peptides in complex biological matrices like brain tissue can be challenging.[14] High variability can stem from several sources. Sample collection and processing are critical. Ensure a standardized and rapid protocol for tissue harvesting and homogenization to minimize post-mortem degradation of the peptide. Adsorption of the peptide to collection tubes and labware can also be a significant issue.[15] Using low-protein-binding tubes and glassware is recommended. The efficiency of the extraction method from the brain homogenate is another key factor. You may need to optimize your protein precipitation or solid-phase extraction protocol to ensure consistent recovery of this compound. Finally, matrix effects in LC-MS/MS can lead to ion suppression or enhancement, causing variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects and improve the accuracy and precision of your measurements.

Issue 3: Difficulty in establishing a functional in vitro BBB model for this compound transport studies.

  • Question: Our in vitro BBB model using endothelial cells shows high permeability to control substances, making it unsuitable for studying this compound transport. How can we improve our model?

  • Answer: A key indicator of a functional in vitro BBB model is high transendothelial electrical resistance (TEER) and low permeability to paracellular markers like sucrose (B13894) or dextran. If you are observing high permeability, consider the following:

    • Cell type and culture conditions: Ensure you are using a suitable brain endothelial cell line or primary cells and that the culture medium is optimized for tight junction formation. Co-culturing with astrocytes and pericytes can significantly enhance barrier properties.

    • Transwell insert properties: The pore size and density of the transwell membrane can influence barrier tightness.

    • Time in culture: Allow sufficient time for the endothelial cells to form a confluent monolayer and establish robust tight junctions. This can take several days to over a week.

    • Quality control: Regularly measure TEER to monitor the integrity of the barrier. Only use transwells that meet a predefined TEER threshold for your experiments.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesAdministration RouteDoseHalf-life (t½)Peak Plasma Concentration (Cmax)Time to Peak (Tmax)Reference
Half-lifeHumanIntravenous (IV)2 mg~2 minutes--[3]
Half-lifeHumanSubcutaneous (SC)4 mg~20 minutes~3 ng/mL~12-15 minutes[5][16]
Half-lifeRat--~2 minutes--[17]

Table 2: Effective Doses of this compound in Preclinical CNS Studies

Animal ModelSpeciesAdministration RouteDosing RegimenObserved CNS EffectReference
Spared Nerve InjuryRatIntraperitoneal (IP)30 µg/kg, 5 doses over 2 weeksLong-term relief of allodynia[10]
Spared Nerve InjuryRatIntraperitoneal (IP)3, 10, 30, 60 µg/kg on days 1, 3, 6, 8, 10Dose-dependent reduction in allodynia[18]
Middle Cerebral Artery Occlusion (MCAO)MouseIntraperitoneal (IP)30 µg/kg, twice dailyReduced brain infarction and neuronal apoptosis[8]
Chronic Unpredictable Mild StressMouseIntraperitoneal (IP)0.5 mg/kg, dailyAmeliorated depression-like behavior and neuroinflammation[18]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Mice for CNS Studies

Objective: To systemically administer this compound to mice to evaluate its effects on a CNS target.

Materials:

  • Lyophilized this compound

  • Sterile saline for injection

  • Insulin syringes (28-30 gauge)

  • 70% ethanol

Procedure:

  • Reconstitution: Reconstitute lyophilized this compound with sterile saline to the desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Do not shake vigorously. Store the reconstituted solution at 4°C for up to one week.

  • Dosing Calculation: Calculate the volume of this compound solution to be injected based on the animal's body weight and the target dose (e.g., 30 µg/kg).

  • Animal Preparation: Acclimatize the mice to handling and the injection procedure for several days before the experiment begins.

  • Injection:

    • Gently restrain the mouse.

    • Wipe the injection site with 70% ethanol.

    • Lift the loose skin over the back of the neck or flank to form a "tent."

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Inject the calculated volume of this compound solution subcutaneously.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions.

Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Rats

Objective: To directly deliver this compound into the cerebrospinal fluid of rats to study its central effects, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical drill

  • Suturing material

  • This compound solution in sterile artificial CSF

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the rat and securely fix its head in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp, and clean the surgical area with an antiseptic solution. Make a midline incision to expose the skull.

  • Bregma Identification and Targeting: Identify the bregma landmark on the skull. Determine the coordinates for injection into the lateral ventricle (e.g., anteroposterior: -0.8 mm from bregma; mediolateral: ±1.5 mm from the sagittal suture; dorsoventral: -3.6 mm from the dura).[11]

  • Craniotomy: Drill a small burr hole at the target coordinates, being careful not to damage the underlying dura mater.

  • Injection:

    • Lower the Hamilton syringe needle slowly to the target depth.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min) to avoid increased intracranial pressure. The total volume is typically 2.5-5 µL per ventricle.[11]

    • Leave the needle in place for a few minutes after injection to prevent backflow.

  • Closure: Slowly withdraw the needle, and suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

Protocol 3: In Vitro Neuroprotection Assay of this compound in Primary Neuronal Culture

Objective: To assess the ability of this compound to protect primary neurons from an excitotoxic or oxidative insult.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium with B27 supplement

  • This compound

  • Neurotoxic agent (e.g., glutamate (B1630785) or hydrogen peroxide)

  • Cell viability assay (e.g., MTT or LDH assay)

  • Multi-well culture plates

Procedure:

  • Cell Plating: Plate primary neurons in multi-well plates at an appropriate density.

  • This compound Pre-treatment: After the neurons have matured in culture (typically 7-10 days), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 nM). Incubate for a predetermined pre-treatment period (e.g., 1-24 hours).

  • Induction of Neuronal Injury: Add the neurotoxic agent to the culture medium at a concentration known to induce significant cell death. Include control wells with no neurotoxin and wells with the neurotoxin but no this compound.

  • Incubation: Incubate the cells for the duration of the neurotoxic insult (e.g., 24 hours).

  • Assessment of Cell Viability: Following the incubation period, measure cell viability using a standard assay such as the MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of neurons treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

ARA290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IRR Innate Repair Receptor (EPOR + CD131) This compound->IRR Binds to JAK2 JAK2 IRR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates PI3K PI3K JAK2->PI3K Cell_Survival Cell Survival & Tissue Repair STAT5->Cell_Survival Akt Akt PI3K->Akt NFkB_I NF-κB (inactive) Akt->NFkB_I Inhibits activation of Apoptosis Apoptosis Akt->Apoptosis Inhibits Akt->Cell_Survival NFkB_A NF-κB (active) NFkB_I->NFkB_A Inflammation Inflammation NFkB_A->Inflammation Inhibits Experimental_Workflow_In_Vivo cluster_analysis Analysis start Start: Animal Model of CNS Injury admin This compound Administration (SC, IP, or ICV) start->admin behavior Behavioral Assessment (e.g., motor function, pain sensitivity) admin->behavior tissue Tissue Collection (Brain, CSF) behavior->tissue analysis Biochemical/Histological Analysis tissue->analysis end End: Data Interpretation analysis->end histology Histology (e.g., lesion volume, cell counts) quant Quantification of this compound (LC-MS/MS or ELISA) biomarker Biomarker Analysis (e.g., inflammatory cytokines)

References

Troubleshooting inconsistent results in ARA290 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARA290-related research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] Unlike EPO, this compound is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1][3] Its therapeutic effects are mediated through the selective activation of the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[1][4][5][6] Activation of the IRR triggers anti-inflammatory and tissue-protective signaling pathways, making it a subject of investigation for conditions involving inflammation and nerve damage, such as neuropathic pain.[1][6][7]

Q2: What are the optimal storage and handling conditions for this compound?

A2: Proper storage is critical for maintaining the bioactivity of this compound and ensuring reproducible experimental results.

  • Lyophilized Powder: Store at -20°C for long-term storage. It is stable for at least four years under these conditions.[2]

  • Reconstituted Solution: Prepare stock solutions by dissolving the lyophilized powder in a suitable solvent such as sterile water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (B87167) (DMSO).[2][8] Store reconstituted solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] For short-term storage (up to one week), solutions can be kept at 4°C.[9]

Q3: What are common causes of inconsistent results in this compound experiments?

A3: Inconsistent results can arise from several factors:

  • Peptide Integrity: Improper storage or handling of this compound can lead to degradation and loss of activity.

  • Experimental Model Variability: Animal models of neuropathic pain are inherently variable due to factors such as surgical technique, genetic background of the animals, and the specific pain model used.[2][10]

  • Cell Line Differences: In in vitro studies, the expression levels of the innate repair receptor (IRR) can vary between different cell lines, leading to differential responses to this compound.

  • Dosing and Administration: Inconsistent dosing schedules, volumes, or routes of administration can significantly impact outcomes.

  • Lot-to-Lot Variability: As with many biological reagents, there can be variations between different manufacturing lots of this compound.[11][12] It is advisable to perform a quality control check on new lots.

Q4: What are appropriate negative and positive controls for this compound experiments?

A4: The inclusion of proper controls is essential for validating your experimental findings.

  • In Vivo (Neuropathic Pain Models):

    • Negative Controls: A vehicle control group (e.g., saline or PBS) that undergoes the same surgical procedure and injection schedule is crucial.[7] A sham surgery group, where the nerve is exposed but not ligated, should also be included to control for the effects of the surgery itself.[9]

    • Positive Controls: While a universally accepted positive control for neuropathic pain is challenging, a compound with a known analgesic effect in the specific model, such as gabapentin, can be used to validate the model's responsiveness.

  • In Vitro (e.g., Neuroinflammation Assays):

    • Negative Controls: Untreated cells and cells treated with the vehicle (the solvent used to dissolve this compound) are necessary to establish a baseline.[13][14]

    • Positive Controls: A known anti-inflammatory agent, such as dexamethasone, can be used to confirm that the assay is capable of detecting an anti-inflammatory response.[15] To induce an inflammatory response for testing the efficacy of this compound, stimulants like lipopolysaccharide (LPS) are commonly used.[15]

Troubleshooting Guides

Issue 1: Lack of Efficacy in an In Vivo Neuropathic Pain Model
Potential Cause Troubleshooting Step
This compound Degradation 1. Verify that the lyophilized peptide and reconstituted solutions have been stored correctly. 2. Prepare fresh solutions from a new vial of lyophilized powder. 3. Consider performing a quality control assay to confirm the bioactivity of your this compound stock.
Suboptimal Dosing 1. Review the literature for dose-response studies in your specific animal model. Doses in rat models of neuropathic pain typically range from 3 to 60 µg/kg.[1][9] 2. Perform a dose-response experiment to determine the optimal concentration for your experimental conditions.
Timing of Administration 1. The timing of this compound administration relative to the nerve injury can be critical. Some studies initiate treatment 24 hours after surgery.[7] 2. Consider varying the treatment initiation time to see if it impacts the outcome.
Variability in Surgical Model 1. Ensure that the surgical procedure for inducing neuropathic pain (e.g., spared nerve injury) is highly standardized and performed consistently by all researchers.[2][10] 2. Increase the number of animals per group to account for inherent biological variability.
Lack of IRR Expression While less common, consider the possibility that the specific strain of animal used may have lower expression of the innate repair receptor.
Issue 2: High Variability in In Vitro Assay Results
Potential Cause Troubleshooting Step
Cell Culture Conditions 1. Ensure that cell lines are not passaged too many times, as this can lead to phenotypic changes. 2. Maintain consistent cell seeding densities and culture conditions (e.g., media, temperature, CO2 levels).
Inconsistent this compound Concentration 1. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. 2. Be meticulous with pipetting to ensure accurate final concentrations in each well.
Assay Readout Variability 1. Optimize the parameters of your assay (e.g., incubation times, antibody concentrations for immunoassays). 2. Include appropriate controls on every plate to monitor for plate-to-plate variation.
Cell Line Not Responsive 1. Verify the expression of the innate repair receptor (EPOR and CD131) in your chosen cell line using techniques like qPCR or Western blotting. 2. Consider using a different cell line known to be responsive to this compound.

Quantitative Data Summary

Table 1: In Vivo Dose-Response of this compound in a Rat Spared Nerve Injury (SNI) Model

Dose (µg/kg)Reduction in Mechanical Allodynia (vs. Vehicle)Reduction in Cold Allodynia (vs. Vehicle)Reference
3Not significantSignificant[1][9]
10Not significantSignificant[1][9]
30SignificantSignificant[1][9]
60SignificantSignificant[1][9]

Table 2: Clinical Trial Data for this compound in Patients with Sarcoidosis-Associated Small Fiber Neuropathy

Outcome MeasureThis compound (2 mg IV, 3x/week for 4 weeks)PlaceboReference
Change in Small Fiber Neuropathy Screening List (SFNSL) Score-11.5 ± 3.04-2.9 ± 3.34[16]
Change in SF-36 Pain Dimension-23.4 ± 5.5Not reported[16]
Change in SF-36 Physical Functioning-14.6 ± 3.9Not reported[16]

Table 3: Clinical Trial Data for this compound in Patients with Type 2 Diabetes and Neuropathic Symptoms

Outcome MeasureThis compound (4 mg subcutaneous daily for 28 days)PlaceboReference
Change in Corneal Nerve Fiber Density (fibers/mm²)+1.1 ± 1.1+0.1 ± 1.2[17]

Experimental Protocols

Protocol 1: In Vivo Spared Nerve Injury (SNI) Model in Rats
  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats (200-250g) to the housing facility for at least one week before surgery.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a small incision in the skin of the lateral surface of the left thigh.

    • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Carefully isolate the common peroneal and tibial nerves and ligate them with a 5-0 silk suture.

    • Transect the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

    • Take care to leave the sural nerve intact.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animals for any signs of distress.

  • This compound Administration:

    • Begin treatment 24 hours post-surgery.

    • Administer this compound or vehicle (e.g., PBS) via intraperitoneal injection. A common dosing regimen is five injections of 30 µg/kg at 2-day intervals, followed by weekly maintenance injections.[7][18]

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline and at regular intervals post-surgery.

    • Assess cold allodynia using the acetone (B3395972) drop test at the same time points.

  • Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and the frequency/duration of paw withdrawal (for cold allodynia) between the this compound-treated, vehicle-treated, and sham-operated groups.

Protocol 2: In Vitro Neuroinflammation Assay using BV-2 Microglial Cells
  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10-1000 nM) for 1 hour.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS; 100 ng/mL) to the wells (except for the negative control wells).

    • Include appropriate controls: untreated cells, vehicle-treated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent (e.g., dexamethasone) plus LPS.

  • Incubation: Incubate the cells for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.[19]

  • Data Analysis: Normalize the NO and cytokine levels to the cell viability data. Compare the levels in the this compound-treated groups to the LPS-only treated group to determine the anti-inflammatory effect.

Mandatory Visualizations

ARA290_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + CD131) This compound->IRR Binds to JAK2 JAK2 IRR->JAK2 Activates STAT3_5 STAT3/5 JAK2->STAT3_5 Phosphorylates PI3K PI3K JAK2->PI3K Anti_inflammatory Anti-inflammatory Cytokines STAT3_5->Anti_inflammatory Upregulates Akt Akt PI3K->Akt NFkB NF-κB (Inhibition) Akt->NFkB Inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory Suppresses production of Tissue_Protection Tissue Protection & Nerve Repair

Caption: this compound Signaling Pathway.

ARA290_Experimental_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Data Analysis & Interpretation P1 Hypothesis Formulation P2 Model Selection (In Vivo / In Vitro) P1->P2 P3 Determine Dosing Regimen & Controls P2->P3 E1 Prepare this compound Solutions P3->E1 E3 Administer this compound & Controls E1->E3 E2 Induce Neuropathy (In Vivo) or Stimulate Cells (In Vitro) E2->E3 E4 Conduct Behavioral Testing (In Vivo) or Perform Assays (In Vitro) E3->E4 A1 Collect & Quantify Data E4->A1 A2 Statistical Analysis A1->A2 A3 Compare to Controls A2->A3 A4 Draw Conclusions A3->A4

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Flowchart Start Inconsistent or Unexpected Results Q1 Are Controls Behaving as Expected? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is this compound Solution Fresh & Properly Stored? A1_Yes->Q2 Check_Assay Troubleshoot Assay: - Reagent Quality - Instrument Calibration - Protocol Adherence A1_No->Check_Assay End Consistent Results Check_Assay->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Experimental Model (Animal/Cell Line) Validated? A2_Yes->Q3 Prep_New_this compound Prepare Fresh this compound from a New Vial A2_No->Prep_New_this compound Prep_New_this compound->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Review_Protocol Review Experimental Protocol: - Dosing Regimen - Timing of Assessments - Statistical Analysis A3_Yes->Review_Protocol Validate_Model Validate Model: - Confirm IRR Expression - Standardize Procedures A3_No->Validate_Model Validate_Model->End Review_Protocol->End

Caption: Troubleshooting Logic for this compound Experiments.

References

Improving the stability of ARA290 for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ARA290 for long-term studies. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound, also known as cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, this compound is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[2][3] Its primary mechanism of action is the activation of the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[1][4][5] This activation triggers anti-inflammatory and tissue-protective signaling pathways.[1][3][4]

PropertyValue
Sequence Pyr-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser
Molecular Formula C₅₁H₈₄N₁₆O₂₁
Molecular Weight ~1257.3 g/mol [2]
Half-life Approximately 20 minutes in plasma[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound.

  • Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C. It is stable for several years under these conditions. For short-term storage, it can be kept at 2-8°C.

  • Reconstituted Solution: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the reconstituted solution will depend on the solvent and storage temperature.

Q3: What is the best way to reconstitute lyophilized this compound?

A3: To ensure the integrity of the peptide, follow these steps for reconstitution:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: The choice of solvent depends on the experimental requirements. For many in vitro studies, sterile, high-purity water, phosphate-buffered saline (PBS), or a buffer relevant to the assay is appropriate. For hydrophobic peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to first dissolve the peptide, followed by dilution with the aqueous buffer.

  • Reconstitution: Add the desired volume of solvent slowly to the vial, allowing it to run down the side of the vial.

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation. If the peptide is not readily dissolving, brief sonication in a water bath can be helpful.

  • Visual Inspection: The final solution should be clear and free of visible particles.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Problem Possible Cause Recommended Solution
Cloudy or Precipitated Solution After Reconstitution Aggregation: The peptide may be self-associating and forming insoluble aggregates. This can be due to high concentration, pH near the isoelectric point (pI), or improper mixing.1. Sonication: Briefly sonicate the solution in a water bath to help break up aggregates. 2. pH Adjustment: If possible for your experiment, adjust the pH of the buffer to be at least one unit away from the peptide's pI. 3. Reduce Concentration: Try reconstituting at a lower concentration. 4. Use of Chaotropic Agents: For non-cellular assays, consider the use of denaturants like guanidine (B92328) hydrochloride or urea (B33335) to solubilize aggregates.
Loss of Activity in Long-Term Studies Degradation: The peptide may be degrading over time due to chemical instability (e.g., hydrolysis, oxidation).1. Optimize Storage: Ensure the reconstituted peptide is stored in single-use aliquots at -80°C. 2. pH and Buffer: Investigate the optimal pH for the stability of this compound in your experimental buffer. Peptides are often most stable at a slightly acidic pH. 3. Excipients: Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, mannitol) or non-ionic surfactants (e.g., polysorbate 80) to the formulation.
Inconsistent Results Between Experiments Inaccurate Concentration: This could be due to incomplete dissolution or adsorption of the peptide to surfaces.1. Ensure Complete Dissolution: Visually confirm that no particles remain after reconstitution. 2. Use Low-Binding Tubes: Store peptide solutions in low-protein-binding polypropylene (B1209903) tubes. 3. Quantify Concentration: Use a validated analytical method, such as RP-HPLC, to accurately determine the peptide concentration of your stock solution.

Signaling Pathway

This compound exerts its therapeutic effects by activating the Innate Repair Receptor (IRR), which in turn modulates downstream signaling pathways to promote tissue protection and reduce inflammation.

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcomes Cellular Outcomes This compound This compound IRR Innate Repair Receptor (EPOR/CD131) This compound->IRR Binds and Activates JAK2 JAK2 IRR->JAK2 Phosphorylates NFkB_inhibition Inhibition of NF-κB IRR->NFkB_inhibition STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K Cell_Survival Cell Survival STAT3->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival Anti_Inflammation Anti-inflammation NFkB_inhibition->Anti_Inflammation Tissue_Protection Tissue Protection Cell_Survival->Tissue_Protection

Caption: this compound signaling pathway via the Innate Repair Receptor (IRR).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound lyophilized powder

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Phosphate (B84403) buffer, pH 7.4

  • Temperature-controlled incubator

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

  • Oxidation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Incubate an aliquot of the this compound stock solution in phosphate buffer (pH 7.4) at 60°C for 1, 3, and 7 days.

  • Photodegradation: Expose an aliquot of the this compound stock solution in phosphate buffer (pH 7.4) to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Store an aliquot of the this compound stock solution in phosphate buffer (pH 7.4) at -20°C as a control.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples and analyze all samples by a suitable stability-indicating method, such as RP-HPLC with UV and mass spectrometric detection (see Protocol 2).

Forced_Degradation_Workflow Start This compound Stock Solution (1 mg/mL) Stress_Conditions Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (60°C) Stress_Conditions->Thermal Photo Photodegradation (ICH Q1B) Stress_Conditions->Photo Analysis RP-HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products Assess Method Specificity Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.

Objective: To separate and quantify this compound from its process-related impurities and degradation products.

Instrumentation and Columns:

  • HPLC or UHPLC system with a diode array detector (DAD) or UV detector, and preferably coupled to a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Chromatographic Conditions:

ParameterRecommended Value
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 214 nm
Injection Volume 10 µL
Gradient Elution 5% to 65% B over 30 minutes

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in Mobile Phase A at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute samples from the forced degradation study or stability study with Mobile Phase A to an appropriate concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound by comparing the retention time with the standard.

    • Monitor for the appearance of new peaks in the stressed samples, which represent potential degradation products.

    • Use the mass spectrometer to determine the mass-to-charge ratio of the parent peptide and any new peaks to aid in the identification of degradation products (e.g., oxidation, deamidation, hydrolysis).

    • Calculate the purity of this compound and the percentage of each degradation product.

Method Validation:

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

While specific quantitative stability data for this compound under various conditions is not extensively available in the public domain, the following tables provide a template for how such data should be collected and presented. Researchers are encouraged to generate this data for their specific formulations and storage conditions.

Table 1: Effect of pH on this compound Stability at 25°C

pHTime (days)% Remaining this compoundMajor Degradation Products
3.07Data to be generatede.g., Hydrolysis products
5.07Data to be generated
7.47Data to be generatede.g., Deamidation products
9.07Data to be generatede.g., Deamidation, Oxidation

Table 2: Effect of Temperature on this compound Stability at pH 7.4

Temperature (°C)Time (days)% Remaining this compoundMajor Degradation Products
430Data to be generated
2530Data to be generated
4030Data to be generatede.g., Aggregates, Deamidation
607Data to be generatede.g., Aggregates, Hydrolysis

References

ARA290 Technical Support Center: Minimizing Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ARA290 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic 11-amino acid peptide derived from erythropoietin (EPO). Its primary mechanism of action is the selective activation of the Innate Repair Receptor (IRR). The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1][2][3] Activation of the IRR by this compound initiates anti-inflammatory, anti-apoptotic (cell survival), and tissue-protective signaling pathways.[2][4] Importantly, this compound was specifically designed to not activate the EPOR homodimer, thus avoiding the hematopoietic (red blood cell production) effects associated with EPO.[2][3]

Q2: What are the known off-target effects of this compound?

A2: The most well-documented and intended "off-target" avoidance of this compound is its lack of erythropoietic activity.[2] Preclinical and clinical studies have generally reported a favorable safety profile with minimal adverse effects.[5][6][7][8] However, comprehensive public data from broad off-target binding screens against a wide range of receptors is limited. One study has suggested that this compound may directly inhibit the TRPV1 (capsaicin) channel, which could contribute to its analgesic effects.[9][10] Researchers should be aware that like any therapeutic agent, the potential for unknown off-target interactions exists, especially at high concentrations.

Q3: How can I be sure the effects I'm observing are due to IRR activation?

A3: The most definitive method to confirm on-target activity is to use a model system that lacks a functional Innate Repair Receptor. Preclinical studies have effectively used β-common receptor knockout (βcR-KO) mice. In these animals, the therapeutic effects of this compound, such as the relief of neuropathic pain, are absent, strongly indicating that the observed effects in wild-type animals are mediated through the IRR.[9] For in vitro experiments, siRNA-mediated knockdown of the β-common receptor (CD131) can also be employed to validate the on-target mechanism.

Q4: What is the recommended vehicle for dissolving and administering this compound?

A4: In preclinical studies, this compound has often been dissolved in phosphate-buffered saline (PBS).[11] For clinical trials, a common placebo vehicle has been a solution of 20 mmol/L sodium phosphate (B84403) buffer (pH 6.5) containing 1% sucrose (B13894) and 4% d-mannitol.[5] It is crucial to use a consistent and appropriate vehicle control in all experiments to ensure that the observed effects are due to this compound and not the vehicle itself.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or no effect at expected concentrations 1. Peptide Degradation: Peptides can be sensitive to storage conditions, pH, and enzymatic degradation. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Low IRR Expression: The target cells or tissue may have low expression of the Innate Repair Receptor. 4. Assay Interference: Components in the assay medium (e.g., serum) may interfere with this compound activity.1. Ensure Proper Handling: Aliquot lyophilized peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use sterile, high-quality solvents for reconstitution.[7] 2. Verify Concentration: Consider performing an amino acid analysis to confirm the net peptide content of your stock. 3. Confirm Receptor Expression: Use qPCR or Western blot to confirm the expression of both EPOR and CD131 in your experimental model. The IRR is often upregulated in response to injury or inflammation.[11] 4. Optimize Assay Conditions: Perform pilot experiments in serum-free versus serum-containing media. Include positive and negative controls for your specific assay.
Unexpected or contradictory results 1. Off-Target Effects: At higher concentrations, this compound may interact with other receptors or signaling pathways. 2. Vehicle Effects: The vehicle used to dissolve this compound may have its own biological activity. 3. Experimental Variability: Inconsistent experimental procedures can lead to variable results.1. Perform Dose-Response Studies: Establish a clear dose-response relationship. On-target effects should typically occur within a specific concentration range. Use the lowest effective concentration to minimize the risk of off-target effects. 2. Use Rigorous Controls: Always include a vehicle-only control group. For in vivo studies, a sham-operated or untreated group is also essential.[11] 3. Standardize Protocols: Ensure consistent timing of treatments, measurements, and animal handling procedures.
High background or cell toxicity in vitro 1. Solvent Toxicity: Solvents like DMSO can be toxic to cells at higher concentrations. 2. Peptide Aggregation: Peptides can sometimes aggregate, leading to non-specific effects or toxicity. 3. Contamination: The peptide or other reagents may be contaminated.1. Limit Solvent Concentration: If using a solvent like DMSO for initial solubilization, ensure the final concentration in your cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including controls.[12] 2. Ensure Solubilization: Visually inspect the solution for precipitates. If solubility is an issue, try gentle warming or sonication, or test alternative buffer systems. 3. Use High-Purity this compound: Source your peptide from a reputable supplier that provides a certificate of analysis with purity data (e.g., HPLC and mass spectrometry).

Data Presentation: this compound Dosage and Concentration

The following tables summarize dosages and concentrations of this compound used in various preclinical and clinical studies. These values can serve as a starting point for designing your experiments.

Table 1: Preclinical (In Vivo) Dosages

Animal Model Dosage Range Route of Administration Application Reference
Rat (Spared Nerve Injury)3, 10, 30, 60 µg/kgIntraperitonealNeuropathic Pain[11][13]
Mouse (Chronic Stress)35 µg/kgIntraperitonealDepression-like Behavior[4]

Table 2: Clinical (Human) Dosages

Study Population Dosage Route of Administration Application Reference
Sarcoidosis Patients (SFN)2 mg (3x weekly)IntravenousSmall Fiber Neuropathy[7][14]
Type 2 Diabetes Patients (SFN)4 mg (daily)SubcutaneousNeuropathic Symptoms & Metabolic Control[5][6][15]
Sarcoidosis Patients (SFN)1, 4, or 8 mg (daily)SubcutaneousSmall Fiber Neuropathy[6]
Healthy Volunteers2 mg (single dose)IntravenousNeuropsychological Effects[16]

Table 3: In Vitro Concentrations

Cell Lines Concentration Range Application Reference
HepG2, HGF, Stem Cells50-400 nMChemoprotection (Doxorubicin-induced toxicity)[14]

Experimental Protocols & Methodologies

To minimize off-target effects, it is crucial to employ rigorous experimental designs that include appropriate controls.

Key Experiment: In Vivo Assessment of On-Target Effects

Objective: To determine if the therapeutic effect of this compound is mediated by the Innate Repair Receptor.

Methodology:

  • Animal Models: Utilize both wild-type mice and β-common receptor knockout (βcR-KO) mice.

  • Experimental Groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: Wild-type + this compound

    • Group 3: βcR-KO + Vehicle

    • Group 4: βcR-KO + this compound

  • Procedure (Example: Neuropathic Pain Model):

    • Induce neuropathic pain using a model such as spared nerve injury (SNI).

    • Administer this compound or vehicle at a predetermined dose and schedule (e.g., 30 µg/kg, intraperitoneally, on days 1, 3, 6, 8, and 10 post-surgery).[11]

    • Assess pain behavior (e.g., mechanical allodynia using von Frey filaments) at baseline and regular intervals throughout the study.

  • Expected Outcome: A therapeutic effect (e.g., reduction in allodynia) should be observed in the this compound-treated wild-type group but not in the this compound-treated βcR-KO group, confirming the on-target mechanism.

Visualization of Signaling Pathways and Workflows

ARA290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + CD131) This compound->IRR Binds EPOR_H EPOR Homodimer This compound->EPOR_H Does Not Bind/ Activate JAK2_STAT5 JAK2-STAT5 Pathway IRR->JAK2_STAT5 PI3K_Akt PI3K-Akt Pathway IRR->PI3K_Akt MAPK_NFkB MAPK/NF-kB Pathway IRR->MAPK_NFkB Erythropoiesis Erythropoiesis EPOR_H->Erythropoiesis Tissue_Protection Tissue Protection (Anti-apoptosis) JAK2_STAT5->Tissue_Protection PI3K_Akt->Tissue_Protection Anti_Inflammation Anti-inflammatory Effects (e.g., ↓TNF-α, ↓IL-6) MAPK_NFkB->Anti_Inflammation

This compound On-Target Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation dose_response 1. Dose-Response Curve (Identify EC50) receptor_knockdown 2. Receptor Knockdown (siRNA) (Confirm IRR dependence) dose_response->receptor_knockdown pathway_analysis 3. Pathway Analysis (Western blot for p-Akt, etc.) receptor_knockdown->pathway_analysis wt_vs_ko 1. Compare Wild-Type vs. βcR-KO Mice pathway_analysis->wt_vs_ko vehicle_control 2. Administer Vehicle vs. This compound wt_vs_ko->vehicle_control behavioral_test 3. Behavioral/Physiological Readouts vehicle_control->behavioral_test histology 4. Histology & Biomarker Analysis behavioral_test->histology end Confirm On-Target Effect histology->end start Start Experiment start->dose_response

Workflow for Validating On-Target Effects

Troubleshooting_Logic start Unexpected Result Observed check_peptide Verify Peptide Integrity (Purity, Storage, Solubility) start->check_peptide is_peptide_ok Peptide OK? check_peptide->is_peptide_ok check_controls Review Experimental Controls (Vehicle, Dosing, Timing) is_controls_ok Controls OK? check_controls->is_controls_ok check_model Validate Experimental Model (IRR Expression, Cell Viability) is_model_ok Model OK? check_model->is_model_ok is_peptide_ok->check_controls Yes fix_peptide Re-evaluate Peptide Handling/Source is_peptide_ok->fix_peptide No is_controls_ok->check_model Yes fix_controls Refine Experimental Protocol is_controls_ok->fix_controls No off_target Consider Off-Target Effect (Run Dose-Response, Use KO Model) is_model_ok->off_target Yes fix_model Re-evaluate Model System is_model_ok->fix_model No

Troubleshooting Logic for Unexpected Results

References

ARA290 Technical Support Center: Optimizing Therapeutic Dosage and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving ARA290. The following resources offer guidance on dosage optimization, experimental design, and addressing common challenges to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic 11-amino acid peptide derived from erythropoietin (EPO). It selectively binds to and activates the innate repair receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131).[1][2] Unlike EPO, this compound does not stimulate red blood cell production (erythropoiesis).[1] Activation of the IRR by this compound triggers a cascade of intracellular signaling pathways that are tissue-protective, anti-inflammatory, and promote cell survival.[1][3]

Q2: What are the key downstream signaling pathways activated by this compound?

A2: Upon binding to the IRR, this compound activates several key signaling pathways, including:

  • JAK2/STAT3 Pathway: This pathway is implicated in cell survival and inflammation modulation.[4][5]

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation.[6]

  • NF-κB Pathway Inhibition: this compound has been shown to reduce the activation of NF-κB, a key regulator of pro-inflammatory cytokine production.[2][3]

Q3: What is the recommended storage and reconstitution procedure for this compound?

A3: For optimal stability, lyophilized this compound should be stored at -20°C. Once reconstituted, the solution should be stored at 4°C and used within a few days. It is crucial to avoid repeated freeze-thaw cycles. Reconstitution is typically done with sterile, distilled water or a buffer solution as specified by the manufacturer.

Q4: Is this compound known to have any off-target effects?

A4: Current research suggests that this compound is highly selective for the innate repair receptor.[7] However, as with any therapeutic agent, the potential for off-target effects should be considered. One study has suggested that this compound may also interact with the TRPV1 channel, which could contribute to its analgesic effects.[8] Researchers should include appropriate controls in their experiments to monitor for any unexpected cellular responses.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity in in vitro experiments Peptide degradation: Improper storage or handling.Ensure lyophilized peptide is stored at -20°C and reconstituted solution is fresh. Avoid multiple freeze-thaw cycles.
Incorrect concentration: Errors in dilution calculations.Verify calculations and ensure accurate dilution of the stock solution.
Cell line suitability: The cell line may not express sufficient levels of the innate repair receptor (IRR).Use a positive control cell line known to express IRR or verify IRR expression in your cell line via qPCR or Western blot.
Inconsistent results between experiments Variability in peptide preparation: Inconsistent reconstitution or storage.Prepare fresh dilutions for each experiment from a properly stored stock solution.
Cell culture conditions: Variations in cell passage number, confluency, or media composition.Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.
Unexpected cytotoxicity in cell culture High peptide concentration: Exceeding the optimal therapeutic window.Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and assay.
Contamination: Bacterial or endotoxin (B1171834) contamination of the peptide solution or cell culture.Ensure aseptic techniques are followed during reconstitution and in all cell culture manipulations. Use endotoxin-free reagents.
Lack of efficacy in in vivo models Insufficient dosage: The administered dose may be too low to achieve a therapeutic effect.Consult preclinical data for appropriate dose ranges for your animal model and consider performing a dose-escalation study.
Poor bioavailability: Depending on the administration route, the peptide may not be reaching the target tissue in sufficient concentrations.Subcutaneous or intravenous injections are the most common and effective routes of administration for this compound.[1]
Timing of administration: The treatment window may be critical for observing a therapeutic effect.Optimize the timing of this compound administration relative to the injury or disease induction in your model.

Data Summary

Table 1: this compound Pharmacokinetic Parameters

Parameter Value Species Administration Route Citation
Half-life ~2 minutesHumanIntravenous (IV)[9]
Half-life ~20 minutesHumanSubcutaneous (SC)[7]
Peak Plasma Concentration (Cmax) ~3 ng/mL (~2.4 nmol/L)Human4 mg SC[7]
Minimum Effective Concentration ~1 nmol/LIn vitro/PreclinicalN/A[10]

Table 2: Preclinical and Clinical Dosage Ranges for this compound

Application Dosage Range Species/Model Administration Route Citation
Neuropathic Pain 3 - 60 µg/kgRatIntraperitoneal[11]
Nephrotoxicity 50 - 400 nMHuman cell lines (HEK-293, ACHN)In vitro[12]
Diabetic Neuropathy 4 mg/dayHumanSubcutaneous[7][13]
Sarcoidosis-associated Neuropathy 2 mg, 3 times/weekHumanIntravenous[14][15]

Table 3: Summary of Quantitative Outcomes from Clinical Trials in Neuropathy

Clinical Trial Endpoint Condition Dosage Result Citation
Small Fiber Neuropathy Screening List (SFNSL) Score Sarcoidosis2 mg IV, 3x/week for 4 weeksSignificant improvement compared to placebo (Δ -11.5 vs Δ -2.9)[14][15]
PainDetect Questionnaire Type 2 Diabetes4 mg SC daily for 28 daysSignificant improvement in neuropathic symptoms[7]
Corneal Nerve Fiber Density (CNFD) Type 2 Diabetes4 mg SC daily for 28 daysSignificant increase in subjects with baseline reduced CNFD[7][13]
SF-36 Pain and Physical Functioning Sarcoidosis2 mg IV, 3x/week for 4 weeksSignificant improvement from baseline[14][15]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for Cell Viability (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines is recommended.

Materials:

  • Human cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free water or PBS for reconstitution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1 µM).

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the EC50 value if applicable.

Protocol 2: In Vivo Administration of this compound in a Rodent Model

This protocol describes the subcutaneous administration of this compound in a rat or mouse model.

Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle solution (e.g., 20 mmol/L sodium phosphate (B84403) buffer, pH 6.5, with 1% sucrose (B13894) and 4% d-mannitol)[7]

  • Sterile syringes and needles (e.g., 27-gauge)

  • Rodent model of interest

Procedure:

  • This compound Preparation: Reconstitute lyophilized this compound in the sterile vehicle solution to the desired stock concentration. Ensure complete dissolution.

  • Dosage Calculation: Calculate the volume of this compound solution to inject based on the animal's body weight and the target dose (e.g., in µg/kg).

  • Administration:

    • Gently restrain the animal.

    • Lift the skin on the back or flank to create a tent.

    • Insert the needle into the subcutaneous space.

    • Inject the calculated volume of this compound solution.

    • Withdraw the needle and gently massage the injection site.

  • Monitoring: Monitor the animal for any adverse reactions at the injection site or systemic effects.

  • Dosing Schedule: Administer this compound according to the experimental design (e.g., daily for 28 days).[7]

Visualizations

Caption: this compound signaling pathway upon binding to the Innate Repair Receptor (IRR).

Experimental_Workflow cluster_invitro In Vitro Dose-Response cluster_invivo In Vivo Efficacy Study A Seed Cells (e.g., HEK-293) B Prepare this compound Dilutions (1 nM - 1 µM) A->B C Treat Cells (24-72h) B->C D Perform Viability Assay (e.g., MTT) C->D E Analyze Data (Determine EC50) D->E F Induce Disease Model (e.g., Neuropathy) G Prepare this compound for Injection (e.g., 30 µg/kg) F->G H Administer this compound (e.g., Daily SC) G->H I Assess Endpoints (e.g., Behavioral Tests) H->I J Analyze Data (Compare to Vehicle) I->J

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Q1 Are you observing low/no activity? Start->Q1 A1_Yes Check Peptide Integrity (Storage, Reconstitution) Q1->A1_Yes Yes A1_No Are you observing unexpected cytotoxicity? Q1->A1_No No A2_Yes Perform Dose-Response and Check for Contamination A1_No->A2_Yes Yes A2_No Are results inconsistent between experiments? A1_No->A2_No No A3_Yes Standardize Protocols (Peptide Prep, Cell Culture) A2_No->A3_Yes Yes A3_No Consult Literature for Model-Specific Issues A2_No->A3_No No

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Addressing batch-to-batch variability of synthetic ARA290

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of synthetic ARA290. Consistent and reproducible experimental outcomes are critical, and this resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] Unlike EPO, this compound is engineered to be non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1][2] Its therapeutic effects stem from its selective interaction with the innate repair receptor (IRR), a complex formed by the EPO receptor and the β-common receptor (CD131).[2][3] Activation of the IRR triggers a cascade of intracellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which collectively promote tissue protection, reduce inflammation, and support cellular repair and survival.[3] This mechanism is particularly relevant in conditions involving nerve damage, such as diabetic neuropathy, and other inflammatory or ischemic injuries.[4][5]

Q2: We are observing inconsistent results between different batches of this compound in our cell-based assays. What are the common causes for this variability?

A2: Batch-to-batch variability is a known challenge in the field of synthetic peptides and can arise from several factors during synthesis and purification.[6][7] Key contributors to variability in synthetic this compound include:

  • Purity Levels: The percentage of the correct, full-length this compound peptide can differ between batches. The presence of impurities, such as truncated or deletion sequences from the solid-phase peptide synthesis (SPPS) process, can interfere with your experiments.[6][8]

  • Peptide Content: The vial of lyophilized peptide you receive is not 100% peptide. It also contains water and counter-ions (often trifluoroacetic acid, TFA) from the purification process.[6][8] Variations in the net peptide content between batches will lead to discrepancies in the actual molar concentration of your stock solutions if not accounted for.

  • Counter-ion Effects: Trifluoroacetic acid (TFA) is a common counter-ion used in peptide purification. Residual TFA in the final product can be cytotoxic to some cell lines or interfere with cellular assays, leading to inconsistent results.[9][10]

  • Solubility and Aggregation: Different batches may exhibit varying solubility profiles or a greater tendency to aggregate. Poorly dissolved or aggregated peptide will not be biologically active, leading to a lower-than-expected effect.[9][11]

  • Post-Translational Modifications: Unintended modifications, such as the oxidation of methionine residues, can occur during synthesis or storage, altering the peptide's structure and function.[6]

Q3: What level of this compound purity should I be using for my experiments?

A3: The required purity level for your this compound peptide depends on the nature of your experiments. The following table provides general guidance:

Purity LevelRecommended ApplicationsRationale
>95%In vitro cell-based assays, initial screening experimentsSufficient for most cell culture experiments where minor impurities are unlikely to have a significant impact.
>98%In vivo animal studies, structural studies (e.g., NMR), clinical trialsHigh purity is crucial to minimize off-target effects and ensure the observed results are due to the this compound peptide itself.[6]

Q4: How should I properly handle and store my synthetic this compound to minimize degradation?

A4: Proper handling and storage are critical for maintaining the stability and activity of your this compound peptide.

  • Storage of Lyophilized Powder: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.[9][10] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • Preparing Stock Solutions: It is recommended to prepare fresh solutions for each experiment.[9] Use sterile, high-purity solvents and buffers. For aqueous solutions, a pH between 5 and 7 is generally optimal for peptide stability.[9]

  • Storage of Solutions: Avoid long-term storage of this compound in solution, as its stability is significantly lower than in the lyophilized state.[10] If you must store solutions, aliquot them into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation, and store at -20°C or -80°C.[9][10]

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity Observed Between Batches

This guide provides a systematic approach to troubleshooting when a new batch of this compound exhibits different activity compared to a previous batch.

Before running functional assays, it is crucial to perform quality control checks on the new batch of this compound.

Experimental Protocol: Identity and Purity Analysis by LC-MS

  • Objective: To confirm the molecular weight of the synthetic this compound and assess its purity.

  • Methodology:

    • Sample Preparation: Reconstitute a small amount of lyophilized this compound from the new batch in a suitable solvent (e.g., water with 0.1% formic acid) to a concentration of 1 mg/mL.

    • LC Separation: Inject the sample onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18). Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • MS Detection: Analyze the eluent using an electrospray ionization mass spectrometer (ESI-MS) to determine the mass-to-charge ratio (m/z) of the eluting species.

    • Data Analysis: Compare the observed molecular weight to the theoretical molecular weight of this compound (approximately 1382 Da).[12] The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[13]

Experimental Protocol: Quantification of Net Peptide Content

  • Objective: To determine the actual amount of peptide in the lyophilized powder.

  • Methodology (Amino Acid Analysis):

    • Hydrolysis: Accurately weigh a small amount of the lyophilized this compound and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

    • Separation and Quantification: Separate and quantify the amino acids using a suitable analytical method, such as ion-exchange chromatography with post-column ninhydrin (B49086) detection or pre-column derivatization followed by RP-HPLC.[14]

    • Calculation: Calculate the net peptide content based on the measured amount of each amino acid relative to the initial weight of the lyophilized powder.

Data Interpretation:

ParameterBatch A (Reference)Batch B (New)Implication of Discrepancy
Purity (HPLC) 98.5%95.2%A lower purity in Batch B indicates a higher level of impurities, which could interfere with the assay or reduce the effective concentration of active peptide.
Identity (MS) 1382.5 Da1382.6 DaBoth batches show the correct molecular weight for this compound.
Net Peptide Content 85%70%Batch B has a lower peptide content. Using the same weight to prepare stock solutions will result in a lower molar concentration for Batch B.

Based on the results from Step 1, adjust the concentration of your stock solutions to normalize for the net peptide content.

Experimental Protocol: Cell-Based Functional Assay (e.g., Cytokine Release Assay)

  • Objective: To compare the biological activity of different batches of this compound.

  • Methodology:

    • Cell Culture: Plate your cells of interest (e.g., macrophages) at a suitable density.

    • Stimulation: Induce an inflammatory response (e.g., with lipopolysaccharide, LPS).

    • Treatment: Treat the cells with a dose-response range of this compound from both the reference and the new batch, ensuring the concentrations are normalized based on the net peptide content.

    • Incubation: Incubate for a predetermined period.

    • Analysis: Measure the release of a relevant cytokine (e.g., TNF-α) in the cell supernatant using an ELISA kit.

    • Data Analysis: Plot the dose-response curves for both batches and compare their EC50 values.

Data Interpretation:

BatchEC50 (nM)Interpretation
Batch A (Reference) 10.2This is the expected potency of this compound in this assay.
Batch B (Normalized) 11.5After normalization, the potency of Batch B is comparable to Batch A, suggesting the initial discrepancy was due to differences in net peptide content.
Batch B (Un-normalized) 18.9The higher EC50 value before normalization indicates a lower apparent potency, which could be misinterpreted as a less active batch if the peptide content is not considered.

If normalizing for peptide content does not resolve the issue, consider the following:

  • TFA Content: If your cells are sensitive to TFA, consider exchanging the counter-ion to acetate (B1210297) or hydrochloride.[9][10]

  • Solubility: Ensure the peptide is fully dissolved. You can perform a solubility test by centrifuging your stock solution and analyzing the supernatant for peptide concentration.[9]

  • Aggregation: Use dynamic light scattering (DLS) to check for the presence of aggregates in your peptide solution.

Visual Guides

This compound Signaling Pathway

ARA290_Signaling_Pathway cluster_membrane Cell Membrane cluster_outcomes Cellular Outcomes IRR Innate Repair Receptor (IRR) (EPOR + CD131) PI3K_Akt PI3K/Akt Pathway IRR->PI3K_Akt MAPK MAPK Pathway IRR->MAPK NF_kB NF-kB Pathway IRR->NF_kB Inhibition This compound This compound This compound->IRR Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK->Cell_Survival Anti_Inflammation Anti-inflammation NF_kB->Anti_Inflammation Tissue_Protection Tissue Protection Cell_Survival->Tissue_Protection

Caption: Simplified signaling pathway of this compound upon binding to the Innate Repair Receptor (IRR).

Experimental Workflow for Troubleshooting Batch Variability

Troubleshooting_Workflow Start Inconsistent Results Between Batches Step1 Step 1: Verify Peptide Quality & Quantity Start->Step1 Step1a Purity & Identity (LC-MS) Step1->Step1a Step1b Net Peptide Content (AAA) Step1->Step1b Step2 Step 2: Normalize Concentration & Re-run Functional Assay Step1a->Step2 Step1b->Step2 Decision1 Are Results Consistent? Step2->Decision1 Step3 Step 3: Investigate Other Factors Decision1->Step3 No End_Success Problem Resolved Decision1->End_Success Yes Step3a TFA Toxicity Step3->Step3a Step3b Solubility Issues Step3->Step3b Step3c Aggregation Step3->Step3c End_Contact Contact Technical Support Step3a->End_Contact Step3b->End_Contact Step3c->End_Contact

Caption: A logical workflow for troubleshooting batch-to-batch variability of synthetic this compound.

Decision Tree for Peptide Solubility Issues

Solubility_Decision_Tree Start Peptide Does Not Dissolve Assess_Sequence Assess Peptide Sequence Start->Assess_Sequence Acidic Acidic Peptide (pI < 6.5) Assess_Sequence->Acidic Acidic Basic Basic Peptide (pI > 6.5) Assess_Sequence->Basic Basic Hydrophobic Hydrophobic/Neutral Peptide Assess_Sequence->Hydrophobic Hydrophobic Try_Basic_Buffer Try Basic Buffer (pH > 7) Acidic->Try_Basic_Buffer Try_Acidic_Buffer Try Acidic Buffer (pH < 7) Basic->Try_Acidic_Buffer Try_Organic_Solvent Use Small Amount of Organic Solvent (DMSO, DMF) Hydrophobic->Try_Organic_Solvent Sonication Apply Sonication Try_Basic_Buffer->Sonication Try_Acidic_Buffer->Sonication Try_Organic_Solvent->Sonication Success Peptide Dissolved Sonication->Success Dissolves Failure Consider Resynthesis with Modifications Sonication->Failure Does Not Dissolve

References

Technical Support Center: Measurement of ARA290 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to accurately measure ARA290 concentration in tissue samples. Given that this compound is a small synthetic peptide, its quantification presents unique challenges. This guide offers detailed methodologies, troubleshooting advice, and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for quantifying this compound in tissue samples?

A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most recommended method for accurately quantifying this compound in complex biological matrices like tissue. This technique offers high sensitivity and specificity, which is crucial for distinguishing this compound from endogenous peptides and other interfering substances. While ELISA is a common technique for protein quantification, there are currently no commercially available ELISA kits specifically validated for this compound in tissue samples. Developing a custom ELISA is a possible but time-intensive alternative that requires significant validation.

Q2: What are the main challenges in measuring this compound in tissue?

A2: The primary challenges include:

  • Low In Vivo Concentrations: Peptides like this compound are often active at very low concentrations, making them difficult to detect.[1]

  • Sample Preparation: Efficiently extracting the peptide from the tissue matrix while minimizing degradation and removing interfering substances is critical.

  • Enzymatic Degradation: Peptidases in tissue can quickly degrade this compound, leading to underestimation of its concentration.[1]

  • Non-specific Binding: Peptides can adhere to labware and other surfaces, resulting in sample loss.

  • Matrix Effects: Components of the tissue extract can interfere with the ionization of this compound in the mass spectrometer, affecting accuracy.[2]

Q3: Can I use an ELISA kit to measure this compound?

A3: Currently, there are no commercially available ELISA kits specifically designed and validated for the quantification of this compound in tissue samples. Developing a custom sandwich ELISA is a possibility, but it would require generating specific monoclonal or polyclonal antibodies that recognize this compound. This process involves significant time and resources for antibody development, assay optimization, and validation.

Q4: How should I store tissue samples intended for this compound analysis?

A4: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic degradation of this compound. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Tissue Sample Preparation for LC-MS/MS Analysis

This protocol provides a general framework for extracting this compound from tissue. Optimization may be required depending on the tissue type.

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., bead beater, sonicator)

  • Extraction Buffer: Acetonitrile with 0.1% formic acid (or other organic solvent/acid combination)

  • Internal Standard (IS): A stable isotope-labeled version of this compound is highly recommended.

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Add ice-cold Extraction Buffer (e.g., 500 µL) containing the internal standard to the tissue.

  • Homogenize the tissue on ice until a uniform lysate is achieved.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant, which contains the extracted peptides.

  • Perform a Solid Phase Extraction (SPE) cleanup to remove salts and other interferences.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the peptide fraction using an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).

  • Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the sample in a small volume of mobile phase compatible with the LC-MS/MS system.

Protocol 2: LC-MS/MS Quantification of this compound

This is a representative protocol. Specific parameters will need to be optimized for your instrument.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reverse-phase column suitable for peptide separations.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% Mobile Phase B) over a suitable run time to ensure separation of this compound from other components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Select precursor ions for this compound and the internal standard based on their mass-to-charge ratio (m/z).

    • Optimize collision energy to generate specific product ions for both the analyte and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound spiked into a control tissue matrix.

    • Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Signal Inefficient extractionOptimize the homogenization method and extraction buffer. Consider different organic solvents or acid modifiers.
Peptide degradationWork quickly and on ice during sample preparation. Add protease inhibitors to the extraction buffer.
Non-specific bindingUse low-binding microcentrifuge tubes and pipette tips. Pre-treat glassware with a silanizing agent.
Poor ionization in MSOptimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the final sample is in a compatible solvent.
High Variability Between Replicates Inconsistent sample homogenizationEnsure tissue is completely homogenized. Use a consistent method for all samples.
Inaccurate pipetting of small volumesUse calibrated pipettes and appropriate techniques for handling small volumes.
Instability of this compound in processed samplesAnalyze samples as quickly as possible after preparation. If necessary, evaluate the stability of the analyte in the final reconstituted solution.
High Background/Interference Peaks Incomplete removal of matrix componentsOptimize the SPE cleanup procedure. Consider using a different type of SPE cartridge or a multi-step cleanup process.
Contamination from labware or reagentsUse high-purity solvents and reagents. Thoroughly clean all equipment.
Poor Peak Shape in Chromatography Inappropriate mobile phase or gradientOptimize the mobile phase composition and gradient profile. Ensure the pH of the mobile phase is appropriate for the peptide.
Column overloadDilute the sample or inject a smaller volume.
Sample solvent incompatible with mobile phaseEnsure the reconstitution solvent is similar in composition to the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis tissue 1. Frozen Tissue Sample homogenize 2. Homogenization in Extraction Buffer + IS tissue->homogenize centrifuge 3. Centrifugation homogenize->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant spe 5. Solid Phase Extraction (SPE) supernatant->spe dry 6. Dry Down spe->dry reconstitute 7. Reconstitution dry->reconstitute lcms 8. LC-MS/MS Injection reconstitute->lcms data 9. Data Acquisition (MRM) lcms->data quant 10. Quantification vs. Standard Curve data->quant

Caption: Experimental workflow for this compound quantification in tissue.

troubleshooting_logic cluster_signal Low/No Signal cluster_variability High Variability cluster_interference High Interference start Problem Encountered check_extraction Optimize Extraction? start->check_extraction check_homogenization Standardize Homogenization? start->check_homogenization check_cleanup Improve Sample Cleanup? start->check_cleanup check_degradation Assess Degradation? check_extraction->check_degradation check_binding Evaluate Non-specific Binding? check_degradation->check_binding check_pipetting Verify Pipetting Accuracy? check_homogenization->check_pipetting check_contamination Check for Contamination? check_cleanup->check_contamination

Caption: Troubleshooting decision tree for this compound analysis.

References

ARA290 Technical Support Center: Mitigating Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of ARA290 in cell culture media. Our goal is to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key stability characteristics?

This compound is an 11-amino acid peptide derived from the structure of erythropoietin (EPO). It selectively interacts with the innate repair receptor (IRR) to mediate tissue protection without the hematopoietic side effects associated with EPO.[1][2][3][4] For optimal stability, lyophilized this compound should be stored at -20°C for long-term storage and reconstituted just prior to use. Once in solution, it is recommended to use it promptly or store it at 4°C for short periods, minimizing freeze-thaw cycles. A known modification of this compound is the cyclization of the N-terminal glutamine to form pyroglutamate (B8496135), a common reaction for peptides with N-terminal glutamine.[5][6][7]

Q2: What are the primary causes of this compound degradation in cell culture media?

The primary causes of this compound degradation in a cell culture environment include:

  • Enzymatic Degradation: Proteases present in serum (e.g., fetal bovine serum, FBS) and those secreted by cells are a major source of peptide degradation. These enzymes can cleave the peptide bonds of this compound, rendering it inactive.

  • Chemical Instability: The N-terminal glutamine of this compound can spontaneously cyclize to form pyroglutamate.[5][6][7] This modification can potentially alter the peptide's bioactivity. The rate of this conversion is influenced by pH and temperature.

  • Physical Instability: this compound, like other peptides, can adsorb to plastic surfaces of labware, reducing its effective concentration in the media. Agitation and improper storage can also contribute to degradation.

Q3: How does the presence of serum in the culture media affect this compound stability?

Serum is a complex mixture of proteins, including a variety of proteases, that can significantly reduce the half-life of peptides like this compound. The concentration of serum in the media is directly related to the potential for enzymatic degradation.

Q4: Can the formation of pyroglutamate from the N-terminal glutamine affect this compound's function?

The formation of a pyroglutamate residue at the N-terminus is a common modification for peptides and proteins. This can impact the peptide's bioactivity by altering its conformation and receptor binding affinity.[5][6] The extent to which this affects this compound's interaction with the innate repair receptor should be considered, and minimizing conditions that promote this conversion is advisable.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound degradation in the cell culture media.1. Minimize time in media: Prepare fresh this compound working solutions and add them to the culture immediately. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 2. Optimize serum concentration: If your cell line permits, reduce the serum percentage or use a serum-free medium for the duration of the this compound treatment. 3. Use protease inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the culture medium to reduce enzymatic degradation. Ensure the inhibitors are compatible with your cell line and experimental goals. 4. Control pH: Maintain a stable physiological pH in your culture medium, as pH fluctuations can accelerate chemical degradation.
High variability between replicate experiments. Inconsistent handling and storage of this compound.1. Aliquot stock solutions: Upon reconstitution, aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Use low-binding labware: Utilize low-protein-binding tubes and pipette tips to minimize the loss of this compound due to adsorption. 3. Gentle mixing: When preparing solutions, mix by gentle pipetting or inversion rather than vigorous vortexing, which can cause peptide aggregation and degradation.
Suspected loss of this compound bioactivity over time. Formation of pyroglutamate at the N-terminus.1. Maintain optimal pH: The rate of pyroglutamate formation is pH-dependent. Ensure your stock solutions and culture media are buffered to a stable physiological pH. 2. Fresh preparations: Use freshly prepared this compound solutions for your experiments to minimize the time for this modification to occur.

Quantitative Data on this compound Stability (Illustrative Examples)

While specific quantitative data for this compound degradation in cell culture media is not extensively available in published literature, the following tables provide illustrative examples of how to present such data once obtained from stability studies. These examples are based on typical degradation profiles of peptides in similar conditions.

Table 1: Illustrative Half-life of this compound in Different Cell Culture Media

Media Type (supplemented with 10% FBS)Incubation ConditionEstimated Half-life (t½)
DMEM37°C, 5% CO₂ (with cells)4 - 8 hours
RPMI-164037°C, 5% CO₂ (with cells)6 - 10 hours
DMEM37°C, 5% CO₂ (without cells)12 - 18 hours
RPMI-164037°C, 5% CO₂ (without cells)14 - 20 hours

Table 2: Illustrative Effect of Serum Concentration on this compound Degradation in DMEM at 24 hours

Serum ConcentrationIncubation Condition% this compound Remaining
10% FBS37°C, 5% CO₂ (with cells)~15%
5% FBS37°C, 5% CO₂ (with cells)~35%
Serum-Free37°C, 5% CO₂ (with cells)~70%
10% FBS37°C, 5% CO₂ (without cells)~40%

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media using LC-MS

This protocol allows for the quantitative analysis of intact this compound in your specific cell culture conditions.

Materials:

  • This compound peptide

  • Your cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Low-protein-binding tubes

  • LC-MS system with a C18 column

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and determine its exact concentration.

  • Prepare working solutions of this compound in your complete cell culture medium at the desired final concentration.

  • Set up your cell culture experiment in a multi-well plate. Include wells with cells and cell-free wells containing only the this compound-spiked medium.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the cell culture supernatant from each well.

  • Immediately stop enzymatic activity by adding a protein precipitation agent (e.g., 3 volumes of cold ACN with 0.1% formic acid).

  • Centrifuge the samples to pellet precipitated proteins.

  • Transfer the supernatant to clean tubes for LC-MS analysis.

  • Analyze the samples using a validated LC-MS method to quantify the concentration of intact this compound.

  • Plot the concentration of this compound over time to determine its degradation kinetics and half-life.

Protocol 2: Preparing Cell Culture Supernatant for this compound Quantification by ELISA

This protocol outlines the steps for preparing samples for a competitive ELISA to measure this compound concentration.

Materials:

  • Cell culture samples containing this compound

  • Centrifuge

  • Low-protein-binding tubes

  • Protease inhibitor cocktail (optional)

Methodology:

  • Collect cell culture media from your experimental wells into sterile centrifuge tubes.[8][9]

  • If you plan to inhibit further degradation post-collection, add a protease inhibitor cocktail to the samples.

  • Centrifuge the samples at 1,500 rpm for 10 minutes at 4°C to pellet any cells and debris.[8]

  • Carefully transfer the clear supernatant to fresh, pre-chilled low-protein-binding tubes.[8]

  • Samples can be assayed immediately or aliquoted and stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[8]

  • When ready to perform the ELISA, thaw the samples on ice.

  • Follow the specific instructions of your this compound ELISA kit for sample dilution and assay procedure.

Visualizations

ARA290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) This compound->IRR Binds to JAK2 JAK2 IRR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates Tissue_Protective Tissue Protective & Anti-apoptotic Effects STAT3->Tissue_Protective Promotes Akt Akt PI3K->Akt Activates NFkB_inactive IκB-NF-κB Akt->NFkB_inactive Inhibits IκB degradation Akt->Tissue_Protective Promotes NFkB_active NF-κB Pro_inflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_active->Pro_inflammatory Promotes

Caption: this compound signaling pathway initiated by binding to the Innate Repair Receptor (IRR).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute Lyophilized this compound B Prepare Working Solution in Cell Culture Medium A->B C Add this compound to Cell Culture (with and without cells) B->C D Incubate at 37°C, 5% CO₂ C->D E Collect Supernatant at Various Time Points D->E F Stop Enzymatic Activity (e.g., Protein Precipitation) E->F G Centrifuge and Collect Supernatant F->G H Quantify Intact this compound (LC-MS or ELISA) G->H I Determine Degradation Kinetics H->I Troubleshooting_Logic Start Inconsistent or Low Experimental Efficacy Q1 Is this compound freshly prepared and handled correctly? Start->Q1 Sol1 Review handling procedures: - Aliquot stocks - Use low-binding plastics - Minimize freeze-thaw cycles Q1->Sol1 No Q2 Is serum concentration optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Reduce serum concentration or use serum-free media Q2->Sol2 No Q3 Is the duration of the experiment long? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Replenish media with fresh this compound periodically Q3->Sol3 Yes End Perform stability assay to confirm degradation rate Q3->End No A3_Yes Yes A3_No No Sol3->End

References

ARA290 Peptide Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ARA290 peptide. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized this compound?

For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2] Storing at these low temperatures significantly slows down degradation processes, ensuring the peptide's stability for years.[1][3] For storage periods of several months to years, freezing is optimal.

Q2: How should I store reconstituted this compound solution for long-term use?

Once reconstituted, this compound is more susceptible to degradation.[1][4] For long-term storage of the reconstituted peptide, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or, preferably, -80°C.[1][5] This practice minimizes freeze-thaw cycles, which can lead to peptide degradation.[1][4] Some sources suggest that reconstituted this compound can be stable for up to 6 weeks when refrigerated, but for longer-term preservation, freezing is essential.[6]

Q3: What factors can degrade this compound during storage?

Several factors can contribute to the degradation of this compound:

  • Temperature: Elevated temperatures accelerate degradation. Consistent cold storage is critical.[1][4]

  • Moisture: Humidity can cause hydrolysis of the peptide.[1][4] It is crucial to allow the vial to reach room temperature before opening to prevent condensation.[7]

  • Light: Exposure to light, especially UV light, can damage the peptide's molecular structure.[1][4] Storing vials in the dark or using amber vials is recommended.[8]

  • Oxidation: Exposure to air can lead to oxidation, particularly of sensitive amino acid residues.[3][9]

  • pH: The pH of the solvent can impact stability. For many peptides, a slightly acidic pH of 5-6 is often preferred to minimize degradation.[5]

  • Repeated Freeze-Thaw Cycles: Each cycle increases the risk of peptide degradation through aggregation and other mechanisms.[1][4]

Q4: How can I tell if my this compound peptide has degraded?

Visual signs of degradation can include changes in the appearance of the lyophilized powder, such as clumping or discoloration. For reconstituted solutions, the presence of precipitates or cloudiness can indicate degradation or contamination. However, the absence of these signs does not guarantee stability. The most reliable way to assess peptide integrity is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Q5: What is the shelf life of lyophilized and reconstituted this compound?

The shelf life is highly dependent on storage conditions.

  • Lyophilized this compound:

    • At -80°C: Can be stable for several years.[1]

    • At -20°C: Stable for up to 3 years.[6][8]

    • In a refrigerator (2-8°C): Stable for up to 2 years.[6][8]

  • Reconstituted this compound:

    • Refrigerated (2-8°C): Stable for up to 6 weeks.[6]

    • Frozen (-20°C or -80°C): Can be stored for several months, but repeated freeze-thaw cycles should be avoided.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or no biological activity in experiments. Peptide degradation due to improper storage (temperature, light, moisture).1. Review storage conditions against recommended guidelines.2. Use a fresh vial of this compound stored under optimal conditions.3. Perform a stability analysis using HPLC or MS to check the integrity of the peptide stock.
Repeated freeze-thaw cycles of the reconstituted solution.1. Aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles.2. For frequently used solutions, store a working aliquot in the refrigerator for short-term use and the rest frozen.
Lyophilized powder appears clumped or discolored. Moisture absorption.1. Discard the vial as the peptide integrity may be compromised.2. Ensure new vials are stored in a desiccated environment and allowed to reach room temperature before opening.
Reconstituted solution is cloudy or contains precipitates. Peptide aggregation, bacterial contamination, or poor solubility.1. Centrifuge the solution to see if the precipitate pellets. If so, the supernatant might still be usable, but caution is advised.2. Ensure the reconstitution solvent is appropriate and sterile. Consider using a buffer at a slightly acidic pH (e.g., pH 5-6).3. Filter the reconstituted solution through a 0.22 µm sterile filter.
Inconsistent experimental results between different batches of this compound. Batch-to-batch variability in peptide purity or concentration.1. Obtain a certificate of analysis (CoA) for each batch to verify purity and concentration.2. Perform a concentration determination (e.g., UV-Vis spectroscopy) before use.3. If possible, test new batches against a previously validated batch to ensure consistency.

Data Presentation

Summary of Recommended Long-Term Storage Conditions for this compound
FormTemperatureDurationKey Considerations
Lyophilized -80°CSeveral yearsIdeal for long-term archival storage.[1]
-20°CUp to 3 years[6][8]A common and effective long-term storage temperature.
2-8°CUp to 2 years[6][8]Suitable for shorter-term storage.
Reconstituted -80°CSeveral monthsAliquot to avoid freeze-thaw cycles.[1][5]
-20°CSeveral monthsAliquot to avoid freeze-thaw cycles.[1][5]
2-8°CUp to 6 weeks[6]For frequent use; protect from light.[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and identify potential degradation products of this compound over time under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired storage buffer. Aliquot and store under the conditions being tested (e.g., -20°C, 4°C, room temperature). At specified time points, retrieve an aliquot, allow it to reach room temperature, and dilute it to a suitable concentration for HPLC analysis.

  • HPLC System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used for peptide analysis.

  • Mobile Phase: A gradient of two solvents is commonly used:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% Solvent B over 30 minutes) is used to elute the peptide and any degradation products.

  • Detection: UV detection at 214 nm or 280 nm is standard for peptides.

  • Data Analysis: The purity of the this compound sample is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area. The appearance of new peaks over time indicates degradation.

Protocol 2: Confirmation of this compound Integrity by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify any modifications or fragments resulting from degradation.

Methodology:

  • Sample Preparation: Samples are prepared as described in the HPLC protocol. The samples can be analyzed directly or after separation by LC-MS.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is ideal for accurate mass determination.

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular weight of intact this compound. The presence of peaks with lower molecular weights may indicate fragmentation, while peaks with higher molecular weights could suggest oxidation or other modifications.

  • Data Interpretation: By comparing the observed masses to the theoretical mass of this compound and potential degradation products, the integrity of the peptide can be confirmed.

Protocol 3: Analysis of this compound Secondary Structure by Circular Dichroism (CD) Spectroscopy

Objective: To assess the conformational stability of this compound by monitoring its secondary structure under different conditions.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-1 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • CD Spectrometer: Use a CD spectrometer capable of measuring in the far-UV range (typically 190-250 nm).

  • Measurement: Record the CD spectrum of the this compound solution at the desired temperature.

  • Thermal Denaturation: To assess thermal stability, the CD signal at a specific wavelength (e.g., 222 nm for helical content) can be monitored as the temperature is gradually increased.

  • Data Analysis: Changes in the CD spectrum, such as a decrease in the signal at characteristic wavelengths, can indicate a loss of secondary structure and potential degradation or unfolding of the peptide.[1][6]

Visualizations

ARA290_Storage_Workflow cluster_lyophilized Lyophilized this compound cluster_reconstitution Reconstitution & Use cluster_reconstituted_storage Reconstituted Storage lyophilized Receive Lyophilized This compound storage_options Select Storage Temperature lyophilized->storage_options reconstitute Reconstitute with Sterile Buffer temp_n80 -80°C (Years) storage_options->temp_n80 temp_n20 -20°C (Up to 3 years) storage_options->temp_n20 temp_4 2-8°C (Up to 2 years) storage_options->temp_4 use_or_store Use Immediately or Store Reconstituted reconstitute->use_or_store aliquot Aliquot into Single-Use Volumes use_or_store->aliquot refrigerated_storage Refrigerated Storage (2-8°C, up to 6 weeks) use_or_store->refrigerated_storage frozen_storage Frozen Storage (-20°C or -80°C) aliquot->frozen_storage

Caption: Recommended workflow for the storage and handling of this compound peptide.

ARA290_Signaling_Pathway cluster_downstream Cellular Response This compound This compound IRR Innate Repair Receptor (IRR) (EPO-R / βc-R Complex) This compound->IRR Binds and Activates Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ pro-inflammatory cytokines) IRR->Anti_Inflammatory Initiates Signaling Cascade Tissue_Repair Tissue Protection & Repair (e.g., ↑ cell survival, ↓ apoptosis) IRR->Tissue_Repair Neuroprotection Neuroprotection (e.g., ↑ nerve fiber density) IRR->Neuroprotection

Caption: Simplified signaling pathway of this compound via the Innate Repair Receptor.

References

Validation & Comparative

ARA290 vs. Erythropoietin: A Comparative Guide to Tissue Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ARA290 and erythropoietin (EPO) for tissue-protective applications. By examining their mechanisms of action, and presenting supporting experimental data, this document aims to inform research and development in therapeutic areas requiring tissue repair and inflammation control.

Introduction

Erythropoietin (EPO) is a well-established cytokine hormone essential for stimulating red blood cell production (erythropoiesis)[1]. Beyond its hematopoietic role, EPO has demonstrated significant tissue-protective effects in preclinical models of ischemic, traumatic, and inflammatory injuries[2]. However, the clinical application of EPO for tissue protection is often hampered by its erythropoietic side effects, which include an increased risk of thromboembolic events and hypertension[1][3].

This compound, also known as cibinetide, is a synthetic 11-amino acid peptide derived from the structure of EPO[3]. It has been specifically engineered to retain the tissue-protective and anti-inflammatory properties of EPO while being devoid of its hematopoietic effects[3][4]. This selectivity makes this compound a promising therapeutic candidate for a variety of conditions characterized by tissue damage and inflammation[1][4].

Mechanism of Action: A Tale of Two Receptors

The divergent effects of EPO and this compound stem from their differential activation of specific receptor complexes.

Erythropoietin (EPO): EPO exerts its effects by binding to the EPO receptor (EPOR). For its primary hematopoietic function, EPO binds to a homodimer of two EPORs (EPOR/EPOR) on erythroid progenitor cells, triggering downstream signaling that promotes their survival, proliferation, and differentiation[2]. The tissue-protective effects of EPO are mediated through its binding to a heteromeric receptor complex composed of one EPOR and one β-common receptor (βcR or CD131), also known as the Innate Repair Receptor (IRR)[2][3]. However, to activate this lower-affinity receptor, higher concentrations of EPO are required, which invariably also stimulate the high-affinity hematopoietic receptor, leading to unwanted side effects[2].

This compound: In contrast, this compound is designed to selectively bind to and activate the Innate Repair Receptor (IRR)[3]. By doing so, it initiates the tissue-protective and anti-inflammatory signaling cascade without activating the EPOR homodimer responsible for erythropoiesis[3][4]. This selective activation is the key to its improved safety profile.

Signaling Pathways

The binding of EPO and this compound to their respective receptors initiates distinct downstream signaling cascades.

EPO Signaling for Tissue Protection: Upon binding to the IRR, EPO can activate several signaling pathways, including the JAK2/STAT3 and PI3K/Akt pathways. Activation of these pathways leads to the upregulation of anti-apoptotic proteins and the suppression of pro-inflammatory mediators. The canonical JAK2/STAT5 pathway is more strongly associated with erythropoiesis but can also contribute to neuroprotection[5].

EPO_Signaling cluster_receptor Innate Repair Receptor (IRR) cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EPO Erythropoietin (EPO) IRR EPOR / βcR (CD131) EPO->IRR Binds to JAK2 JAK2 IRR->JAK2 Activates PI3K PI3K IRR->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_Apoptosis Anti-apoptosis (e.g., Bcl-xL) STAT3->Anti_Apoptosis Akt Akt PI3K->Akt Activates NFkB_inhibition Inhibition of NF-κB Akt->NFkB_inhibition Tissue_Protection Tissue Protection NFkB_inhibition->Tissue_Protection Anti_Apoptosis->Tissue_Protection

EPO Tissue-Protective Signaling Pathway

This compound Signaling: this compound's selective activation of the IRR also triggers the JAK2/STAT3 and PI3K/Akt pathways, leading to the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, and the promotion of cell survival[6][7]. By avoiding the activation of the EPOR homodimer, it does not initiate the JAK2/STAT5 signaling cascade that drives erythropoiesis.

ARA290_Signaling cluster_receptor Innate Repair Receptor (IRR) cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome This compound This compound IRR EPOR / βcR (CD131) This compound->IRR Selectively binds to JAK2 JAK2 IRR->JAK2 Activates PI3K PI3K IRR->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Cell_Survival Promotion of Cell Survival STAT3->Cell_Survival Akt Akt PI3K->Akt Activates Inflammation_Suppression Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6) Akt->Inflammation_Suppression Tissue_Repair Tissue Repair & Protection Inflammation_Suppression->Tissue_Repair Cell_Survival->Tissue_Repair

This compound Selective Tissue Repair Signaling

Comparative Efficacy: Preclinical and Clinical Data

While direct head-to-head comparative studies are limited, the available data from preclinical and clinical trials allow for an assessment of the relative efficacy and safety of this compound and EPO.

Preclinical Data in Neuropathic Pain
ParameterThis compoundErythropoietin (EPO)
Model Spared Nerve Injury (SNI) in rats[8]Not directly compared in the same study
Dosage 3, 10, 30, 60 µg/kg[8]-
Efficacy Dose-dependent reduction in mechanical allodynia for up to 20 weeks. Significant effects at 30 and 60 µg/kg[8].Shown to reverse pain behaviors in nerve injury models, but quantitative data for direct comparison is lacking[4].
Mechanism Suppression of spinal microglia response[8].Anti-inflammatory and neuroprotective effects[4].
Side Effects No hematopoietic side effects reported[8].Risk of thrombosis[4].
Preclinical Data in Ischemia-Reperfusion Injury
ParameterThis compoundErythropoietin (EPO)
Model Porcine renal ischemia-reperfusion[6]Not directly compared in the same study
Dosage 10 nmol/kg at 0, 2, 4, and 6 hours post-reperfusion[6]-
Efficacy Increased glomerular filtration rate, reduced interstitial fibrosis, and a trend towards reduced MCP-1 and IL-6 expression[6].-
Mechanism Anti-inflammatory and tissue-protective effects via IRR[6].-
Side Effects Not specified in this study, but generally lacks erythropoietic effects[6].-

A study in a mouse model of cerebral ischemic stroke noted that this compound exerted a qualitatively similar neuroprotective effect as EPO[5].

Clinical Data in Neuropathic Pain
ParameterThis compoundErythropoietin (EPO)
Indication Small Fiber Neuropathy in Sarcoidosis[9]Not typically used due to side effects
Dosage 2 mg intravenously, three times weekly for 4 weeks[9]-
Efficacy Significant improvement in Small Fiber Neuropathy Screening List (SFNSL) score compared to placebo. Significant improvement in pain and physical functioning dimensions of the SF-36[9].-
Side Effects No significant adverse effects reported[9].-

In a study on patients with type 2 diabetes and painful neuropathy, daily subcutaneous administration of 4 mg of this compound for 28 days resulted in improved metabolic control and a significant improvement in neuropathic symptoms as assessed by the PainDetect questionnaire[1][10].

Experimental Protocols

Spared Nerve Injury (SNI) Model for Neuropathic Pain (this compound)

  • Experimental Workflow:

SNI_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_assessment Assessment Anesthesia Anesthesia (e.g., isoflurane) Incision Incision to expose sciatic nerve Anesthesia->Incision Ligation Ligation and transection of tibial and common peroneal nerves Incision->Ligation Suture Suturing Ligation->Suture ARA290_Admin This compound Administration (e.g., intraperitoneal) Suture->ARA290_Admin Post-surgery Allodynia_Test Mechanical Allodynia Testing (von Frey filaments) ARA290_Admin->Allodynia_Test Behavioral Testing Inflammation_Analysis Spinal Cord Analysis (e.g., Iba-1 for microglia) Allodynia_Test->Inflammation_Analysis Post-mortem

Workflow for SNI Model with this compound
  • Detailed Methodology:

    • Animals: Adult female Sprague-Dawley rats are used[8].

    • Anesthesia: Anesthesia is induced and maintained with isoflurane[8].

    • Surgical Procedure: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated and a section is removed, leaving the sural nerve intact[8].

    • Drug Administration: this compound or vehicle is administered intraperitoneally at specified doses and time points post-surgery (e.g., on days 1, 3, 6, 8, and 10)[8].

    • Behavioral Testing: Mechanical allodynia is assessed at various time points using von Frey filaments to determine the paw withdrawal threshold[8].

    • Immunohistochemistry: At the end of the experiment, spinal cord sections are collected and stained for markers of microglial activation (e.g., Iba-1) to assess neuroinflammation[8][11].

Renal Ischemia-Reperfusion Injury Model (this compound)

  • Experimental Workflow:

IR_Workflow cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_assessment Assessment Anesthesia Anesthesia Ischemia Unilateral renal ischemia (e.g., 45 minutes) Anesthesia->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ARA290_Admin This compound Administration (intravenous) Reperfusion->ARA290_Admin Post-reperfusion Function_Test Renal Function Assessment (e.g., GFR) ARA290_Admin->Function_Test During follow-up Histology Histological Analysis (interstitial fibrosis) Function_Test->Histology At sacrifice Markers Inflammatory Marker Analysis (e.g., MCP-1, IL-6) Histology->Markers

Workflow for Renal I/R Model with this compound
  • Detailed Methodology:

    • Animals: Female Dutch Landrace pigs are used[6].

    • Procedure: Animals undergo unilateral renal ischemia for 45 minutes, followed by reperfusion. The ureter of the ischemic kidney is cannulated for sample collection[6].

    • Drug Administration: this compound (10 nmol/kg) or saline is administered intravenously at 0, 2, 4, and 6 hours post-reperfusion[6].

    • Functional Assessment: Glomerular filtration rate (GFR) is measured during a seven-day observation period[6].

    • Histological and Molecular Analysis: At day seven post-reperfusion, kidneys are harvested for histological analysis of interstitial fibrosis and measurement of inflammatory markers like MCP-1 and IL-6[6].

Conclusion

This compound represents a significant advancement in the development of tissue-protective therapies. By selectively activating the Innate Repair Receptor, it effectively harnesses the anti-inflammatory and cytoprotective properties of the EPO signaling pathway without inducing the hematopoietic side effects associated with erythropoietin itself. Preclinical and early clinical data suggest that this compound is a safe and effective agent for treating conditions involving tissue damage and inflammation, particularly in the context of neuropathic pain and ischemia-reperfusion injury. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential as a disease-modifying agent. The targeted approach of this compound offers a promising strategy for researchers and drug developers seeking to create safer and more effective treatments for a range of debilitating diseases.

References

A Comparative Analysis of ARA290 and BPC-157 for Nerve Repair: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective nerve repair agents is a critical area of investigation. This guide provides an objective comparison of two promising peptides, ARA290 and BPC-157, focusing on their mechanisms of action, supporting experimental data, and detailed protocols to aid in the design and evaluation of future studies.

Executive Summary

Both this compound and BPC-157 have demonstrated significant potential in preclinical and, in the case of this compound, clinical settings for promoting nerve repair and functional recovery. This compound, a derivative of erythropoietin, exerts its effects through the selective activation of the Innate Repair Receptor (IRR), leading to anti-inflammatory and cytoprotective actions, particularly in the context of small fiber neuropathy. BPC-157, a gastric pentadecapeptide, appears to operate through a broader, multi-faceted mechanism involving the promotion of angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and modulation of the nitric oxide (NO) system, showing efficacy in models of severe nerve transection and spinal cord injury. This guide will delve into the experimental evidence for each, providing a framework for their comparative assessment.

Mechanism of Action

This compound: Selective Activation of the Innate Repair Receptor

This compound is an 11-amino acid peptide engineered from the structure of erythropoietin (EPO).[1][2] Unlike EPO, this compound is non-erythropoietic, meaning it does not stimulate red blood cell production, thereby avoiding the associated risks of increased blood viscosity and thrombosis.[1] Its primary mechanism of action is the selective binding to and activation of the Innate Repair Receptor (IRR).[1][2][3] The IRR is a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131), which is expressed in tissues under stress or injury.[1]

Upon binding to the IRR, this compound initiates a signaling cascade that promotes tissue protection and repair through several key actions:

  • Anti-inflammatory Signaling: It downregulates the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

  • Cytoprotection: It activates cellular survival pathways, reducing apoptosis and protecting against oxidative stress.[1]

  • Nerve Regeneration: It has been shown to support the regeneration of small nerve fibers.[1]

ARA290_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131) This compound->IRR Anti_Inflammatory Anti-inflammatory Signaling (↓ TNF-α, ↓ IL-6) IRR->Anti_Inflammatory Cytoprotection Cytoprotection (↑ Cell Survival, ↓ Oxidative Stress) IRR->Cytoprotection Nerve_Regeneration Nerve Regeneration IRR->Nerve_Regeneration

This compound Signaling Pathway
BPC-157: A Multi-Target Regenerative Peptide

BPC-157 is a 15-amino acid peptide originally isolated from human gastric juice.[5] It has demonstrated a wide range of regenerative effects in various tissues, including muscle, tendon, ligament, and nerve.[6][7] Its mechanism of action in nerve repair is not fully elucidated but is believed to be multifactorial, involving:

  • Angiogenesis: BPC-157 promotes the formation of new blood vessels by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][8][9][10] This enhanced blood supply is crucial for delivering nutrients and oxygen to the site of nerve injury.

  • Nitric Oxide (NO) System Modulation: It interacts with the NO system, which plays a significant role in vasodilation, inflammation, and neurotransmission, all of which are important for nerve healing.[11]

  • Growth Factor Modulation: It has been suggested to influence the expression of various growth factors involved in tissue repair.[11]

  • Neurotransmitter Interaction: Animal studies suggest that BPC-157 can modulate dopaminergic and serotonergic systems.[7]

BPC157_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BPC157 BPC-157 VEGFR2 VEGFR2 BPC157->VEGFR2 NO_Modulation Nitric Oxide (NO) Modulation BPC157->NO_Modulation Growth_Factor Growth Factor Upregulation BPC157->Growth_Factor Angiogenesis Angiogenesis VEGFR2->Angiogenesis Nerve_Regeneration Nerve Regeneration Angiogenesis->Nerve_Regeneration NO_Modulation->Nerve_Regeneration Growth_Factor->Nerve_Regeneration

BPC-157 Signaling Pathway

Quantitative Data Comparison

The following tables summarize the available quantitative data from key preclinical and clinical studies on this compound and BPC-157 for nerve repair.

Table 1: this compound Quantitative Data
Study Type Model Key Metric Dosage Result Citation
Clinical Trial (Phase 2b)Sarcoidosis-associated Small Fiber NeuropathyCorneal Nerve Fiber Area4 mg/day subcutaneous for 28 days≈ 23% increase from baseline compared to placebo[8]
Clinical Trial (Phase 2)Type 2 Diabetes with Painful NeuropathyCorneal Nerve Fiber Density (CNFD)4 mg/day subcutaneous for 28 days+2.6 ± 1.0 fibers/mm² increase in patients with reduced baseline CNFD (p=0.02 vs. baseline)
Clinical Trial (Phase 2)Type 2 Diabetes with Painful NeuropathyPainDetect Score4 mg/day subcutaneous for 28 daysSignificant improvement of 3.3 points vs. 1.1 points for placebo (p=0.037)[12]
PreclinicalRat Spared Nerve Injury (SNI)Mechanical Allodynia30 µg/kg intraperitoneal (5 doses over 10 days, then weekly)Significant and long-term reduction in allodynia for up to 15 weeks (p < 0.001 vs. vehicle)
PreclinicalRat Neuritis ModelMechanical Allodynia30 or 120 µg/kg intraperitoneal dailyPrevention of the development of mechanical allodynia[13]
Table 2: BPC-157 Quantitative Data
Study Type Model Key Metric Dosage Result Citation
PreclinicalRat Sciatic Nerve TransectionSciatic Functional Index (SFI)10 µg/kg or 10 ng/kg (intraperitoneal, intragastric, or local)Markedly improved SFI at weekly intervals[14][15]
PreclinicalRat Sciatic Nerve TransectionMyelinated Fiber Count10 µg/kg or 10 ng/kgSignificantly higher number and diameter of myelinated fibers[14][15]
PreclinicalRat Spinal Cord InjuryTail Motor Function Score200 or 2 µg/kg intraperitoneal (single dose)Consistent improvement in motor function, with scores significantly better than controls (p < 0.025)[16][17]
PreclinicalRat Spinal Cord InjuryMyelinated Axons in Caudal Nerve200 or 2 µg/kg intraperitoneal (single dose)Decreased loss of large myelinated axons from day 7[16]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies used in key studies for both this compound and BPC-157.

This compound: Spared Nerve Injury (SNI) Model in Rats

ARA290_SNI_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery & Treatment acclimatization Acclimatization of Rats anesthesia Anesthesia acclimatization->anesthesia sciatic_exposure Sciatic Nerve Exposure anesthesia->sciatic_exposure nerve_ligation Ligation & Transection of Tibial & Common Peroneal Nerves sciatic_exposure->nerve_ligation sural_spared Sural Nerve Left Intact nerve_ligation->sural_spared closure Wound Closure sural_spared->closure treatment This compound or Vehicle Administration (e.g., 30 µg/kg IP) closure->treatment behavioral Behavioral Testing (Mechanical & Cold Allodynia) treatment->behavioral

This compound Spared Nerve Injury (SNI) Experimental Workflow
  • Animal Model: Male Wistar rats are commonly used.

  • Surgical Procedure:

    • Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed.

    • The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.

    • Great care is taken to avoid any contact with or stretching of the intact sural nerve.

    • The muscle and skin are then closed in layers.

  • Treatment Protocol: this compound or vehicle is administered, for example, via intraperitoneal injection at a dose of 30 µg/kg. A typical regimen involves five injections at two-day intervals starting 24 hours after surgery, followed by weekly maintenance doses.

  • Assessment of Neuropathic Pain:

    • Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve). The paw withdrawal threshold is determined.

    • Cold Allodynia: A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the duration of the withdrawal response is measured.

BPC-157: Sciatic Nerve Transection Model in Rats

BPC157_Transection_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery & Treatment acclimatization Acclimatization of Rats anesthesia Anesthesia acclimatization->anesthesia sciatic_exposure Sciatic Nerve Exposure anesthesia->sciatic_exposure transection Complete Transection of Sciatic Nerve sciatic_exposure->transection anastomosis End-to-End Anastomosis (Neurorrhaphy) transection->anastomosis closure Wound Closure anastomosis->closure treatment BPC-157 or Vehicle Administration (e.g., 10 µg/kg IP, IG, or local) closure->treatment functional_assessment Functional Assessment (Sciatic Functional Index) treatment->functional_assessment histological_analysis Histological & Morphometric Analysis functional_assessment->histological_analysis

BPC-157 Sciatic Nerve Transection Experimental Workflow
  • Animal Model: Male Wistar rats are typically used.

  • Surgical Procedure:

    • Under anesthesia, the right sciatic nerve is exposed through a gluteal muscle-splitting incision.

    • The nerve is transected, and an immediate end-to-end anastomosis (neurorrhaphy) is performed using microsutures.

    • The muscle and skin are then closed.

  • Treatment Protocol: BPC-157 is administered shortly after injury via various routes, including intraperitoneal, intragastric, or local application at the site of anastomosis, with doses typically in the range of 10 ng/kg to 10 µg/kg.[14][15]

  • Functional Assessment:

    • Sciatic Functional Index (SFI): This is a widely used method to assess functional recovery after sciatic nerve injury in rats. It is calculated based on measurements of the animal's footprints, including the print length, toe spread, and intermediary toe spread of both the experimental and normal feet. An SFI of 0 indicates normal function, while an SFI of -100 represents complete loss of function.

  • Histological and Morphometric Analysis:

    • At the end of the study period, the sciatic nerves are harvested.

    • Nerve sections are stained (e.g., with osmium tetroxide) to visualize myelinated axons.

    • Morphometric analysis is performed to quantify parameters such as the number and diameter of myelinated nerve fibers, and the thickness of the myelin sheath.[14][15]

Conclusion and Future Directions

Both this compound and BPC-157 present compelling cases for their roles in nerve repair, albeit through different primary mechanisms. This compound's targeted approach on the IRR and its demonstrated efficacy in clinical trials for small fiber neuropathy make it a strong candidate for inflammatory and metabolic neuropathies. BPC-157, with its broad regenerative capabilities and positive results in severe nerve injury models, warrants further investigation, particularly in translating its robust preclinical findings to human clinical trials.

For drug development professionals, the distinct mechanisms of these two peptides suggest they may be suited for different types of nerve injuries. Future research should focus on direct comparative studies to elucidate their relative efficacies in various nerve injury models. Furthermore, elucidating the downstream signaling pathways of BPC-157 in more detail will be crucial for understanding its full therapeutic potential and for the rational design of future nerve regeneration therapies. The lack of extensive human data for BPC-157 remains a significant gap that needs to be addressed to validate its preclinical promise.[11][18]

References

ARA290 vs. Standard Neuropathy Treatments: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ARA290, an investigational peptide, with established first-line treatments for peripheral neuropathy, including duloxetine (B1670986), pregabalin, and nortriptyline (B1679971). The information is compiled from a comprehensive review of published clinical trial data and is intended to inform research and development in the field of neuropathic pain management.

Executive Summary

This compound, a selective agonist of the innate repair receptor (IRR), presents a novel, potentially disease-modifying approach to treating neuropathy by targeting underlying inflammatory and tissue-damage pathways.[1][2][3] In contrast, standard treatments primarily offer symptomatic relief by modulating neurotransmitter activity or neuronal excitability. Clinical trial data for this compound in sarcoidosis-associated and diabetic neuropathy show promising results in improving neuropathic symptoms, quality of life, and even objective measures of nerve regeneration, such as corneal nerve fiber density.[4][5]

Standard treatments like duloxetine, pregabalin, and nortriptyline have demonstrated efficacy in reducing pain across various neuropathies, supported by a larger body of clinical evidence.[6][7][8][9][10][11] However, their effects are largely symptomatic, and they are associated with a range of side effects that can limit their utility.[10][12] This guide synthesizes the available quantitative data to facilitate a comparative assessment of these therapeutic options.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from clinical trials of this compound and standard neuropathy treatments. It is important to note that these are not from head-to-head trials, and direct comparisons should be made with caution due to variations in patient populations, study designs, and outcome measures.

Table 1: Efficacy of this compound in Neuropathy

IndicationTreatment & DurationOutcome MeasureMean Change from Baseline (this compound vs. Placebo)p-valueReference
Sarcoidosis-associated Small Fiber NeuropathyThis compound (2 mg IV, 3x/week for 4 weeks)SFNSL Score-11.5 vs. -2.9<0.05[1][2]
SF-36 Pain Dimension-23.4 (significant change from baseline)N/A[1][2]
SF-36 Physical Functioning-14.6 (significant change from baseline)N/A[1][2]
BPI Pain Interference Score-11.5 vs. -5.7 (36% vs. 16% reduction)<0.02[4]
Type 2 Diabetes with NeuropathyThis compound (4 mg SC, daily for 28 days)SFNSL Score-3.3 vs. -1.1 (at day 28)0.037[5]
Corneal Nerve Fiber Density (fibers/mm²)+2.6 vs. +0.7 (in patients with abnormal baseline)0.02[5]

Table 2: Efficacy of Standard Neuropathy Treatments

DrugIndicationTreatment & DurationOutcome MeasureKey FindingsReference
Duloxetine Diabetic Peripheral Neuropathic Pain60 mg QD or BID for 12 weeks24-hour Average Pain Severity (11-point scale)Significant improvement vs. placebo (separation at week 1)[13]
% Patients with ≥50% Pain Reduction2.06 times more likely than placebo<0.00001[9]
SF-36 Bodily PainSignificant improvement vs. placebo<0.00001[14]
Chemotherapy-Induced Peripheral Neuropathy30-60 mg daily for 5 weeksAverage Pain Decrease1.06 vs. 0.34 (placebo)[12]
Pregabalin Painful Diabetic Peripheral Neuropathy150, 300, 600 mg/day for 5-13 weeksEndpoint Mean Pain Score Reduction-2.05, -2.36, -2.75 vs. -1.49 (placebo)[7]
% Patients with ≥30% Pain Reduction43%, 55%, 62% vs. 37% (placebo)<0.05[7]
Mean Sleep Interference Score Reduction-1.92, -2.32, -2.62 vs. -1.32 (placebo)<0.003[7]
Nortriptyline Cryptogenic Sensory PolyneuropathyTitrated dose for 12 weeks% Patients with ≥50% Pain Reduction25.4%[8][10][15][16]
Quit Rate due to Adverse Effects38.1%[8][10][15][16]

Experimental Protocols

This compound in Sarcoidosis-Associated Small Fiber Neuropathy
  • Study Design: A randomized, double-blind, placebo-controlled pilot study.[1][2]

  • Participants: 22 patients with a diagnosis of sarcoidosis and symptoms of small fiber neuropathy (SFN), with a spontaneous pain score of ≥5 on the Brief Pain Inventory (BPI).[1][2]

  • Intervention: Intravenous administration of this compound (2 mg) or placebo three times a week for 4 weeks.[1][2]

  • Primary Endpoints: Change in pain intensity and the Small Fiber Neuropathy Screening List (SFNSL) score.[1]

  • Secondary Endpoints: Changes in quality of life (SF-36), depressive symptoms (Inventory of Depressive Symptomatology), and fatigue (Fatigue Assessment Scale).[1]

Another study with a similar patient population utilized daily subcutaneous administration of this compound for 28 days.[4] Key assessments included the SFNSL, BPI, corneal nerve fiber density measurement, and the 6-minute walk test.[4]

Duloxetine in Chemotherapy-Induced Peripheral Neuropathy
  • Study Design: A randomized, double-blind, placebo-controlled crossover trial.[12]

  • Participants: 231 patients with moderate to severe pain for at least three months following chemotherapy with taxanes or platinums.[12]

  • Intervention: Duloxetine (30 mg daily for one week, then 60 mg daily for four weeks) or placebo, with a crossover after the initial 5-week period.[12]

  • Primary Endpoint: Change in the "average pain" item of the Brief Pain Inventory-Short Form.

  • Secondary Endpoints: Assessment of pain interference with daily functioning, quality of life, numbness and tingling, and analgesic use.[12]

Pregabalin in Painful Diabetic Peripheral Neuropathy
  • Study Design: Pooled analysis of seven double-blind, randomized, placebo-controlled trials.[7]

  • Participants: Patients with painful diabetic peripheral neuropathy.

  • Intervention: Pregabalin at doses of 150, 300, and 600 mg/day (administered twice or three times daily) or placebo for 5 to 13 weeks.[7]

  • Primary Endpoint: Reduction in pain scores.

  • Secondary Endpoints: Reduction in pain-related sleep interference and time to onset of a sustained therapeutic effect.[7]

Nortriptyline in Cryptogenic Sensory Polyneuropathy
  • Study Design: A randomized, open-label, comparative effectiveness study with a Bayesian adaptive design.[8][15][16]

  • Participants: 402 patients with cryptogenic sensory polyneuropathy and a pain score of ≥4 on a 10-point scale.[10]

  • Intervention: Nortriptyline, duloxetine, pregabalin, or mexiletine (B70256) for 12 weeks.[8][10][16]

  • Primary Outcome: A utility function combining efficacy (≥50% pain reduction) and the percentage of patients who discontinued (B1498344) the medication ("quits").[8][16]

  • Secondary Outcomes: Changes in the Short Form-12 score, pain interference, fatigue, and sleep disturbance.[8]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

ARA290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/βcR heterodimer) This compound->IRR Binds and Activates Anti_Inflammatory Anti-inflammatory Pathways IRR->Anti_Inflammatory Activates Tissue_Protection Tissue Protection & Repair IRR->Tissue_Protection Promotes Nerve_Regeneration Nerve Regeneration IRR->Nerve_Regeneration Stimulates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Anti_Inflammatory->Pro_Inflammatory Inhibits Apoptosis Apoptosis Tissue_Protection->Apoptosis Inhibits

Caption: this compound activates the IRR, initiating downstream signaling that promotes tissue repair and reduces inflammation.

Comparative Experimental Workflow for a Neuropathy Clinical Trial

Experimental_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 4-12 weeks) cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., DPN, SFN) Inclusion_Exclusion Inclusion/Exclusion Criteria (Pain Score ≥ 4-5) Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Assessments (BPI, SFNSL, SF-36, Nerve Biopsy) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Investigational Drug (e.g., this compound) Randomization->Treatment_A Treatment_B Standard Treatment (e.g., Duloxetine) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Follow_up_Assessments Follow-up Assessments (Weekly/Monthly) Treatment_A->Follow_up_Assessments Treatment_B->Follow_up_Assessments Placebo->Follow_up_Assessments Final_Assessment Final Assessment (Endpoint Measures) Follow_up_Assessments->Final_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Final_Assessment->Data_Analysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial comparing neuropathy treatments.

Conclusion

This compound demonstrates a promising, mechanistically distinct approach to neuropathy treatment with the potential for disease modification. While the body of evidence is still developing, initial clinical data are encouraging, particularly in patient populations with limited therapeutic options. Standard treatments remain the cornerstone of symptomatic management, with extensive data supporting their efficacy in pain reduction. Future research, including larger, longer-term clinical trials and ideally head-to-head comparative studies, will be crucial to fully elucidate the relative efficacy and positioning of this compound in the therapeutic landscape for peripheral neuropathy.

References

ARA290's Neuroprotective Efficacy: A Comparative Analysis Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies reveals the promising neuroprotective effects of ARA290, a non-erythropoietic peptide derived from erythropoietin, across various animal models of neurological disease. This guide provides an objective comparison of this compound's performance in models of ischemic stroke, multiple sclerosis, Alzheimer's disease, and Parkinson's disease, supported by experimental data, detailed protocols, and signaling pathway visualizations.

This compound exerts its therapeutic effects primarily through the activation of the innate repair receptor (IRR), a heterodimer of the erythropoietin receptor and the β-common receptor (CD131).[1][2] This interaction triggers a signaling cascade that dampens inflammation, inhibits apoptosis (programmed cell death), and promotes tissue repair and regeneration, without stimulating red blood cell production, a side effect of erythropoietin.[1][3]

Signaling Pathway of this compound

The neuroprotective mechanism of this compound is initiated by its binding to the Innate Repair Receptor (IRR). This binding activates downstream signaling pathways that collectively reduce inflammation and promote cell survival.

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcomes Cellular Outcomes This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/βcR) This compound->IRR Anti_Inflammatory Anti-inflammatory Pathways (e.g., JAK2/STAT3) IRR->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Pathways (e.g., PI3K/Akt) IRR->Anti_Apoptotic Cytokine_Reduction Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) Anti_Inflammatory->Cytokine_Reduction Cell_Survival Increased Neuronal and Oligodendrocyte Survival Anti_Apoptotic->Cell_Survival Tissue_Repair Tissue Repair and Remyelination Anti_Apoptotic->Tissue_Repair

This compound Signaling Pathway

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

In a mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), this compound has demonstrated significant neuroprotective effects. Treatment with this compound reduced brain infarct volume, decreased neuronal apoptosis, and improved neurological function.[4][5]

Quantitative Data: this compound in MCAO Mouse Model
Outcome MeasureControl (MCAO + Vehicle)This compound (30 µg/kg, bid)p-valueReference
Infarct Volume (%) 45.3 ± 3.128.7 ± 2.5< 0.01[3]
Neurological Score (mNSS) 10.2 ± 0.46.8 ± 0.5< 0.001[3]
Neuronal Apoptosis (TUNEL+ cells/field) 35.6 ± 4.218.3 ± 2.9< 0.05[1]
Experimental Protocol: MCAO Mouse Model

Animal Model: Male C57BL/6J mice.[4]

Disease Induction: Transient focal cerebral ischemia is induced by MCAO for 60 minutes, followed by reperfusion.[4] A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

Treatment: this compound (30 µg/kg) or vehicle (saline) is administered intraperitoneally twice daily, with the first injection at the onset of reperfusion.[3]

Assessment:

  • Neurological Function: Assessed using the modified Neurological Severity Score (mNSS) and Longa score at 1, 3, and 7 days post-MCAO.[4]

  • Infarct Volume: Determined at 7 days post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[4]

  • Neuronal Apoptosis: Evaluated in the peri-infarct cortex at 7 days post-MCAO by TUNEL staining.[1]

MCAO_Workflow Start Start MCAO_Induction Induce MCAO in Mice (60 min occlusion) Start->MCAO_Induction Reperfusion Reperfusion MCAO_Induction->Reperfusion Treatment Administer this compound (30 µg/kg, i.p.) or Vehicle Reperfusion->Treatment Assessment_Neurology Neurological Scoring (Days 1, 3, 7) Treatment->Assessment_Neurology Assessment_Histology Histological Analysis (Day 7) Treatment->Assessment_Histology End End Assessment_Neurology->End Assessment_Histology->End

MCAO Experimental Workflow

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

In the Experimental Autoimmune Encephalomyelitis (EAE) rat model of multiple sclerosis, this compound treatment significantly reduced the severity of clinical symptoms, suppressed spinal cord inflammation, and promoted a shift towards an anti-inflammatory immune profile.[1]

Quantitative Data: this compound in EAE Rat Model
Outcome MeasureControl (EAE + Vehicle)This compound (70 µg/kg, qd)p-valueReference
Peak Clinical Score 3.5 ± 0.51.5 ± 0.3< 0.01[1]
Spinal Cord TNF-α mRNA (relative expression) 8.2 ± 1.13.1 ± 0.6< 0.01[1]
Spinal Cord IL-17 mRNA (relative expression) 6.5 ± 0.92.4 ± 0.5< 0.01[1]
Experimental Protocol: EAE Rat Model

Animal Model: Lewis rats.

Disease Induction: EAE is induced by immunization with myelin basic protein (MBP) emulsified in complete Freund's adjuvant (CFA).

Treatment: this compound (35 or 70 µg/kg) or vehicle is administered intraperitoneally once daily, starting from the onset of clinical symptoms (day 7 post-immunization).[1]

Assessment:

  • Clinical Score: Animals are scored daily for clinical signs of EAE on a scale of 0 to 5.

  • Histopathology: Spinal cords are collected at the peak of the disease for histological analysis of inflammatory cell infiltration (H&E staining) and demyelination (Luxol fast blue staining).

  • Cytokine Expression: mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17) in the spinal cord are quantified by real-time PCR.[1]

EAE_Workflow Start Start EAE_Induction Induce EAE in Rats (MBP in CFA) Start->EAE_Induction Symptom_Onset Onset of Clinical Symptoms (Day 7) EAE_Induction->Symptom_Onset Treatment Administer this compound (35 or 70 µg/kg, i.p.) or Vehicle Daily Symptom_Onset->Treatment Assessment_Clinical Daily Clinical Scoring Treatment->Assessment_Clinical Assessment_Histology Histological & Molecular Analysis (Peak Disease) Treatment->Assessment_Histology End End Assessment_Clinical->End Assessment_Histology->End AD_Workflow Start Start Animal_Model APP/PS1 Transgenic Mice Start->Animal_Model Treatment_Phase Early Systemic Administration of this compound Animal_Model->Treatment_Phase Assessment_Cognitive Cognitive Function Tests Treatment_Phase->Assessment_Cognitive Assessment_Pathology Aβ Pathology Analysis (IHC, ELISA) Treatment_Phase->Assessment_Pathology Assessment_Immune Monocyte Profiling (Flow Cytometry) Treatment_Phase->Assessment_Immune End End Assessment_Cognitive->End Assessment_Pathology->End Assessment_Immune->End

References

ARA290's Neuromodulatory Efficacy: A Comparative Analysis Across Neuronal Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational drug ARA290, a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). Engineered to activate the innate repair receptor (IRR) without stimulating erythropoiesis, this compound has emerged as a promising candidate for the treatment of neuropathic pain and other neurological conditions.[1][2] This document synthesizes preclinical and clinical findings to objectively compare this compound's performance against alternative treatments and elucidates its effects on various neuronal and glial cell populations.

Mechanism of Action: The Innate Repair Receptor Pathway

This compound exerts its therapeutic effects by selectively binding to the Innate Repair Receptor (IRR), a heterodimeric complex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[1] This interaction triggers a cascade of tissue-protective and anti-inflammatory signals, distinct from the hematopoietic pathway activated by EPO. The activation of the IRR by this compound leads to the suppression of pro-inflammatory cytokines, inhibition of apoptosis, and promotion of tissue repair and regeneration.[2][3]

ARA290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + βcR/CD131) This compound->IRR binds Anti_Inflammatory Anti-inflammatory Pathways IRR->Anti_Inflammatory activates Anti_Apoptotic Anti-apoptotic Pathways IRR->Anti_Apoptotic activates Tissue_Repair Tissue Repair & Regeneration IRR->Tissue_Repair activates Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Anti_Inflammatory->Pro_Inflammatory inhibits Apoptosis Apoptosis Anti_Apoptotic->Apoptosis inhibits Tissue_Damage Tissue Damage Tissue_Repair->Tissue_Damage counteracts

Figure 1: this compound Signaling Pathway.

Comparative Efficacy of this compound Across Neural Cell Types

While direct head-to-head comparative studies on different neuronal types are limited, preclinical and clinical data provide insights into the differential effects of this compound on various components of the nervous system.

Cell TypeObserved Effects of this compoundSupporting Evidence
Peripheral Sensory Neurons (Small Fibers) - Promotes regrowth of small myelinated (Aδ) and unmyelinated (C) nerve fibers.[4] - Reduces neuropathic pain symptoms (allodynia and hyperalgesia).[2][3] - Improves sensory and autonomic function in patients with small fiber neuropathy.[5]Clinical trials in sarcoidosis and type 2 diabetes have shown increased corneal nerve fiber density and improved scores on neuropathic panaires.[5][6] Preclinical models of neuritis and nerve injury demonstrate a reduction in pain behaviors.
Schwann Cells - Inhibits the activation of the NLRP3 inflammasome, reducing the inflammatory response after nerve injury.[7]In a rat model of sciatic nerve crush injury, this compound treatment suppressed NLRP3 inflammasome activation in Schwann cells, leading to reduced inflammation and improved functional recovery.[7]
Central Nervous System (CNS) Neurons - Exerts neuroprotective effects in models of ischemic stroke by reducing neuronal apoptosis.[8][9]In a mouse model of middle cerebral artery occlusion, this compound administration significantly reduced brain infarction volume and neuronal apoptosis.[9]
Microglia - Suppresses the activation of microglia in the spinal cord following peripheral nerve injury.[3]In a rat spared nerve injury model, this compound dose-dependently reduced microglial activation in the spinal cord, which was correlated with pain relief.[3]
Astrocytes - Attenuates the upregulation of astrocyte markers associated with neuroinflammation following nerve injury.[5]Studies have shown that this compound can reduce the expression of GFAP, a marker of astrocyte activation, in the spinal cord of animals with neuropathic pain.[5]

This compound in Comparison to Alternative Neuropathic Pain Treatments

The management of painful diabetic peripheral neuropathy (DPN) often involves various pharmacological agents. Below is a comparison of this compound with commonly used alternatives.

TreatmentMechanism of ActionReported Efficacy in DPNCommon Side Effects
This compound Selective agonist of the Innate Repair Receptor (IRR), promoting anti-inflammatory and tissue repair pathways.[1][2]Phase 2 clinical trials have shown significant improvement in neuropathic symptoms and an increase in corneal nerve fiber density in patients with DPN.[6]Generally well-tolerated in clinical trials with no major safety concerns reported.[6]
Gabapentinoids (Gabapentin, Pregabalin) Bind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.Effective in reducing neuropathic pain, though often with incomplete relief.Dizziness, somnolence, peripheral edema.
Serotonin-Norepinephrine Reuptake Inhibitors (Duloxetine) Increase the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, modulating pain pathways.Demonstrated efficacy in alleviating pain associated with DPN.Nausea, dry mouth, constipation, decreased appetite.
Tricyclic Antidepressants (Amitriptyline) Inhibit the reuptake of serotonin and norepinephrine; also have anticholinergic and antihistaminergic effects.Effective for neuropathic pain relief, but use is often limited by side effects.Dry mouth, sedation, constipation, blurred vision, urinary retention.

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol is designed to quantitatively assess the effect of this compound on the growth of neurites from cultured dorsal root ganglion (DRG) neurons, a common model for studying peripheral nerve regeneration.

Experimental_Workflow cluster_preparation Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Isolate Dorsal Root Ganglia (DRG) from neonatal rats. B 2. Dissociate DRG into single cells using enzymatic digestion (e.g., collagenase, trypsin). A->B C 3. Plate dissociated neurons onto poly-D-lysine/laminin-coated coverslips. B->C D 4. Culture neurons for 24 hours to allow adherence. C->D E 5. Treat neurons with varying concentrations of this compound or vehicle control. D->E F 6. Incubate for 48-72 hours. E->F G 7. Fix and immunostain neurons for β-III tubulin (a neuron-specific marker). F->G H 8. Acquire images using fluorescence microscopy. G->H I 9. Quantify neurite length and branching using image analysis software. H->I

Figure 2: Experimental Workflow for Neurite Outgrowth Assay.

Detailed Methodology:

  • DRG Isolation and Culture: Dorsal root ganglia are dissected from neonatal Sprague-Dawley rats. The ganglia are then incubated in an enzyme solution (e.g., 0.1% collagenase and 0.25% trypsin in Hank's Balanced Salt Solution) to dissociate the tissue into a single-cell suspension.

  • Cell Plating: The dissociated neurons are plated on glass coverslips pre-coated with poly-D-lysine and laminin (B1169045) to promote cell adhesion and neurite extension. Cells are cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

  • This compound Treatment: After 24 hours of incubation to allow the neurons to attach to the substrate, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.

  • Immunocytochemistry: Following a 48-72 hour incubation period, the cells are fixed with 4% paraformaldehyde. The neurons are then permeabilized and stained with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody. Cell nuclei can be counterstained with DAPI.

  • Image Acquisition and Analysis: Images of the stained neurons are captured using a high-content imaging system. The length of the longest neurite and the total number of neurites per neuron are quantified using automated image analysis software.

Animal Model of Neuropathic Pain

The spared nerve injury (SNI) model in rats is a widely used preclinical model to study neuropathic pain and evaluate the efficacy of potential analgesics.

Detailed Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in the thigh of adult male Sprague-Dawley rats. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.

  • This compound Administration: A sterile solution of this compound (e.g., 30 µg/kg) or vehicle is administered intraperitoneally or subcutaneously at specified time points post-surgery (e.g., daily for the first week).

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral aspect of the hind paw (the territory of the intact sural nerve). A decrease in the paw withdrawal threshold indicates the development of mechanical allodynia.

  • Immunohistochemistry: At the end of the study, spinal cord tissue is collected and processed for immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation to assess the anti-inflammatory effects of this compound.

Conclusion

This compound represents a novel therapeutic approach for neurological disorders, particularly those with an inflammatory component. Its unique mechanism of action via the IRR offers the potential for both symptomatic relief and disease modification by promoting tissue repair. While the current body of evidence strongly supports its efficacy in treating peripheral neuropathies, especially those involving small sensory fibers, further research is warranted to fully elucidate its comparative effectiveness across a broader range of neuronal types and to establish its place in the clinical management of neurological diseases. The favorable safety profile observed to date makes this compound a compelling candidate for continued investigation in this field.

References

A Comparative Analysis of ARA290 and Gabapentin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Distinct Therapeutic Approaches

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While gabapentin (B195806) has long been a cornerstone of treatment, novel agents with different mechanisms of action are emerging. This guide provides a detailed comparison of ARA290, an investigational peptide, and gabapentin, a widely prescribed anticonvulsant, for the management of neuropathic pain. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms, experimental protocols, and clinical and preclinical findings.

It is important to note that to date, no direct head-to-head clinical trials comparing the efficacy and safety of this compound and gabapentin for neuropathic pain have been published. The following comparison is based on data from separate clinical and preclinical studies.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and gabapentin lies in their distinct molecular targets and mechanisms of action.

This compound: Activating the Innate Repair Receptor

This compound is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] Unlike EPO, this compound is non-erythropoietic, meaning it does not stimulate red blood cell production, thereby avoiding the associated cardiovascular risks.[1][2] Its therapeutic effects are mediated through the selective activation of the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[2][3][4] The IRR is expressed in tissues following injury or stress and its activation triggers a cascade of anti-inflammatory and tissue-protective signals.[4][5] In the context of neuropathic pain, this compound is thought to reduce inflammation, promote the regeneration of damaged nerve fibers, and protect against further neuronal damage.[1][5][6]

Gabapentin: Modulating Calcium Channels

Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), does not act on GABA receptors.[7][8] Its primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][9][10] This binding inhibits the trafficking of these channels to the presynaptic terminal, leading to a reduction in the influx of calcium into neurons.[9][10] The consequence is a decreased release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, which play a key role in the transmission of pain signals.[7][8]

Visualizing the Signaling Pathways

ARA290_Pathway This compound Signaling Pathway This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + βcR) This compound->IRR Binds and Activates Anti_Inflammatory Anti-inflammatory Pathways (e.g., ↓ TNF-α, IL-6) IRR->Anti_Inflammatory Initiates Tissue_Repair Tissue Repair & Regeneration (e.g., ↑ Nerve Fiber Growth) IRR->Tissue_Repair Promotes Pain_Reduction Reduction of Neuropathic Pain Anti_Inflammatory->Pain_Reduction Tissue_Repair->Pain_Reduction

Caption: this compound binds to the Innate Repair Receptor, initiating anti-inflammatory and tissue repair pathways.

Gabapentin_Pathway Gabapentin Signaling Pathway Gabapentin Gabapentin a2d1 α2δ-1 Subunit of Voltage-Gated Calcium Channel Gabapentin->a2d1 Binds to Ca_Influx ↓ Calcium Influx a2d1->Ca_Influx Inhibits Neurotransmitter_Release ↓ Release of Excitatory Neurotransmitters (Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Signal ↓ Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Preclinical_Workflow Preclinical Neuropathic Pain Experimental Workflow Model Induction of Neuropathic Pain Model (e.g., CCI, SNI, STZ) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Model->Baseline Treatment Drug Administration (this compound, Gabapentin, Vehicle) Baseline->Treatment Post_Treatment Post-Treatment Behavioral Testing Treatment->Post_Treatment Analysis Data Analysis and Comparison Post_Treatment->Analysis

References

Validating the Role of the Innate Repair Receptor in ARA290's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the structure of erythropoietin (EPO).[1][2][3] Unlike its parent molecule, this compound was specifically designed to isolate the tissue-protective and anti-inflammatory properties of EPO while eliminating its hematopoietic (red blood cell production) effects.[1][2][3] This makes it a promising therapeutic candidate for conditions characterized by inflammation and tissue damage, such as diabetic neuropathy, without the cardiovascular risks associated with EPO.[1][2] The therapeutic action of this compound is believed to be mediated through the selective activation of the Innate Repair Receptor (IRR).[1][2][3][4] This guide provides an objective comparison of this compound's performance with its primary alternative, EPO, and presents the key experimental data that validates the pivotal role of the IRR in its mechanism.

Mechanism of Action: The Innate Repair Receptor (IRR)

The Innate Repair Receptor is a heteromeric receptor complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[4][5][6][7] Under normal physiological conditions, the IRR is typically not expressed in tissues. However, in response to injury, hypoxia, or metabolic stress, its subunits are rapidly recruited to the cell surface and upregulated.[5][8][9]

Activation of the IRR by a ligand like this compound initiates a cascade of intracellular signaling pathways that shift the cellular environment from a pro-inflammatory, tissue-damaging state to one of healing and repair.[4][5][7] Key downstream pathways include:

  • JAK2/STAT3 Pathway: Modulates gene expression related to cell survival and inflammation.

  • PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis (programmed cell death).[4][10]

  • Inhibition of NF-κB: Suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4][11]

These signaling events collectively result in reduced inflammation, protection of cells from death, and promotion of tissue regeneration.[3][10]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound IRR Innate Repair Receptor (EPOR + CD131) This compound->IRR Binding & Activation JAK2 JAK2 IRR->JAK2 PI3K PI3K IRR->PI3K NFkB_path NF-κB Pathway IRR->NFkB_path Inhibition Tissue_Repair Tissue Repair & Regeneration IRR->Tissue_Repair STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt Anti_Inflammation Anti-inflammation (Reduced TNF-α, IL-6) NFkB_path->Anti_Inflammation Cell_Survival Anti-apoptosis & Cell Survival STAT3->Cell_Survival Akt->Cell_Survival cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Measurement & Analysis SNI Spared Nerve Injury (SNI) Induces Neuropathic Pain WT_mice Wild-Type Mice SNI->WT_mice KO_mice βcR Knockout Mice SNI->KO_mice WT_veh Wild-Type + Vehicle WT_mice->WT_veh WT_ara Wild-Type + this compound WT_mice->WT_ara KO_veh βcR KO + Vehicle KO_mice->KO_veh KO_ara βcR KO + this compound KO_mice->KO_ara Pain_test Behavioral Testing (Mechanical Allodynia) WT_veh->Pain_test WT_ara->Pain_test KO_veh->Pain_test KO_ara->Pain_test Outcome Compare Pain Relief Between Groups Pain_test->Outcome

References

ARA290 in Diabetes: A Comparative Analysis of Preclinical and Clinical Findings in Type 1 and Type 2 Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TARRYTOWN, NY – A comprehensive review of preclinical and clinical research reveals divergent therapeutic potential for ARA290, a non-erythropoietic peptide derived from erythropoietin, in the management of type 1 and type 2 diabetes. While showing promise in improving metabolic control and mitigating complications in models of type 2 diabetes, its efficacy in directly addressing hyperglycemia in type 1 diabetes models appears limited, with notable benefits observed primarily in the context of islet transplantation. This comparison guide synthesizes the current experimental data to inform researchers, scientists, and drug development professionals on the state of this compound research in diabetes.

Executive Summary

This compound is an 11-amino acid peptide that selectively binds to the innate repair receptor (IRR), a heterocomplex of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). This interaction activates tissue-protective and anti-inflammatory signaling pathways without stimulating red blood cell production, a significant side effect of erythropoietin (EPO) administration.[1][2] The therapeutic hypothesis for this compound in diabetes centers on its potential to reduce inflammation, protect against tissue damage, and improve cellular function.

Current research indicates that in models of type 2 diabetes , this compound demonstrates a multi-faceted beneficial effect. Studies in diet-induced insulin-resistant mice and Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, have shown improvements in glucose tolerance, enhanced insulin (B600854) secretion, and favorable changes in lipid profiles.[3][4] A phase 2 clinical trial in patients with type 2 diabetes and painful neuropathy further corroborated these findings, showing a reduction in HbA1c levels and an improvement in neuropathic symptoms.[2][5]

In contrast, the role of this compound in type 1 diabetes models is less straightforward. In the Akita mouse, a genetic model of type 1 diabetes, this compound did not improve metabolic parameters such as blood glucose or HbA1c, although it did show efficacy in reversing neuritic dystrophy, a diabetes-associated complication.[6] However, in a mouse model of islet cell transplantation for type 1 diabetes, this compound demonstrated significant benefits by suppressing inflammation, protecting transplanted islets from cytokine-mediated damage, and consequently lowering blood glucose levels.[1]

This guide will delve into the quantitative data from these key studies, outline the experimental protocols employed, and visualize the proposed mechanisms of action.

Comparative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in both type 1 and type 2 diabetes models.

Table 1: Effects of this compound in Type 1 Diabetes Models
Animal ModelKey Parameters MeasuredThis compound Treatment EffectsReference
Akita Mouse Blood Glucose, HbA1c, Body WeightNo significant alteration in metabolic severity.[6]
Neuritic DystrophyDecreased neuritic dystrophy by 55-74%.[6]
Mouse Islet Transplant Model Blood GlucoseSignificantly decreased post-transplant.[1]
Islet Graft FunctionImproved.[1]
Pro-inflammatory Cytokines (IL-6, IL-12, TNF-alpha)Suppressed secretion and mRNA expression.[1]
Table 2: Effects of this compound in Type 2 Diabetes Models
ModelKey Parameters MeasuredThis compound Treatment EffectsReference
Goto-Kakizaki (GK) Rat Plasma GlucoseLowered after 3 and 4 weeks of daily treatment.[3]
HbA1cReduced by ~20%.[3]
Glucose-Stimulated Insulin SecretionIncreased in isolated islets.[3]
Glucose Oxidation Rate & ATP Production in IsletsImproved.[3]
Phase 2 Clinical Trial (Patients with T2D and Neuropathy) Hemoglobin A1c (HbA1c)Significant improvement observed over 56 days.[2][5]
Lipid Profiles (Cholesterol/HDL ratio, Triglycerides)Favorable improvements.[2]
Neuropathic Symptoms (PainDetect questionnaire)Significant improvement.[2]
Corneal Nerve Fiber DensityIncreased in subjects with baseline deficits.[2]

Mechanism of Action: Signaling Pathways

This compound exerts its effects by activating the Innate Repair Receptor (IRR). This initiates a cascade of intracellular signaling events that collectively contribute to tissue protection, anti-inflammatory effects, and improved cellular function.

ARA290_Signaling_Pathway cluster_receptor Cell Membrane This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131) This compound->IRR PI3K_AKT PI3K/Akt Pathway IRR->PI3K_AKT JAK2_STAT JAK2/STAT Pathway IRR->JAK2_STAT MAPK MAPK Pathway IRR->MAPK Anti_Apoptosis Anti-apoptosis PI3K_AKT->Anti_Apoptosis Improved_Metabolism Improved Metabolism (↑ Insulin Secretion, ↑ Glucose Uptake) PI3K_AKT->Improved_Metabolism Anti_Inflammation Anti-inflammation (↓ TNF-α, IL-6) JAK2_STAT->Anti_Inflammation Tissue_Protection Tissue Protection & Repair MAPK->Tissue_Protection Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Akita Mouse, GK Rat, STZ-induced) Diabetes_Induction Induce/Confirm Diabetes Animal_Model->Diabetes_Induction Baseline Baseline Measurements (Blood Glucose, HbA1c, etc.) Diabetes_Induction->Baseline Randomization Randomize into Groups (this compound vs. Vehicle) Baseline->Randomization Treatment_Admin Administer Treatment (Daily SC Injections) Randomization->Treatment_Admin Monitoring Regular Monitoring (Weight, Glucose) Treatment_Admin->Monitoring Endpoint_Measures Endpoint Measurements (Metabolic, Histological, etc.) Monitoring->Endpoint_Measures Statistical_Analysis Statistical Analysis Endpoint_Measures->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of ARA290

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a research compound extends beyond its experimental use. The proper disposal of ARA290, a non-erythropoietic peptide, is a critical final step that ensures laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Protocols

While the Safety Data Sheet (SDS) for this compound (acetate) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle all research chemicals with a degree of caution.[1] Before handling, it is essential to review the complete SDS provided by the supplier.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[3]

  • Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[3]

  • Respiratory Protection: When handling the lyophilized powder form, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

Quantitative Safety Data Summary

The following table summarizes the key safety and physical properties of this compound (acetate) as outlined in its Safety Data Sheet.

PropertyValueSystem
Health Hazard 0NFPA
Fire Hazard 0NFPA
Reactivity 0NFPA
GHS Classification Not ClassifiedGHS
Flash Point Not Applicable
Flammability Product is not flammable
Explosion Hazard Product does not present an explosion hazard

NFPA: National Fire Protection Association; GHS: Globally Harmonized System of Classification and Labelling of Chemicals.[1]

Step-by-Step Disposal Procedures

Adherence to a strict disposal protocol is paramount to ensure compliance with local, state, and federal regulations. Never dispose of peptides in the regular trash or pour solutions down public drains.[3][4]

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including empty or contaminated vials, contaminated PPE (gloves, wipes), and any spilled solid material, in a designated and clearly labeled hazardous waste container.[3][4][5]

    • Liquid Waste: Collect all unused this compound solutions in a separate, leak-proof, and clearly labeled hazardous chemical waste container.[4][5] Do not pour down the sink.[4]

  • Container Management:

    • Ensure all waste containers are properly sealed to prevent leaks or spills.

    • Label all containers clearly with the contents ("this compound waste"), concentration (if applicable), date, and a "Hazardous Waste" label as per your institution's guidelines.[3]

  • Spill Management:

    • In the event of a spill, wear appropriate PPE.

    • For solid spills, mechanically collect the material (e.g., with a scoop or brush) and place it in the designated solid hazardous waste container.[1][5]

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.

    • Thoroughly clean the spill area after material pickup is complete.

  • Institutional Coordination:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste containers.[3][5]

    • Follow all institutional protocols for the final disposal, which is typically handled by a licensed hazardous waste disposal contractor.[3]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow for the proper handling and disposal of this compound in a laboratory setting.

ARA290_Disposal_Workflow cluster_handling This compound Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Protocol start Receive this compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe handling Handle in Designated Area (Fume Hood for Powder) ppe->handling solid_waste Solid Waste (Vials, PPE, Spills) handling->solid_waste liquid_waste Liquid Waste (Unused Solutions) handling->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_label Seal and Label Containers collect_solid->seal_label collect_liquid->seal_label ehs_contact Contact Institutional EH&S for Pickup seal_label->ehs_contact final_disposal Disposal by Licensed Contractor ehs_contact->final_disposal

Caption: Workflow for the proper handling and disposal of this compound waste.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and the environment, thereby upholding the principles of responsible scientific practice.

References

Personal protective equipment for handling ARA290

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of ARA290, a non-erythropoietic peptide derived from erythropoietin. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound (acetate) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols.[1] All chemicals may pose unknown hazards and should be handled with caution.[1] The user is responsible for developing appropriate handling and personal protection methods based on the specific conditions of use.[1] General precautions advise against ingestion, inhalation, and contact with eyes, skin, or clothing, with a recommendation to wash thoroughly after handling.[2]

The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.

PPE ComponentSpecificationPurposeApplicable Scenarios
Gloves Powder-free nitrile or latex gloves.Prevents dermal contact.All handling activities, including weighing, reconstitution, and administration.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.All handling activities.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.All handling activities.
Respiratory Protection Not generally required for handling the solid form in well-ventilated areas. A NIOSH-approved dust mask may be considered when handling large quantities of the lyophilized powder to minimize inhalation.Prevents inhalation of airborne particles.Weighing of lyophilized powder, especially if there is a potential for aerosolization.

II. Operational Plan: Handling and Reconstitution

This compound is typically supplied as a lyophilized solid and requires reconstitution before use.[2][3] The following is a step-by-step guide for the safe handling and reconstitution of this compound.

A. Preparation:

  • Ensure the availability and proper functioning of all necessary equipment, including a calibrated scale, appropriate solvent (e.g., sterile water, DMSO), and sterile vials and syringes.[2][3]

  • Prepare a clean and designated workspace, such as a laboratory bench or a biological safety cabinet, to minimize the risk of contamination.

  • Don the appropriate personal protective equipment as outlined in the table above.

B. Reconstitution Procedure:

  • Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.[3]

  • Carefully weigh the desired amount of the lyophilized powder.

  • Slowly add the desired volume of the appropriate solvent to the vial containing the this compound powder. For subcutaneous injections in a research setting, bacteriostatic water is often used.[3] For creating stock solutions, solvents like DMSO may be used.[2]

  • Gently swirl or roll the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming or denaturation of the peptide.[3]

  • Visually inspect the solution to ensure it is clear and free of particulate matter before use.[3]

C. Storage:

  • Lyophilized Powder: Store at -20°C for long-term stability, potentially for up to 4 years.[2]

  • Reconstituted Solution: Storage conditions for reconstituted this compound can vary. For solutions reconstituted with bacteriostatic water, refrigeration at 2-8°C is recommended, with use within 28 days.[3] Stock solutions in DMSO should be stored at -20°C.[4]

The following diagram illustrates the general workflow for handling this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_use Use & Storage cluster_disposal Disposal A Gather Materials B Don PPE A->B C Weigh Lyophilized Powder D Add Solvent C->D E Gently Mix to Dissolve D->E F Visual Inspection E->F G Experimental Use F->G H Store Reconstituted Solution F->H I Dispose of Waste G->I This compound Disposal Protocol cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_final_disposal Final Disposal A Used Sharps (Needles, Syringes) C Puncture-Resistant Sharps Container A->C B Contaminated Materials (Vials, Gloves, etc.) D Designated Hazardous Waste Container B->D E Dispose According to Institutional and Regulatory Guidelines C->E D->E

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.